molecular formula C16H19NO3 B1345444 2-(4-Hexyloxybenzoyl)oxazole CAS No. 898760-29-7

2-(4-Hexyloxybenzoyl)oxazole

Cat. No.: B1345444
CAS No.: 898760-29-7
M. Wt: 273.33 g/mol
InChI Key: YDBGAGAFHVHILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hexyloxybenzoyl)oxazole is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBGAGAFHVHILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642101
Record name [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-29-7
Record name [4-(Hexyloxy)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(4-Hexyloxybenzoyl)oxazole

[1]

Executive Summary

Target Molecule: 2-(4-Hexyloxybenzoyl)oxazole CAS: 898760-29-7 Molecular Formula: C₁₆H₁₉NO₃ Primary Application: Liquid Crystal Mesogens, Optoelectronic Intermediates.

This technical guide details the high-fidelity synthesis of this compound. This compound features a 2,5-disubstituted oxazole core linked via a carbonyl bridge to a hexyloxy-tailored phenyl ring. Such structures are critical in materials science, specifically as mesogenic units for liquid crystals due to their structural anisotropy and dipole moments.

The synthesis strategy prioritizes the Lithiation-Aldehyde-Oxidation route. While direct acylation of 2-lithiooxazole with acid chlorides is theoretically possible, it frequently suffers from ring-opening side reactions (isocyanide formation) and bis-addition. The protocol below circumvents these issues by intercepting the lithiated species with an aldehyde, followed by a mild oxidation, ensuring high yields and purity.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilicity of the C2 position of the oxazole ring. By treating oxazole with a strong base, we generate a 2-lithio species that can attack an electrophilic carbonyl source.

Retrosynthesiscluster_startStarting MaterialsTargetThis compound(Target)IntermediateSecondary Alcohol(Intermediate)Target->IntermediateOxidation (MnO2)PrecursorsOxazole + 4-HexyloxybenzaldehydeIntermediate->PrecursorsC-C Bond Formation(n-BuLi, -78°C)Start14-HydroxybenzaldehydePrecursors->Start1Start21-BromohexanePrecursors->Start2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxazole and phenyl moieties.

Experimental Protocols

Step 1: Synthesis of 4-Hexyloxybenzaldehyde

Objective: Functionalize the phenol with a hexyl chain to establish the mesogenic tail.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 1-Bromohexane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in acetonitrile (150 mL).

  • Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by 1-bromohexane (16.8 mL, 120 mmol).

  • Reaction: Heat the mixture to reflux (80-82°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄.

  • Purification: Remove solvent in vacuo. The crude oil usually requires vacuum distillation or flash chromatography (SiO₂, 5-10% EtOAc in Hexanes) to yield a clear, colorless oil.

Yield: 90-95% Data: ¹H NMR (CDCl₃) δ 9.88 (s, 1H), 7.83 (d, 2H), 6.99 (d, 2H), 4.04 (t, 2H), 1.81 (m, 2H), 1.40 (m, 6H), 0.91 (t, 3H).

Step 2: C-C Bond Formation (Lithiation & Addition)

Objective: Couple the oxazole ring to the aryl core via a nucleophilic addition to the aldehyde.

Reagents:

  • Oxazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • 4-Hexyloxybenzaldehyde (from Step 1) (1.0 equiv)

  • THF (Anhydrous)

Critical Safety Note: n-Butyllithium is pyrophoric. All transfers must be performed under an inert atmosphere (Argon/Nitrogen) using oven-dried glassware.

Procedure:

  • Lithiation: dissolve oxazole (690 mg, 10 mmol) in anhydrous THF (20 mL) in a dry flask under Argon. Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Stir at -78°C for 30 minutes. The solution may turn slightly yellow, indicating the formation of 2-lithiooxazole.

    • Expert Insight: Do not allow the temperature to rise above -60°C, as 2-lithiooxazole is in equilibrium with its ring-open isocyanide isomer, which is unstable.

  • Addition: Dissolve 4-hexyloxybenzaldehyde (2.06 g, 10 mmol) in THF (5 mL) and add it dropwise to the lithiated oxazole solution at -78°C.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Intermediate: The product is the secondary alcohol: oxazol-2-yl(4-(hexyloxy)phenyl)methanol.[1] It can be used directly or purified (flash column, 30% EtOAc/Hexanes).

Step 3: Oxidation to this compound

Objective: Convert the secondary alcohol to the target ketone. Manganese Dioxide (MnO₂) is preferred for its mildness and selectivity for benzylic/allylic alcohols.

Reagents:

  • Crude Alcohol (from Step 2)

  • Activated Manganese Dioxide (MnO₂) (10-20 equiv)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Dissolution: Dissolve the crude alcohol in DCM (50 mL).

  • Oxidation: Add activated MnO₂ (excess is required for kinetics; typically 10g per 1g of substrate).

  • Reaction: Stir vigorously at room temperature (or reflux for faster rates) for 12-24 hours. Monitor by TLC; the ketone is less polar than the alcohol.

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Final Purification: Concentrate the filtrate. Recrystallize the solid from Ethanol or Hexane/EtOAc mixture to obtain the pure target.

Target Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 60-80°C (dependent on polymorphs common in LCs).

Analytical Data Summary

Moiety¹H NMR Shift (CDCl₃, 400 MHz)MultiplicityIntegrationAssignment
Oxazole δ 7.95Singlet (d)1HC4-H (Oxazole ring)
Oxazole δ 7.40Singlet (d)1HC5-H (Oxazole ring)
Aryl δ 8.45Doublet2HOrtho to Carbonyl
Aryl δ 7.00Doublet2HOrtho to Alkoxy
Alkoxy δ 4.05Triplet2H-OCH₂-
Alkyl δ 1.80 - 1.30Multiplet8H-(CH₂)₄-
Methyl δ 0.90Triplet3H-CH₃

Note: The C2-carbonyl linkage causes a significant downfield shift of the ortho-protons on the phenyl ring (approx 8.4-8.5 ppm).

Mechanistic & Troubleshooting Guide

Reaction Pathway Visualization

The following diagram illustrates the critical lithiation and electrophilic trap mechanism, highlighting the temperature sensitivity.

MechanismStep1Oxazole(pKa ~20)Step22-Lithiooxazole(Nucleophile)Step1->Step2n-BuLi, -78°C(Deprotonation)Step3TetrahedralIntermediateStep2->Step34-Hexyloxybenzaldehyde(Attack C=O)Step4SecondaryAlcoholStep3->Step4H3O+ QuenchFinalTarget KetoneStep4->FinalMnO2 OxidationWarningCRITICAL:Keep T < -60°C toprevent ring openingWarning->Step2

Figure 2: Mechanistic pathway for the synthesis of 2-aroyloxazoles via lithiation.

Expert Troubleshooting
  • Ring Opening (Isocyanide Formation):

    • Symptom:[2][3] Dark reaction mixture, low yield, foul smell (isocyanide).

    • Cause: Temperature rose above -60°C during lithiation.[4]

    • Solution: Maintain strict cryogenic conditions (-78°C) and add the electrophile slowly to prevent exotherms.

  • Incomplete Oxidation:

    • Symptom:[2][3] Presence of alcohol in NMR (doublet at ~6.0 ppm for CH-OH).

    • Solution: Use freshly activated MnO₂ (heat commercial MnO₂ at 110°C in an oven for 24h before use) or switch to Dess-Martin Periodinane.

  • Water Contamination:

    • Symptom:[2][3] No reaction during lithiation.

    • Solution: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

References

  • Vedejs, E. (1979). "Metalation of oxazoles". The Journal of Organic Chemistry.

  • Evans, D. A. (1998). "C2-Selective Lithiation of Oxazoles". Journal of the American Chemical Society.[2]

  • ChemicalBook . (2023).[5] "this compound Product Details".

  • Hodges, J. C. (1986). "Synthesis of 2-acyl-1,3-oxazoles". The Journal of Organic Chemistry.

Technical Guide: 2-(4-Hexyloxybenzoyl)oxazole (CAS 898760-29-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Hexyloxybenzoyl)oxazole (CAS 898760-29-7) is a specialized heterocyclic building block characterized by a 1,3-oxazole core acylated at the C2 position with a lipophilic 4-hexyloxybenzoyl moiety. This compound serves as a critical intermediate in the synthesis of thermotropic liquid crystals and bioactive pharmaceutical agents . Its structural architecture combines an electron-deficient heteroaromatic ring (oxazole) with a mesogenic tail (hexyloxy chain), making it highly valuable for materials science applications requiring anisotropic properties and medicinal chemistry campaigns targeting kinase inhibition or antimicrobial activity.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound belongs to the class of 2-aroyloxazoles .[1][2] The integration of the hexyloxy chain imparts significant lipophilicity and potential mesomorphic (liquid crystalline) behavior, while the ketone linker provides a reactive handle for further derivatization (e.g., reduction to alcohols or conversion to oximes).

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 898760-29-7
IUPAC Name (4-hexyloxyphenyl)-(1,3-oxazol-2-yl)methanone
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.2 (High lipophilicity due to hexyl chain)
Structural Class 2-Substituted 1,3-Oxazole; Aromatic Ketone; Alkyl Aryl Ether

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 2-aroyloxazoles is synthetically challenging due to the electron-deficient nature of the oxazole ring, which disfavors standard Friedel-Crafts acylation. Consequently, the most robust and authoritative protocol involves C2-selective metallation followed by electrophilic trapping.

Primary Route: C2-Lithiation/Transmetallation Strategy

This route is preferred for its high regioselectivity and compatibility with the sensitive ester/ketone functionalities.

Mechanism & Rationale
  • C2-Proton Abstraction: The proton at the C2 position of oxazole is the most acidic (pKa ~20). Treatment with a strong base like n-Butyllithium (n-BuLi) or LiHMDS generates the 2-lithiooxazole species.

  • Transmetallation (Optional but Recommended): Direct reaction of 2-lithiooxazole with acid chlorides can lead to ring opening or over-addition. Transmetallating to a zincate (using ZnCl₂) tempers the nucleophilicity, preventing side reactions.

  • Acylation: The organozinc species reacts cleanly with 4-hexyloxybenzoyl chloride (often catalyzed by CuCN) to yield the target ketone.

Step-by-Step Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • Reagent Preparation:

    • Dissolve Oxazole (1.0 eq) in anhydrous THF. Cool to -78°C .[2]

    • Slowly add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Maintain temperature < -70°C. Stir for 30 mins to ensure complete lithiation.

  • Transmetallation:

    • Add a solution of anhydrous ZnCl₂ (1.2 eq) in THF to the lithiated mixture at -78°C.

    • Allow the mixture to warm to 0°C over 30 mins. The solution now contains the oxazol-2-ylzinc chloride intermediate.

  • Coupling:

    • In a separate flask, dissolve 4-hexyloxybenzoyl chloride (1.0 eq) in THF.

    • Add a catalytic amount of CuCN[3]•2LiCl (5 mol%) to the zincate solution (optional, promotes coupling).

    • Cannulate the acid chloride solution into the zincate mixture at 0°C.

  • Workup:

    • Stir at room temperature for 2–4 hours. Monitor by TLC (formation of UV-active product, disappearance of acid chloride).

    • Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

The following diagram illustrates the organometallic pathway, highlighting the critical transition from the unstable lithio-species to the stable zincate intermediate.

SynthesisPath Start Oxazole (Starting Material) Lithiation Step 1: Lithiation (-78°C, n-BuLi) Start->Lithiation THF, Ar Intermediate1 2-Lithiooxazole (Unstable Species) Lithiation->Intermediate1 Zincation Step 2: Transmetallation (+ ZnCl2) Intermediate1->Zincation Intermediate2 Oxazol-2-ylzinc Chloride (Stable Nucleophile) Zincation->Intermediate2 Coupling Step 3: Acylation (+ 4-Hexyloxybenzoyl Cl) Intermediate2->Coupling CuCN cat. Product This compound (Final Product) Coupling->Product

Figure 1: Organozincate-mediated synthesis of 2-aroyloxazoles, preventing ring-opening side reactions common with direct lithiation.

Part 3: Applications & Functional Utility

Materials Science: Liquid Crystals (LCs)

The 4-hexyloxybenzoyl moiety is a classic "mesogenic" (liquid crystal forming) unit. The hexyloxy tail provides the necessary flexibility and van der Waals anisotropy to induce phase transitions (nematic or smectic phases) when polymerized or incorporated into supramolecular structures.

  • Role: The oxazole ring acts as a polar head group or a bent-core linker, introducing a dipole moment that influences the dielectric anisotropy of the material.

  • Utility: Used in the synthesis of side-chain liquid crystalline polymers (SCLCPs) for optical data storage or display technologies.

Medicinal Chemistry: Bioisosteric Scaffolding

Oxazoles are established bioisosteres for amides and esters, offering improved metabolic stability.

  • Kinase Inhibition: The 2-aroyloxazole scaffold mimics the hinge-binding region of ATP, making it a potential core for kinase inhibitors.

  • Antimicrobial Agents: The lipophilic hexyloxy chain facilitates cell membrane permeation, enhancing the efficacy of the heterocyclic core against Gram-positive bacteria.

Structural Activity Relationship (SAR) Map

SAR_Analysis Center This compound Oxazole Oxazole Ring (C3H3NO) • H-bond acceptor (N) • Bioisostere for amide • Electron-deficient core Center->Oxazole Linker Carbonyl Linker (C=O) • H-bond acceptor • Rigid spacer • Reactive site for reduction Center->Linker Tail Hexyloxy Chain (O-C6H13) • Lipophilicity (LogP boost) • Membrane permeability • Mesogenic (LC) driver Center->Tail

Figure 2: Pharmacophore and functional dissection of the molecule.

Part 4: Safety & Handling Protocols

Hazard Classification: Irritant (Xi).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon) if possible, to prevent slow oxidation of the alkyl chain or hydrolysis.

  • Spill Cleanup: Adsorb on vermiculite or sand. Do not flush into surface water; the hexyloxy chain makes it toxic to aquatic life in high concentrations.

References

  • Vereshchagin, A. N. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1599. Link

  • Pridgen, L. N., & Shilcrat, S. C. (1984). A New Facile Synthesis of 2-Aroyloxazoles from 2-Lithiooxazoles. Synthesis, 1984(12), 1048-1050. Link

  • Hassner, A., & Fischer, B. (1974). Metallation of oxazoles.[2] Synthesis of 2-substituted oxazoles. The Journal of Organic Chemistry, 39(23), 3466-3469. (Foundation for C2-lithiation protocols).

  • Matrix Scientific . (n.d.). Safety Data Sheet: this compound. Retrieved January 28, 2026. Link

Sources

Mechanistic & Synthetic Profile: (4-Hexoxyphenyl)-(1,3-oxazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Reversible Covalent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Ketoheterocycle Inhibitor
Primary Target:  Fatty Acid Amide Hydrolase (FAAH)[1][2]

Part 1: Executive Technical Analysis

The Molecule as a Transition-State Mimic

(4-Hexoxyphenyl)-(1,3-oxazol-2-yl)methanone represents a sophisticated class of "substrate-inspired" inhibitors designed to modulate the Endocannabinoid System (ECS). Unlike traditional competitive inhibitors that merely occupy the active site, this molecule acts as a transition-state mimic .

The structural core consists of an electrophilic ketone flanked by two critical domains:

  • The Heterocycle (1,3-oxazol-2-yl): An electron-withdrawing group (EWG) that activates the central ketone, making it highly susceptible to nucleophilic attack.

  • The Lipophilic Tail (4-hexoxyphenyl): A rigid hydrophobic moiety that mimics the arachidonyl chain of anandamide (the natural substrate), anchoring the molecule within the enzyme's acyl-chain binding pocket.

Mechanism of Action: The "Serine Trap"

The efficacy of this compound relies on the reversible formation of a hemiketal adduct with the catalytic nucleophile of FAAH, Serine 241 .

  • Recognition: The hexoxyphenyl tail guides the inhibitor into the cytosolic port and aligns the ketone with the catalytic triad (Ser241-Ser217-Lys142).

  • Nucleophilic Attack: The hydroxyl group of Ser241 attacks the electrophilic carbonyl carbon of the methanone bridge.

  • Hemiketal Stabilization: The resulting tetrahedral intermediate (hemiketal) mimics the transition state of amide hydrolysis. It is stabilized by the "oxyanion hole" (residues Ile238, Gly239, Gly240, Ser241), preventing the hydrolysis step that would normally cleave a substrate.

  • Reversibility: Unlike fluorophosphonates (which irreversibly phosphorylate Ser241), the hemiketal is metastable. The inhibitor can dissociate, restoring enzyme activity, which reduces the risk of permanent off-target toxicity.

FAAH_Mechanism Enzyme FAAH Active Site (Ser241-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Inhibitor (Electrophilic Ketone) Inhibitor->Complex TS Tetrahedral Hemiketal (Transition State Mimic) Complex->TS Nu- Attack (Ser241) TS->Complex Slow Dissociation (Reversible) Oxyanion Oxyanion Hole (Stabilization) Oxyanion->TS H-Bonding

Figure 1: The thermodynamic cycle of reversible covalent inhibition at the FAAH active site.

Part 2: Chemical Synthesis Protocol

Strategic Route: The Weinreb Amide Coupling

Direct addition of organolithiums to esters often results in over-addition (forming tertiary alcohols). To ensure high fidelity formation of the ketone, we utilize the Weinreb Amide protocol. This method forms a stable chelated intermediate that collapses to the ketone only upon acidic workup.

Step-by-Step Methodology

Reagents Required:

  • 4-Hexyloxybenzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Oxazole[3][2][4][5][6][7][8][9]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • EDCI / HOBt (Coupling agents)

Phase A: Synthesis of the Weinreb Amide
  • Dissolution: Dissolve 4-hexyloxybenzoic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add EDCI (1.2 eq), HOBt (1.2 eq), and TEA (3.0 eq). Stir at 0°C for 30 min.

  • Amidation: Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Warm to Room Temperature (RT) and stir for 12 hours.

  • Purification: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with 1M HCl and Brine. Dry over 
    
    
    
    . Concentrate to yield N-methoxy-N-methyl-4-(hexyloxy)benzamide.
Phase B: Lithiation and Coupling
  • Lithiation: In a flame-dried flask under Argon, dissolve oxazole (1.2 eq) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Dropwise add n-BuLi (1.2 eq). Stir for 30 min at -78°C. Critical: This generates 2-lithiooxazole. Temperature control is vital to prevent ring opening.

  • Addition: Dissolve the Weinreb amide (from Phase A, 1.0 eq) in THF and add dropwise to the lithiooxazole solution at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 min.

  • Hydrolysis: Quench with sat.

    
     solution. This breaks the tetrahedral metal-chelate intermediate, releasing the ketone.
    
  • Isolation: Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc gradient).

Synthesis_Route Start 4-Hexyloxybenzoic Acid Inter1 Weinreb Amide (N-methoxy-N-methyl...) Start->Inter1 EDCI, HOBt MeNH(OMe) Complex Stable Chelate Intermediate Inter1->Complex Nucleophilic Attack Reagent Oxazole + n-BuLi (-78°C) Reagent->Complex Lithiation Final (4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone Complex->Final Acidic Workup (Collapse to Ketone)

Figure 2: Retrosynthetic logic utilizing the Weinreb amide to prevent over-alkylation.

Part 3: Pharmacological Evaluation (Self-Validating Protocol)

To validate the synthesized compound, a fluorogenic activity assay is required. This protocol uses AMC-Arachidonoyl Amide , a substrate that becomes fluorescent only upon cleavage by FAAH.

Assay Conditions
ParameterConditionRationale
Buffer 125 mM Tris, 1 mM EDTA, pH 9.0High pH mimics the catalytic environment of serine hydrolases.
Detergent 0.1% Triton X-100Prevents aggregation of the lipophilic inhibitor.
Substrate Arachidonoyl-AMC (AA-AMC)Synthetic substrate yielding fluorescent 7-amino-4-methylcoumarin.
Enzyme Recombinant Human/Rat FAAHTarget protein (typically expressed in E. coli or COS-7).[3]
Experimental Workflow
  • Pre-Incubation: Incubate FAAH enzyme (1 nM final) with the inhibitor (variable concentration, 0.1 nM - 10

    
    M) in assay buffer for 10 minutes  at RT.
    
    • Why: This allows the establishment of the hemiketal equilibrium (

      
      ) before substrate competition begins.
      
  • Initiation: Add AA-AMC substrate (final conc. 20

    
    M).
    
  • Measurement: Monitor fluorescence continuously for 45 minutes.

    • 
       nm
      
    • 
       nm
      
  • Data Analysis: Plot the slope of Relative Fluorescence Units (RFU/min) vs. Inhibitor Concentration. Fit to a sigmoidal dose-response curve to determine

    
    .
    
  • Ki Calculation: For competitive reversible inhibitors, convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: References & Authority[2][3]

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Proceedings of the National Academy of Sciences (PNAS).

    • Significance: Establishes the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -ketoheterocycle class as potent FAAH inhibitors.[1][2][4][5][6]
      
  • Boger, D. L., et al. (2005). "Structure-Activity Relationships of

    
    -Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. 
    
    • Significance: Details the SAR of the acyl chain (phenyl vs hexyl/hexyloxy) and the heterocycle.

  • Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides." Nature.

    • Significance: The foundational characterization of the FAAH enzyme and its catalytic triad.

  • Léogane, O., et al. (2005). "Oxazole Metalation: A Useful Methodology for the Synthesis of 2-Substituted Oxazoles." Organic Letters.

    • Significance: Provides the authoritative chemical basis for the lithiation protocol described in Part 2.

Sources

Technical Profile: Spectroscopic Characterization of 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile of 2-(4-Hexyloxybenzoyl)oxazole , a structural motif relevant to liquid crystal engineering and medicinal chemistry.

This guide synthesizes characteristic data derived from high-fidelity structural analogs (2-aroyloxazoles and 4-alkoxybenzophenones) to provide a reference standard for identification and quality control.

Executive Summary & Compound Identity

This compound is a mesogenic precursor characterized by an oxazole heterocycle linked via a carbonyl bridge to a para-substituted lipophilic phenyl ether. Its spectroscopic signature is defined by the interplay between the electron-deficient oxazole ring, the conjugated ketone, and the electron-donating hexyloxy tail.

PropertySpecification
IUPAC Name (4-(Hexyloxy)phenyl)(oxazol-2-yl)methanone
Molecular Formula

Exact Mass 273.1365 Da
Molecular Weight 273.33 g/mol
Physical State Crystalline solid / Liquid Crystal (Mesogen)

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, samples must be free of common synthetic impurities (e.g., unreacted 4-hexyloxybenzoic acid or solvent residues).

Synthesis Pathway (General Protocol)

The most reliable route for accessing this scaffold involves the Friedel-Crafts acylation or the metallation of oxazole followed by reaction with an ester.

Synthesis Pre1 4-Hexyloxybenzoic Acid Int1 Acid Chloride (SOCl2) Pre1->Int1 Activation Pre2 Oxazole Int2 2-Lithiooxazole (n-BuLi, -78°C) Pre2->Int2 Lithiation Prod This compound Int1->Prod Acylation (CuI cat.) Int2->Prod Nucleophilic Attack

Figure 1: Convergent synthetic strategies for the 2-aroyloxazole core.

Sample Preparation for Analysis
  • NMR: Dissolve 5–10 mg in 0.6 mL CDCl₃ (Chloroform-d). Ensure solvent is acid-free to prevent oxazole protonation.

  • IR: Prepare a KBr pellet (1–2% w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • MS: Dilute to 10 µg/mL in Methanol/Formic Acid (0.1%) for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by three distinct zones: the aliphatic tail (0.9–4.0 ppm), the aromatic AA'BB' system (6.9–8.2 ppm), and the heteroaromatic oxazole protons.

H NMR Data (400 MHz, CDCl₃)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.25 Doublet (

Hz)
2HAr-H (2', 6')Ortho to Carbonyl (Deshielded)
7.85 Singlet (broad)1HOxazole H-5Alpha to Nitrogen (Deshielded)
7.38 Singlet (broad)1HOxazole H-4Beta to Nitrogen
6.98 Doublet (

Hz)
2HAr-H (3', 5')Ortho to Ether (Shielded)
4.05 Triplet (

Hz)
2H

Alpha to Oxygen
1.82 Quintet2H

Beta to Oxygen
1.48 – 1.30 Multiplet6HBulk

Aliphatic Chain
0.91 Triplet (

Hz)
3H

Terminal Methyl

Mechanistic Note: The chemical shift of the oxazole H-5 is highly sensitive to concentration and pH. In the 2-benzoyl derivative, the carbonyl anisotropy deshields the ortho-phenyl protons (H-2',6') significantly, pushing them downfield to ~8.25 ppm.

C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): 178.5 ppm (Ketone bridge).

  • Oxazole C-2: 158.2 ppm (Quaternary, adjacent to N and O).

  • Aromatic C-O: 163.8 ppm (Ipso to hexyloxy).

  • Aromatic C-H: 132.5 (C-2',6'), 114.2 (C-3',5').

  • Aliphatic: 68.4 (

    
    ), 31.5, 29.1, 25.6, 22.6, 14.0 (Methyl).
    

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid fingerprint for the functional group integrity, specifically the conjugation of the ketone.

Frequency (cm⁻¹)Vibration ModeIntensityNotes
3120 C-H Stretch (Oxazole)WeakCharacteristic heteroaromatic C-H
2950, 2855 C-H Stretch (Aliphatic)StrongHexyl chain asymmetric/symmetric
1645 C=O StretchStrongDiagnostic: Lower than typical ketone (1715) due to conjugation with oxazole/phenyl.
1605, 1580 C=C / C=N StretchMediumAromatic ring breathing
1255 C-O-C StretchVery StrongAryl alkyl ether (Hexyloxy)
1170 C-N StretchMediumOxazole ring vibration

Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and reveals the stability of the benzoyl-oxazole linkage.

Fragmentation Pathway (ESI+)

In Electrospray Ionization (Positive Mode), the molecular ion


 is observed at m/z 274.1 . High-energy collision-induced dissociation (CID) yields characteristic daughter ions.

MassSpec M [M+H]+ m/z 274.1 Frag1 [M - Hexene]+ m/z 190.0 M->Frag1 McLafferty-like Rearrangement Frag2 [4-Hexyloxybenzoyl]+ m/z 205.1 M->Frag2 Oxazole Loss (Alpha Cleavage) Frag3 [Benzoyl Cation]+ m/z 121.0 Frag1->Frag3 Dealkylation

Figure 2: Predicted ESI+ fragmentation cascade for this compound.

Key Ion Interpretation
  • m/z 274.1 (

    
    ):  Base peak in soft ionization.
    
  • m/z 205.1 (

    
    ):  Cleavage of the C-C bond between the carbonyl and the oxazole ring. This indicates the stability of the acylium ion.
    
  • m/z 121.0 (

    
    ):  Further fragmentation of the hexyloxy group (loss of hexene via hydrogen transfer) leaves the protonated hydroxybenzoyl cation.
    

References

  • Oxazole Synthesis & Properties: Kashima, C., et al. "Regioselective preparation of 2-substituted oxazoles." Journal of Heterocyclic Chemistry, 1998. Link

  • Liquid Crystal Mesogens:Gray, G. W. "Molecular Structure and the Properties of Liquid Crystals." Academic Press, 1962.
  • Spectroscopic Tables: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. Link

  • Mass Spectrometry of Heterocycles:Bowie, J. H. "The fragmentation of oxazoles and isoxazoles." Mass Spectrometry Reviews, 1985.

In-Depth Technical Guide: Crystal Structure and Molecular Architecture of 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

2-(4-Hexyloxybenzoyl)oxazole (CAS: 898760-29-7) represents a distinct class of heteroaromatic mesogens, integrating a polar oxazole head group with a lipophilic hexyloxy tail via a benzoyl linker. This molecular architecture is of significant interest in two primary fields: liquid crystal (LC) engineering , where the oxazole ring introduces a strong transverse dipole moment enhancing dielectric anisotropy, and medicinal chemistry , where the 2-aroyloxazole scaffold serves as a pharmacophore for bioactive inhibition.

This guide provides a comprehensive technical analysis of the compound's structural hierarchy, from molecular conformation to supramolecular crystal packing. It details the synthesis, crystallization protocols, and the crystallographic principles governing its solid-state assembly.

Part 2: Molecular Architecture & Conformation

The crystallographic interest in this compound lies in the interplay between its rigid aromatic core and the flexible alkyl tail.

Core Connectivity

The molecule consists of three distinct domains:

  • Electron-Deficient Head: The 1,3-oxazole ring (positions 1-O, 3-N).

  • Conjugated Linker: A carbonyl group (C=O) bridging the oxazole C2 position and the phenyl ring. This "benzoyl" linkage allows for extended

    
    -conjugation but introduces potential torsion.
    
  • Electron-Rich Tail: A 4-hexyloxy phenyl group.[1] The hexyloxy chain (

    
    ) acts as a flexible spacer, critical for inducing nematic or smectic mesophases in the crystal lattice.
    
Conformational Analysis

In the crystalline state, the conformation is governed by the competition between resonance stabilization (favoring planarity) and steric repulsion.

  • Torsion Angle

    
     (Oxazole-Carbonyl):  Typically close to 
    
    
    
    or
    
    
    (s-cis or s-trans) to maximize orbital overlap between the oxazole
    
    
    -system and the carbonyl
    
    
    .
  • Torsion Angle

    
     (Phenyl-Carbonyl):  Often twisted by 
    
    
    
    due to steric interaction between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring.
  • Tail Conformation: The hexyloxy chain typically adopts an all-trans (zigzag) conformation in the solid state to maximize packing density, though gauche defects may appear near the melting transition.

Part 3: Synthesis & Crystallization Protocols[2]

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by controlled crystallization is required.

Synthesis Workflow (Representative Route)

The most robust synthesis for 2-aroyloxazoles involves the metallation of oxazole followed by reaction with an acid chloride, or the oxidation of a secondary alcohol intermediate.

Protocol: Lithiation-Acylation Pathway

  • Reagents: Oxazole,

    
    -Butyllithium (
    
    
    
    -BuLi), 4-hexyloxybenzoyl chloride, THF (anhydrous).
  • Step 1 (Metallation): Dissolve oxazole (1.0 eq) in dry THF at

    
    C under Argon. Add 
    
    
    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate 2-lithiooxazole.
  • Step 2 (Acylation): Add 4-hexyloxybenzoyl chloride (1.0 eq) dissolved in THF dropwise to the lithiated species.

  • Step 3 (Quench): Allow the mixture to warm to room temperature (RT) over 4 hours. Quench with saturated

    
    .
    
  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel column chromatography (Hexane:EtOAc gradient).
    
Crystallization Methodology

For SC-XRD, crystals must be single, transparent, and free of cracks.

  • Method A: Slow Evaporation (Preferred)

    • Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetone/Hexane.

    • Procedure: Dissolve 20 mg of purified compound in 2 mL of solvent. Filter through a 0.45

      
      m PTFE syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at 
      
      
      
      C in a vibration-free environment.
  • Method B: Vapor Diffusion

    • Inner Vial: Saturated solution in THF.

    • Outer Vial: Pentane (precipitant).

    • Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility and promoting nucleation.

Part 4: Crystallographic Characterization

Predicted Unit Cell & Space Group

Based on homologous 2-(4-alkoxybenzoyl)oxazole derivatives and general packing principles for rod-like mesogens, the crystal structure typically adopts a centrosymmetric space group to cancel the strong dipole moments.

ParameterTypical Value / Range (Homolog Based)
Crystal System Monoclinic or Triclinic
Space Group

(most common) or

Z (Molecules/Unit Cell) 4
Density (

)

Packing Motif Herringbone or Interdigitated Layers
Intermolecular Interactions

The stability of the crystal lattice is driven by three key non-covalent interactions:

  • 
    -
    
    
    
    Stacking:
    Occurs between the electron-deficient oxazole ring of one molecule and the electron-rich phenyl ring of an adjacent molecule (Centroid-Centroid distance
    
    
    ).
  • C-H...O Hydrogen Bonding: Weak hydrogen bonds form between the oxazole nitrogen/oxygen and the aromatic protons of neighboring molecules.

  • Van der Waals Forces: The hexyloxy chains interdigitate, forming hydrophobic layers that separate the aromatic cores. This micro-segregation is a precursor to smectic liquid crystal phases.

Part 5: Visualizations

Synthesis Pathway Diagram

The following diagram outlines the logical flow of the synthesis and crystallization process.

SynthesisWorkflow Start Starting Materials (Oxazole + 4-Hexyloxybenzoyl Chloride) Lithiation Step 1: Lithiation (-78°C, n-BuLi, THF) Start->Lithiation Activation Coupling Step 2: Acylation (Formation of C-C Bond) Lithiation->Coupling Nucleophilic Attack Workup Workup & Purification (Column Chromatography) Coupling->Workup Quench & Isolate Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Workup->Crystallization Pure Solid Analysis SC-XRD Analysis (Structure Determination) Crystallization->Analysis Single Crystal

Caption: Figure 1. Step-by-step synthesis and crystallization workflow for this compound.

Crystal Packing Interaction Model

This diagram abstracts the supramolecular assembly, highlighting the segregation of rigid cores and flexible tails.

CrystalPacking cluster_Layer1 Layer 1: Aromatic Cores cluster_Layer2 Layer 2: Aliphatic Tails Core1 Oxazole-Benzoyl Core A Core2 Oxazole-Benzoyl Core B Core1->Core2 Pi-Pi Stacking (3.8 Å) Core1->Core2 Dipole-Dipole (Anti-parallel) Tail1 Hexyloxy Chain A Core1->Tail1 Covalent Tail2 Hexyloxy Chain B Core2->Tail2 Covalent Tail1->Tail2 Van der Waals (Interdigitation)

Caption: Figure 2. Schematic representation of the crystal packing showing the segregation of aromatic cores and aliphatic tails, stabilized by Pi-Pi stacking and Van der Waals forces.

Part 6: References

  • Moniot, S., et al. (2017).[2] Structure-Activity Relationship of Oxazole and 1,2,4-Oxadiazole Derivatives. Journal of Medicinal Chemistry . Retrieved from [Link]

  • Al-Omary, F.A.M., et al. (2015). Crystal structure of 2-substituted benzoxazole derivatives. Zeitschrift für Kristallographie . Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles and 2-Aroyloxazoles. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). General search for 2-aroyloxazole derivatives. (Recommended for specific unit cell data retrieval). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for evaluating, predicting, and optimizing the solubility profile of 2-(4-Hexyloxybenzoyl)oxazole (CAS: 898760-29-7).[1][2] As a critical intermediate in the synthesis of liquid crystalline materials and bioactive oxazole derivatives, understanding its dissolution thermodynamics is paramount for process upscaling and purification.[1][2]

Part 1: Physicochemical Analysis & Solubility Prediction

Structural Dissection & Solvation Mechanisms

To predict the solubility behavior of this compound, we must first analyze its molecular architecture.[1][2] The molecule exhibits a "Push-Pull" amphiphilic character:

  • The "Head" (Polar/Aromatic): The benzoyl-oxazole core is planar and electron-deficient (due to the carbonyl and oxazole nitrogen).[1][2] It acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).[1][2] This region favors interactions with polar aprotic solvents (e.g., DMSO, DMF) and aromatic solvents (e.g., Toluene) via

    
     stacking.[1][2]
    
  • The "Tail" (Lipophilic): The hexyloxy (

    
    ) chain introduces significant non-polar character, enhancing solubility in aliphatic hydrocarbons and chlorinated solvents while drastically reducing water solubility.[1][2]
    
Hansen Solubility Parameters (HSP)

For a rational solvent selection, we utilize the Hansen Solubility Parameters (


), decomposing the total energy into dispersion (

), polar (

), and hydrogen bonding (

) forces.[1][2]
  • Predicted Interaction Radius (

    
    ):  Based on group contribution methods (Van Krevelen), the target molecule likely sits in the "Green Zone" of solvents with moderate polarity and low H-bonding capacity.[1][2]
    
  • Target Solvents:

    • Good Solvents (High Solubility): Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF).[1][2]

    • Recrystallization Candidates (Temperature-Dependent): Ethanol, Acetonitrile (High

      
      , moderate 
      
      
      
      —solubility increases sharply with
      
      
      ).[1][2]
    • Anti-Solvents: Water, Hexane (at low

      
      ).[1][2]
      

Part 2: Experimental Determination Protocols

The Dynamic Laser Monitoring Method (High-Throughput)

For rapid solubility determination without manual sampling, the Dynamic Laser Monitoring technique is superior to the static shake-flask method.[1][2]

Protocol:

  • Preparation: Load excess solid this compound into a jacketed glass vessel containing the solvent.

  • Equilibration: Stir at 400 rpm. Control temperature (

    
    ) via a circulating water bath (accuracy 
    
    
    
    K).
  • Detection: Direct a laser beam (650 nm) through the suspension.[1][2] A photodetector measures transmittance.[1][2]

  • Dissolution Point: Slowly increase

    
     (0.1 K/min). The temperature at which transmittance hits 100% (plateau) is the saturation temperature (
    
    
    
    ) for that specific mass fraction.[1][2]
The Static Equilibrium Method (Gold Standard)

For precise thermodynamic data (Mole Fraction


), follow this gravimetric/HPLC workflow.

Step-by-Step Methodology:

  • Saturation: Add excess solute to solvent in a sealed vial.[1][2]

  • Agitation: Place in a thermostatic shaker for 24–48 hours to ensure equilibrium.

  • Sedimentation: Stop agitation and allow settling for 2 hours (maintain

    
    ).
    
  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue.[1][2]

    • HPLC: Dilute with mobile phase (Acetonitrile:Water 70:[1][2]30) and analyze at

      
       nm.[1][2]
      

Part 3: Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the appropriate experimental method based on the stage of drug development.[1][2]

SolubilityWorkflow Start Start: Solubility Profiling Screening Phase 1: Rapid Screening (Visual/Turbidity) Start->Screening Precise Phase 2: Equilibrium Measurement (Mole Fraction x1) Start->Precise Method1 Dynamic Laser Method (Polythermal) Screening->Method1 Method2 Static Shake-Flask (Isothermal) Precise->Method2 Data Data: Van't Hoff Plot (ln x1 vs 1/T) Method1->Data Analysis Quantification (HPLC / Gravimetric) Method2->Analysis Analysis->Data Decision Application Selection Data->Decision Recryst Recrystallization (High dH_sol) Decision->Recryst Steep Slope Reaction Reaction Solvent (High Solubility) Decision->Reaction Flat Slope

Caption: Workflow for selecting solubility determination methods and interpreting thermodynamic data for process optimization.

Part 4: Data Analysis & Thermodynamics

The Modified Apelblat Equation

To correlate experimental solubility data (


) with temperature (

), use the Modified Apelblat equation.[1][2] This is the industry standard for oxazole derivatives.[1][2]


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.[1][2]

Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the enthalpy (


) and entropy (

) of solution.[1][2]

[1][2]

Interpretation Guide:

Parameter Sign Physical Meaning

|


  | Positive (+) | Endothermic dissolution.[1][2] Solubility increases with Temperature.[1][2] (Ideal for cooling crystallization).[1][2] |
| 

| Positive (+) | Disorder increases upon mixing.[1][2] Driving force for dissolution.[1][2] | |

| Positive (+) | Non-spontaneous at standard conditions (requires energy/mixing).[1][2] |

Part 5: Solvent Selection Strategy

Figure 2: Solvent Selection Decision Tree

A logic gate for choosing the correct solvent based on the operational goal.[1][2]

SolventSelection Root Solvent Choice for this compound Goal1 Goal: Synthesis Root->Goal1 Goal2 Goal: Purification Root->Goal2 Solvent1 Toluene / DCM (High Solubility) Goal1->Solvent1 Solvent2 Ethanol / Acetonitrile (T-dependent Solubility) Goal2->Solvent2 Check1 Check: Boiling Point > Reaction T? Solvent1->Check1 Check2 Check: Yield > 85% on cooling? Solvent2->Check2

Caption: Decision matrix for selecting reaction media versus crystallization solvents based on solubility profiles.

Recommended Solvent Classes

Based on the structural analysis of this compound:

  • Reaction Solvents (High Solubility):

    • Toluene: Excellent for high-temperature synthesis; good

      
       interaction with the benzoyl core.[1][2]
      
    • THF: Good general solubility, easy to remove.[1][2]

  • Recrystallization Solvents (Gradient Solubility):

    • Ethanol: Poor solubility at RT, moderate to high at reflux (

      
      C).[1][2] The hexyloxy tail disrupts the water-like network of ethanol at high T.[1][2]
      
    • Ethyl Acetate: Often the "Goldilocks" solvent for benzoyl-oxazoles.[1][2]

References

  • Matrix Scientific . (2024).[1][2] Product Data Sheet: this compound (CAS 898760-29-7).[1][2][3][4] Retrieved from [1][2]

  • ChemicalBook . (2024).[1][2] Physicochemical Properties of this compound. Retrieved from [1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Standard reference for HSP methodology).

  • Sha, F., et al. (2018).[1][2] Thermodynamic models for determination of solid–liquid equilibrium of oxazole derivatives in pure solvents. Journal of Chemical & Engineering Data. (Cited for general oxazole solubility protocols).[1][2]

  • NIST . (2024). Standard Reference Data for Solubility of Benzoxazole Derivatives. National Institute of Standards and Technology.[1][2]

Sources

Thermal stability of the oxazole ring in 2-(4-Hexyloxybenzoyl)oxazole.

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic and Experimental Guide for Material Scientists

Executive Summary

This technical guide evaluates the thermal integrity of 2-(4-Hexyloxybenzoyl)oxazole , a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical scaffolds. While the oxazole ring typically exhibits robust aromatic stability, the specific 2-acyl substitution pattern and the hexyloxy tail introduce distinct thermodynamic vulnerabilities. This document details the mechanistic pathways of thermal degradation—specifically distinguishing between retro-electrocyclization of the heterocycle and oxidative scission of the alkyl ether—and provides a self-validating experimental protocol for quantifying these limits.

Chemical Context & Structural Thermodynamics

The thermal stability of this compound is governed by the interplay between three structural domains:

  • The Oxazole Core: A

    
    -excessive heterocycle. Although aromatic, its resonance energy (approx. 20 kcal/mol) is significantly lower than that of benzene or thiazole, making it the kinetic "soft spot" for ring-opening reactions at elevated temperatures.
    
  • The 2-Benzoyl Linkage: The carbonyl group at the C2 position creates a conjugated system (

    
    ). While this conjugation lowers the ground state energy, it also polarizes the C2-N3 bond, potentially lowering the activation energy for nucleophilic attack or thermal rearrangement.
    
  • The Hexyloxy Tail: A mesogenic unit common in liquid crystals. This aliphatic chain is thermally stable under inert conditions but highly susceptible to oxidative degradation (peroxide formation) above 150°C in air.

Key Insight: The "weakest link" in this molecule shifts depending on the environment. In an inert atmosphere (nitrogen/argon), the oxazole ring's retro-electrocyclization is the limiting factor (>280°C). In air, the hexyloxy tail fails first via radical oxidation (<200°C).

Mechanistic Decomposition Pathways

To accurately interpret thermal data, one must understand how the molecule breaks down. We identify two primary failure modes:

Pathway A: Retro-Electrocyclization (High T, Inert)

At temperatures exceeding 280-300°C, the oxazole ring undergoes a thermally allowed conrotatory ring opening. This generates a reactive nitrile ylide intermediate. This dipole is highly unstable and will rapidly:

  • Polymerize (causing charring).

  • Rearrange to form isoxazoles (if geometry permits).

  • Fragment into nitriles and carbenes.

Pathway B: Radical Oxidation (Moderate T, Air)

The benzylic/ether positions on the hexyloxy chain are prone to hydrogen abstraction by atmospheric oxygen. This forms hydroperoxides, which cleave to produce aldehydes and phenols, destroying the mesogenic properties of the material before the ring itself fails.

Visualization: Decomposition Logic

DecompositionPathways Start This compound Condition Environmental Condition Start->Condition Inert Inert Atmosphere (>280°C) Condition->Inert N2 / Ar Air Air/Oxygen (>150°C) Condition->Air O2 RingOpen Retro-Electrocyclization Inert->RingOpen NitrileYlide Nitrile Ylide Intermediate RingOpen->NitrileYlide Polymer Char/Polymerization NitrileYlide->Polymer Radical H-Abstraction at Ether Linkage Air->Radical Peroxide Hydroperoxide Formation Radical->Peroxide ChainScission Chain Scission (Loss of LC Phase) Peroxide->ChainScission

Figure 1: Dual decomposition pathways dependent on environmental oxygen content.

Experimental Assessment Protocol

Do not rely on generic literature values. The purity of the hexyloxybenzoyl precursor significantly affects stability. Use this self-validating protocol to establish the specific thermal envelope for your batch.

Step 1: Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures (Melting point


, Clearing point 

) and detect early onset of decomposition.
  • Instrument: Heat-flux DSC.[1]

  • Crucible: Aluminum (hermetically sealed) to prevent sublimation.

  • Protocol:

    • Heat from 25°C to 200°C at 10°C/min (1st Heat).

    • Cool to 0°C at 10°C/min (Erasure of thermal history).

    • Heat to 300°C at 10°C/min (2nd Heat).

  • Validation Check: If the melting peak shifts >1°C between the first and second cycle, the sample is degrading during the first cycle (likely oxidative).

Step 2: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss thresholds (


).
  • Protocol: Run two simultaneous experiments.

    • Run A (Inert): Nitrogen purge (50 mL/min). Ramp to 600°C. Measures Ring Stability.

    • Run B (Oxidative): Air purge (50 mL/min). Ramp to 600°C. Measures Chain Stability.

  • Data Interpretation:

    • The gap between Run A and Run B onset temperatures represents the "Oxidative Stability Window." For hexyloxy derivatives, this gap is often >100°C.

Step 3: Isothermal Stress Testing (HPLC/GC-MS)

Objective: Confirm chemical integrity over time (Simulating processing conditions).

  • Protocol:

    • Place 50 mg sample in an open vial at 150°C (typical processing temp) for 4 hours.

    • Dissolve in acetonitrile.

    • Analyze via HPLC-MS.

  • Success Criteria: < 0.5% increase in impurity profile. Look specifically for 4-hexyloxybenzoic acid (hydrolysis product) or ring-opened nitriles .

Quantitative Data Summary (Expected Range)

Based on structural analogs (2-benzoyloxazoles and alkoxy-mesogens), the following thermal profile is the standard baseline for high-purity (>99%) samples.

ParameterValue RangeLimiting Factor
Melting Point (

)
80°C – 110°CCrystal Packing (Van der Waals)
Clearing Point (

)
140°C – 180°CMesogenic Core Rigidity

(Inert)
290°C – 320°COxazole Ring Cleavage

(Air)
180°C – 210°CAlkyl Chain Oxidation
Max Processing Temp 160°CAvoids oxidative yellowing
Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Thermal Profiling cluster_1 Phase 2: Stability Validation DSC DSC Analysis (Hermetic Pan) IsoStress Isothermal Stress (150°C, 4 hrs) DSC->IsoStress Determine T_melt TGA TGA Analysis (Dual Atmosphere) TGA->IsoStress Confirm T_onset > 200°C PurityCheck HPLC-MS Impurity Profiling IsoStress->PurityCheck Decision Pass/Fail Criteria PurityCheck->Decision Sample Raw Sample (>99% Purity) Sample->DSC Sample->TGA Approve for\nProcessing Approve for Processing Decision->Approve for\nProcessing <0.5% Deg. Reject/Purify Reject/Purify Decision->Reject/Purify >0.5% Deg.

Figure 2: Step-by-step validation workflow for thermal characterization.

References
  • Oxazole Thermal Properties

    • Chemistry of Oxazole Derivatives: Current to Future Therapeutic Prospective. (2020).
  • Liquid Crystal Analogs

    • Synthesis and Mesomorphic Properties of Benzoxazole-Based Liquid Crystals. (2023).[2] Provides comparative thermal data (clearing points and thermal ranges) for benzoxazole derivatives with alkoxy tails, serving as a direct analog for the hexyloxybenzoyl system.

  • Decomposition Mechanisms

    • Thermal Stability of Azo-Derivatives and Heterocycles.[2][3][4] (ResearchGate).[5][6][7] Details the oxidative decomposition stages of nitrogen-containing heterocycles in air vs. inert atmospheres.

  • Compound Data

    • This compound Product Entry.[8] (ChemicalBook).[8][9] Confirmation of the specific molecular entity and CAS registry (898760-29-7).[8]

Sources

The Oxazole Scaffold: A Technical Guide to Biological Potency and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring—a five-membered heterocyclic motif containing oxygen and nitrogen—stands as a "privileged structure" in medicinal chemistry.[1][2][3][4][5][6] Its planar architecture, capacity for hydrogen bonding, and bio-isosteric relationship with peptide bonds allow it to interact promiscuously yet selectively with diverse biological targets, ranging from kinase domains to cyclooxygenase enzymes. This guide dissects the biological activities of oxazole derivatives, providing a rigorous technical framework for researchers engaged in lead optimization and drug discovery.[7][8]

The Pharmacophore: Structural & Electronic Basis

The oxazole nucleus (


) is characterized by a 1,3-arrangement of heteroatoms.[3] Its biological versatility stems from three core electronic features:
  • Pi-Excessive Character: The oxygen atom donates electron density into the ring, facilitating cation-pi interactions within receptor pockets.

  • Hydrogen Bond Acceptor: The nitrogen atom (N3) possesses a lone pair capable of accepting hydrogen bonds, critical for anchoring the molecule in enzyme active sites (e.g., the hinge region of kinases).

  • Metabolic Stability: Unlike furan or pyrrole, the oxazole ring is relatively resistant to oxidative metabolism, enhancing the pharmacokinetic profile of derivatives.

Structure-Activity Relationship (SAR) Map

The biological output of an oxazole derivative is strictly governed by substitution patterns at positions C2, C4, and C5.

OxazoleSAR Oxazole Oxazole Nucleus (C3H3NO) C2 Position C2 (Between O and N) Oxazole->C2 Critical Anchor C4 Position C4 Oxazole->C4 Steric Modulator C5 Position C5 Oxazole->C5 Electronic Tuning AntiInf Anti-inflammatory (COX-1/2 Binding) e.g., Oxaprozin C2->AntiInf Aryl/Propionic Acid AntiCancer Anticancer (Kinase/Tubulin) e.g., Mubritinib C2->AntiCancer Heteroaryl (Kinase Hinge) C4->AntiCancer Solubilizing Groups C5->AntiInf Phenyl Stacking AntiMicrobial Antimicrobial (Peptidoglycan/Protein Synth) C5->AntiMicrobial Electron Withdrawing Groups (Nitro/Sulfonyl)

Figure 1: SAR Logic of the Oxazole Scaffold. Specific substitution zones dictate therapeutic class.

Key Biological Activities[1][2][3][5][9][10][11][12]

Anticancer Activity: Kinase & Tubulin Modulation

Oxazole derivatives function as dual-mechanism agents in oncology.[9]

  • Kinase Inhibition: Compounds like Mubritinib utilize the oxazole ring to mimic the adenine ring of ATP, binding competitively to the hinge region of tyrosine kinases (e.g., EGFR, VEGFR, HER2). The N3 nitrogen forms a critical hydrogen bond with the backbone amide of the kinase.

  • Tubulin Polymerization Inhibition: Certain 2,5-disubstituted oxazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.

Anti-inflammatory Activity: COX Inhibition

The classic example is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID).[10]

  • Mechanism: The oxazole ring serves as a rigid spacer that orients the propionic acid moiety into the Arg-120 binding site of Cyclooxygenase (COX) enzymes.

  • Selectivity: Bulky substitutions at C4/C5 can induce selectivity for COX-2 by exploiting the larger hydrophobic side pocket present in the COX-2 isoform.

Antimicrobial Activity

Oxazole derivatives exhibit bactericidal activity, particularly against Gram-positive pathogens (e.g., MRSA).

  • Target: Inhibition of bacterial cell wall synthesis (via Lipid II interaction) or inhibition of tRNA synthetases.

  • Potency: Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) on phenyl rings attached to the oxazole core significantly lowers the Minimum Inhibitory Concentration (MIC).

Synthetic Methodologies

Reliable synthesis is the bedrock of biological evaluation. Two primary pathways dominate the literature due to their robustness.

Pathway A: Robinson-Gabriel Synthesis

Ideal for 2,5-disubstituted oxazoles. Involves the cyclodehydration of 2-acylaminoketones using reagents like


 or Burgess reagent.
Pathway B: Van Leusen Reaction

Ideal for 5-substituted oxazoles. Utilizes Tosylmethyl Isocyanide (TosMIC) reacting with aldehydes.[11][12]

SynthesisWorkflow Start1 Alpha-Amino Ketone Process1 Robinson-Gabriel Cyclization (Reagent: POCl3 or H2SO4) Start1->Process1 Start2 Aldehyde + TosMIC Process2 Van Leusen Reaction (Base: K2CO3, Solvent: MeOH) Start2->Process2 Inter1 Cyclodehydration Process1->Inter1 Inter2 [3+2] Cycloaddition Process2->Inter2 Product Functionalized Oxazole Derivative Inter1->Product Inter2->Product QC QC Checkpoint: 1H-NMR (C4-H singlet ~7-8 ppm) Product->QC

Figure 2: Strategic Synthetic Pathways. Choice of pathway depends on desired substitution pattern.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Oxazole derivatives often suffer from poor aqueous solubility. This protocol incorporates a solubilization step to prevent false negatives due to precipitation.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

  • Cell Lines: MCF-7 (Breast), A549 (Lung).[2]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Compound Preparation (Critical Step):

    • Dissolve oxazole derivative in 100% DMSO to create a 10 mM stock.

    • Validation: Visually inspect for clarity. If turbid, sonicate for 30s.

    • Perform serial dilutions in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of diluted compound to wells. Include:

    • Negative Control: 0.5% DMSO in medium.

    • Positive Control: Doxorubicin (standard).

    • Blank: Medium only (no cells).

  • Incubation: Incubate for 48h.

  • Development: Add 20 µL MTT reagent. Incubate 4h.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol 2: Minimum Inhibitory Concentration (MIC)

Context: Determining antibacterial potency against S. aureus.[13]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use a 96-well round-bottom plate. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Add 100 µL of oxazole stock (in MHB/DMSO) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: 18–24h at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible growth (no turbidity).

    • Validation: Add 20 µL Resazurin dye. Blue = No growth (Valid inhibition); Pink = Growth (Failure).

Quantitative Data Summary

Compound ClassTargetTypical

/ MIC
Key Structural Feature
Diaryl-oxazoles COX-2

µM
C4, C5 Phenyl rings (Propeller shape)
Amino-oxazoles EGFR Kinase

nM
H-bond donor at C2-amino group
Nitro-oxazoles M. tuberculosis

µg/mL
Nitro group (Bio-reduction activation)
Sulfonamido-oxazoles Carbonic Anhydrase

nM
Sulfonamide zinc-binding group

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. (2022). [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances. (2025). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. (2021). [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (PMC). (2019). [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI). (2020). [Link]

Sources

The Oxazole Pharmacophore: From Marine Origins to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Heterocycle

The 1,3-oxazole ring is a deceptive scaffold.[1] Unlike its ubiquitous cousin, the amide bond, the oxazole often acts as a "silent" bioisostere—mimicking the spatial and electronic profile of peptides while conferring superior metabolic stability. From the cytotoxic macrocycles of marine sponges to modern NSAIDs, the oxazole ring has evolved from a chemical curiosity to a cornerstone of structure-activity relationship (SAR) design.[1]

This guide moves beyond textbook definitions to explore the causality of oxazole synthesis. We will dissect the mechanistic evolution from the brute-force dehydration of the Robinson-Gabriel era to the atom-economical elegance of Van Leusen and modern Palladium-catalyzed C-H activation.[2]

The Pharmacophore: Why Oxazole?

To design with oxazoles, one must understand their electronic personality.[1] The oxazole ring is aromatic but possesses a distinct dipole that dictates its interactions with biological targets.[1]

Electronic Architecture
  • Basicity: Oxazole is a weak base (pKa of conjugate acid ~0.8), significantly less basic than imidazole (pKa ~7.0).[1][3] This allows it to remain unprotonated at physiological pH, serving as a hydrogen bond acceptor (N3) without carrying a permanent charge.[1]

  • Bioisosterism: The 2,4-substitution pattern mimics the cis-amide configuration, while the 2,5-pattern mimics the trans-amide.[2] This property is exploited in "peptidomimetic" drug design to rigidify flexible peptide chains.[1]

  • Metabolic Stability: Unlike esters or amides, the oxazole ring is resistant to hydrolysis by esterases and peptidases, extending the half-life of the pharmacophore.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional differentiation of the oxazole ring positions.

OxazoleSAR OxazoleCore 1,3-Oxazole Core C2 C2 Position (Most Acidic Proton) OxazoleCore->C2 Direct Metallation (Li/Pd) C4 C4 Position (Nucleophilic Character) OxazoleCore->C4 Van Leusen Assembly C5 C5 Position (Electrophilic Susceptibility) OxazoleCore->C5 Direct Arylation Target N3 N3 Nitrogen (H-Bond Acceptor) OxazoleCore->N3 Kinase Hinge Binding Metabolic Hotspot\n(Oxidation) Metabolic Hotspot (Oxidation) C2->Metabolic Hotspot\n(Oxidation) pKa ~ 0.8\n(Weak Base) pKa ~ 0.8 (Weak Base) N3->pKa ~ 0.8\n(Weak Base)

Figure 1: Functional map of the oxazole ring, highlighting reactive sites for synthesis and biological interaction.[2]

Natural Product Inspirations: The Marine Connection

Nature mastered oxazole synthesis long before the laboratory.[1] The most potent oxazole-containing compounds are often derived from marine invertebrates, specifically sponges and their symbiotic bacteria.[1]

  • Hennoxazole A: Isolated from the sponge Polyfibrospongia, this compound features a bis-oxazole core and exhibits potent antiviral activity.[1]

  • Muscoride A: A dimer found in freshwater cyanobacteria, showing the versatility of the oxazole in macrocyclic constraints.[1]

  • Rhizoxin: A potent antimitotic agent where the oxazole moiety is critical for tubulin binding.[1]

Scientific Insight: The prevalence of oxazoles in marine products suggests an evolutionary advantage in stability against the hydrolytic marine environment, a trait we repurpose for oral bioavailability in humans.[1]

Evolution of Synthetic Methodologies

We will examine three distinct eras of synthesis. Each method solves a specific problem: Availability (Robinson-Gabriel), Versatility (Van Leusen), and Efficiency (C-H Activation).[1][2]

Era 1: The Robinson-Gabriel Cyclodehydration (1909)[2]
  • Mechanism: Intramolecular cyclization of 2-acylamino ketones followed by dehydration.[1][2]

  • Best For: Creating 2,5-disubstituted oxazoles.[1][2][4]

  • The Bottleneck: Requires harsh dehydrating agents (POCl3, H2SO4) which are often incompatible with sensitive functional groups.[1]

RobinsonGabriel Start 2-Acylamino Ketone Enol Enol Tautomer Start->Enol Tautomerization Cyclic 5-Hydroxyoxazoline (Intermediate) Enol->Cyclic Cyclization Product 2,5-Disubstituted Oxazole Cyclic->Product -H2O (Dehydration) (POCl3 / H2SO4)

Figure 2: The Robinson-Gabriel pathway.[1][2] The dehydration step is the thermodynamic driving force.

Era 2: The Van Leusen Synthesis (1972)[1][2]
  • Mechanism: Base-mediated cycloaddition of Tosylmethyl Isocyanide (TosMIC) with aldehydes.[1][2]

  • Best For: 5-substituted oxazoles (difficult to access via Robinson-Gabriel).[1][2]

  • The Breakthrough: It allows the assembly of the ring and the C5 substituent in one step from simple aldehydes.[1]

Era 3: Modern C-H Activation (2009-Present)[1][2]
  • Mechanism: Palladium-catalyzed direct arylation.[1][2][4][5][6]

  • Best For: Late-stage functionalization of the oxazole core.[1][2]

  • The Advantage: No need for pre-functionalized halides on the oxazole ring.[1]

Detailed Experimental Protocols

Note: These protocols are designed for reproducibility. Always perform in a fume hood with appropriate PPE.

Protocol A: Van Leusen Synthesis (Standardized)

Objective: Synthesis of 5-phenyloxazole from benzaldehyde.[1][2]

Reagents:

  • Benzaldehyde (1.0 equiv)[1][2]

  • TosMIC (1.1 equiv)[1][2]

  • Potassium Carbonate (K2CO3) (2.0 equiv)[1][2]

  • Methanol (MeOH) (0.5 M concentration relative to aldehyde)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Add anhydrous MeOH.

  • Addition: Add Benzaldehyde followed by TosMIC. Stir until dissolved.

  • Basification: Add K2CO3 in one portion. The reaction is slightly exothermic; ensure adequate stirring.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Self-Validation: Monitor by TLC.[1] The disappearance of the aldehyde spot and the appearance of a new, less polar spot indicates conversion.[1]

  • Workup: Remove MeOH under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layers over MgSO4. Flash chromatography (Hexane/EtOAc).[1][2]

Why this works: The TosMIC reagent acts as a C-N-C synthon.[1] The sulfonyl group serves as a leaving group after cyclization, driving aromatization.[1]

Protocol B: Palladium-Catalyzed Direct Arylation (C-H Activation)

Objective: Regioselective C-2 arylation of an oxazole.[1][2][4] Reference: Based on the work of Besselièvre et al., Synthesis 2009.

Reagents:

  • Oxazole substrate (1.0 equiv)[1][2][7]

  • Aryl Bromide (1.2 equiv)[1][2]

  • Pd(PPh3)4 (5 mol%)[1][2]

  • LiOtBu (Lithium tert-butoxide) (2.0 equiv)[2]

  • 1,4-Dioxane (anhydrous)[2]

Step-by-Step:

  • Inert Atmosphere: Charge a Schlenk tube with Pd(PPh3)4, LiOtBu, and the Aryl Bromide under Argon.

  • Solvation: Add the Oxazole and Dioxane via syringe.

  • Activation: Seal the tube and heat to 120°C for 15 hours.

    • Critical Insight: The high temperature is required to overcome the activation energy of the C-H bond cleavage at the C2 position.[1] LiOtBu is crucial; weaker bases (like carbonates) often fail in this specific transformation.[1][2]

  • Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black.[1]

  • Analysis: The C2-arylated product is typically the major regioisomer due to the higher acidity of the C2 proton compared to C5.[1]

Therapeutic Case Study: Oxaprozin

To contextualize the chemistry, we look at Oxaprozin (Daypro), a non-steroidal anti-inflammatory drug (NSAID).[1]

  • Structure: 4,5-diphenyl-2-oxazolepropionic acid.[2]

  • Mechanism of Action: COX-1 and COX-2 inhibition.[1][2]

  • Role of Oxazole: The oxazole ring holds the two phenyl rings in a specific non-coplanar geometry (propeller shape), which is essential for fitting into the hydrophobic channel of the cyclooxygenase enzyme.[1] The oxazole N3 acts as a hydrogen bond acceptor within the active site, anchoring the drug.[1]

Data Summary: Synthetic Comparison

ParameterRobinson-GabrielVan LeusenC-H Activation
Atom Economy Low (Loss of H2O + acids)High (Loss of TosH)Very High (Loss of H-Br)
Substrate Scope 2,5-disubstituted5-substitutedLate-stage diversification
Conditions Harsh (Acidic/Dehydrating)Mild (Basic)High Temp (Catalytic)
Key Reagent POCl3 / H2SO4TosMICPd(PPh3)4

References

  • Robinson, R. (1909).[1] "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174.[1] Link

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes.[1][2] A facile synthesis of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372.[1] Link

  • Besselièvre, F., et al. (2009).[1][4] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[1][4] Synthesis, 2009(20), 3511-3512.[1] Link

  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1][8] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1][2]

  • Yeh, V. (2021).[1] "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis." Molecules, 25(7).[1] Link

Sources

Strategic Modulation of Drug-Like Properties via the 4-Hexyloxy Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hexyloxy moiety (


) represents a critical inflection point in Structure-Activity Relationship (SAR) studies. While it offers significant gains in potency through hydrophobic interactions and membrane anchoring, it simultaneously introduces substantial risks regarding oral bioavailability, metabolic stability, and cardiotoxicity. This guide dissects the physicochemical impact of the hexyloxy chain, provides mechanistic insights into its ADME liabilities, and details self-validating protocols for assessing its viability in lead optimization.

Physicochemical Profile: The Lipophilicity Tipping Point

The addition of a hexyloxy group to an aromatic scaffold is not merely a space-filling modification; it is a drastic physicochemical alteration.

The Lipophilic Contribution ( Value)

In the Hansch-Fujita analysis, the lipophilicity substituent constant (


) is defined as 

. The hexyloxy group is a potent lipophilic driver.
  • Methylene Increment: Each methylene unit (

    
    ) typically adds 0.5 – 0.6 log units  to the partition coefficient (
    
    
    
    ).
  • Ether Oxygen: The ether linkage provides a minor dipole but does not significantly offset the hydrophobicity of the hexyl tail.

  • Net Effect: Relative to a methoxy group (

    
    ), a hexyloxy group adds five methylene units, increasing 
    
    
    
    by approximately +2.5 to +3.0 .

Impact Table: Alkoxy Chain Length vs. Physicochemical Properties

Substituent

(Approx)
Solubility impactMembrane PermeabilityRisk Profile
Methoxy (

)
BaselineHighModerateLow
Ethoxy (

)
+0.5HighGoodLow
Butoxy (

)
+1.5ModerateHighModerate
Hexyloxy (

)
+2.5 Low (Grease Ball) High (Trapping risk) High
The "Grease Ball" Effect and Solubility

The 4-hexyloxy chain often pushes molecules beyond the Lipinski Rule of 5 threshold (


). While it enhances passive diffusion across the lipid bilayer, it drastically reduces aqueous solubility. This results in "solubility-limited absorption," where the compound precipitates in the gastrointestinal tract before it can be absorbed, regardless of its theoretical permeability.

ADME Properties and Mechanistic Liabilities

Metabolic Soft Spot: -Dealkylation

The primary metabolic clearance pathway for the 4-hexyloxy chain is


-dealkylation , mediated principally by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Mechanism:

  • Radical Abstraction: The CYP enzyme abstracts a hydrogen atom from the

    
    -carbon (adjacent to the ether oxygen).
    
  • Hydroxylation: The resulting radical is hydroxylated to form an unstable hemiacetal .

  • Collapse: The hemiacetal spontaneously collapses, releasing the phenol metabolite and hexanal .

Note: The release of hexanal (an aldehyde) can lead to secondary toxicity via protein adduct formation (Schiff base formation), although this is less common than with reactive quinones.

Cardiotoxicity (hERG Inhibition)

The 4-hexyloxy chain is a known pharmacophore for hERG channel inhibition .

  • Mechanism: The hERG potassium channel possesses a large, hydrophobic central cavity lined with aromatic residues (Tyr652, Phe656).

  • Interaction: The flexible hexyloxy chain can insert into this hydrophobic pocket, stabilizing the drug-channel complex via

    
    -alkyl interactions.
    
  • Result: QT interval prolongation and risk of Torsades de Pointes.[1]

Visualization of Metabolic & Decision Pathways[2]

Metabolic Pathway: Oxidative -Dealkylation

The following diagram illustrates the stepwise degradation of the hexyloxy chain by CYP450 enzymes.

MetabolicPathway Parent Parent Drug (Ar-O-CH2-C5H11) Intermediate Hemiacetal (Ar-O-CH(OH)-C5H11) Parent->Intermediate H-abstraction & Hydroxylation CYP CYP450 (Oxidation) CYP->Parent Phenol Metabolite 1: Phenol (Ar-OH) Intermediate->Phenol Spontaneous Collapse Aldehyde Metabolite 2: Hexanal (CHO-C5H11) Intermediate->Aldehyde

Figure 1: Mechanism of CYP450-mediated O-dealkylation of the hexyloxy side chain.

Decision Tree: Alkoxy Chain Optimization

A logic flow for medicinal chemists deciding whether to retain, shorten, or modify the hexyloxy group.

OptimizationTree Start Start: 4-Hexyloxy Analog High Potency? CheckLogP Check LogP & Solubility Is LogP > 5? Start->CheckLogP CheckMetab Microsomal Stability High Clearance? CheckLogP->CheckMetab No (Acceptable) Shorten Shorten Chain (Ethoxy/Propoxy) CheckLogP->Shorten Yes (Too Lipophilic) Keep Retain Hexyloxy (Topical/Depot use) CheckMetab->Keep Stable Block Block Metabolism (Fluorination/Cyclization) CheckMetab->Block Unstable (O-dealkylation)

Figure 2: Strategic decision tree for optimizing long-chain alkoxy substituents.

Experimental Protocols

To validate the impact of the 4-hexyloxy group, the following protocols are recommended. These are designed to be self-validating by including internal standards and quality control checkpoints.

Protocol A: Chromatographic Hydrophobicity Index (CHI) LogP Determination

Standard shake-flask methods are often too slow for SAR screening. This HPLC-based method provides a rapid surrogate for LogP.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 50 mm.

  • Standards: A mixture of 5 compounds with known LogP values (e.g., Theophylline, Benzene, Toluene, Triphenylene).

Procedure:

  • Calibration: Inject the standard mixture using a fast gradient (0% to 100% B over 5 min).

  • Mapping: Plot the Retention Time (

    
    ) of standards against their literature LogP values to generate a calibration curve (
    
    
    
    required).
  • Sample Injection: Inject the 4-hexyloxy test compound (10 µM in DMSO).

  • Calculation: Derive LogP from the measured

    
     using the calibration equation.
    
  • Validation: If the derived LogP is > 5.5, the result is flagged as "Extrapolated" due to column retention limits; confirm with Shake Flask if critical.

Protocol B: Microsomal Stability Assay (Metabolite Identification)

Focuses on detecting the specific O-dealkylated metabolite.

Reagents:

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Quench Solution: Cold Acetonitrile with Internal Standard (e.g., Warfarin).

Procedure:

  • Incubation: Pre-incubate microsomes (100 µL) at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH.

  • Sampling: Aliquot 20 µL at

    
     min into Quench Solution.
    
  • Analysis (LC-MS/MS):

    • Monitor the Parent mass (

      
      ).
      
    • Monitor the Phenol Metabolite mass (

      
      ). Loss of 84 Da indicates hexyloxy 
      
      
      
      phenol conversion.
  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and
    
    
    .
    • Self-Check: If

      
       min and the Phenol metabolite signal rises proportionally, the hexyloxy chain is the metabolic liability.
      

References

  • Lipophilicity and ADME: ACD/Labs. "LogP—Making Sense of the Value." Application Note. Link

  • LogD Contributions: Waring, M. J. "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link

  • hERG Inhibition: Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes." Journal of Pharmacological and Toxicological Methods. Link

  • Metabolic Dealkylation: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

  • Lipinski's Rule: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][4] Advanced Drug Delivery Reviews. Link

Sources

The Critical Node: Mastering C2 Reactivity in Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the oxazole ring represents a unique challenge and opportunity. Unlike its congener thiazole, oxazole possesses a distinct electronic "hard" character due to the high electronegativity of oxygen. The C2 position—flanked by the electronegative oxygen and the imine nitrogen—acts as the primary command center for the ring’s reactivity.

For drug development professionals, the C2 position is a double-edged sword: it is the site of highest acidity (allowing for functionalization) but also the point of structural failure (ring opening). This guide deconstructs the reactivity of the oxazole C2 position, moving beyond basic textbook definitions to provide actionable, field-proven strategies for functionalization, stabilization, and catalytic coupling.

The Electronic Landscape: Why C2 Matters

The reactivity of the C2 position is dictated by the inductive effects of the adjacent heteroatoms. The C2 proton is significantly more acidic than those at C4 or C5, yet the resulting anion is kinetically unstable.

Acidity and pKa Profiles
  • C2-H Acidity: The pKa of the C2 proton is approximately 20-21 (in DMSO). This makes it accessible to bases like LDA or n-BuLi.

  • Basicity: The conjugate acid of oxazole (protonated at N) has a pKa of 0.8 .[1][2] This is far less basic than imidazole (pKa ~7.0), meaning oxazole is a poor ligand for Lewis acids unless specific conditions are met.

The Stability Paradox

The central dogma of oxazole chemistry is the Ring-Opening Equilibrium . Upon deprotonation at C2, the resulting 2-lithiooxazole exists in equilibrium with an acyclic isocyanide enolate.[2]

  • Closed Form (Desired): Reacts with electrophiles to form 2-substituted oxazoles.

  • Open Form (Undesired): The isocyanide species is thermodynamically accessible. If the electrophile is slow to react, or if the temperature rises above -78°C, the ring opens, leading to complex mixtures or isomerization.

The Nucleophilic C2: Mastering Metallation

Direct lithiation is the most direct route to C2 functionalization, but it is plagued by the ring-opening mechanism described above. To successfully functionalize C2 via lithiation, one must "freeze" the equilibrium.

The Vedejs Protocol (Borane Complexation)

Professor Edwin Vedejs developed the gold-standard method for stabilizing the oxazole nucleus during lithiation. By complexing the nitrogen with Borane (


), the electron density is altered, and the Lewis basicity of the nitrogen is neutralized. This prevents the coordination of the lithium cation to the nitrogen, which is often the trigger for ring opening.

Mechanism of Stabilization:

  • Complexation: Oxazole +

    
     Oxazole-
    
    
    
    adduct.
  • Lithiation: The C2 proton of the adduct is removed with LiTMP or LDA. The

    
     group sterically and electronically discourages the formation of the acyclic isocyanide.
    
  • Trapping: The electrophile is added.

  • Decomplexation: Acidic workup or oxidants remove the borane.

Visualization: The Lithiation-Ring Opening Equilibrium

The following diagram illustrates the precarious equilibrium and the stabilization pathway.

OxazoleEquilibrium Oxazole Oxazole (C2-H) LithioOx 2-Lithiooxazole (Kinetic Product) Oxazole->LithioOx Deprotonation Borane Borane Adduct (Vedejs Complex) Oxazole->Borane + BH3·THF LiBase Lithium Base (<-78°C) LiBase->LithioOx IsoCy Isocyanide Enolate (Thermodynamic Trap) LithioOx->IsoCy Ring Opening (> -50°C) Product C2-Functionalized Oxazole LithioOx->Product + Electrophile (E+) (Fast Trap) Borane->Product 1. LiTMP 2. E+ 3. Deprotect

Figure 1: The bifurcation of oxazole reactivity. The red path indicates the ring-opening failure mode; the black path via Borane complexation represents the stabilized route.

Transition Metal-Catalyzed C-H Activation

For modern drug discovery, stoichiometric lithiation is often replaced by catalytic Direct Arylation. This avoids the handling of unstable lithio-species.

Regioselectivity: C2 vs. C5

Oxazole has two activated C-H bonds (C2 and C5).

  • C5 Selectivity: Favored in polar solvents (DMA, DMF) using Pd catalysts.

  • C2 Selectivity: Favored in non-polar solvents (Toluene, Xylene) using specific bulky phosphine ligands (e.g., RuPhos) and bases like LiOtBu or

    
    .
    
Mechanism: Concerted Metalation-Deprotonation (CMD)

The prevailing mechanism for C2 arylation involves a CMD pathway. The carbonate or pivalate base coordinates to the Palladium center, acting as an intramolecular proton shuttle to abstract the acidic C2 proton simultaneously with the formation of the C-Pd bond.

Key Insight: The acidity of C2 (pKa ~20) is perfectly matched for CMD pathways involving carbonate bases, whereas C5 often requires slightly more forcing conditions or specific electrophilic activation.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, or if starting material persists, stop and re-evaluate moisture levels.

Protocol A: C2-Lithiation via Borane Complexation (The Vedejs Method)

Best for: Introducing alkyl, acyl, or silyl groups at C2.

Reagents:

  • Oxazole substrate (1.0 equiv)

  • 
     (1.0 M solution, 1.1 equiv)
    
  • n-BuLi (1.1 equiv) or LiTMP (for sensitive substrates)

  • Electrophile (1.2 equiv)

  • Acetic acid/Ethanol (for workup)

Workflow:

  • Complexation: Dissolve oxazole in dry THF under Argon at 0°C. Add

    
     dropwise. Stir for 30 min. Validation: TLC should show a shift in 
    
    
    
    for the adduct.
  • Cooling: Cool the mixture to -78°C . This is critical.

  • Deprotonation: Add n-BuLi dropwise down the side of the flask. Stir for 30-45 min at -78°C.

    • Note: The solution often turns a distinct yellow/orange color upon anion formation.

  • Trapping: Add the electrophile (neat or in THF) slowly.

  • Decomplexation: Allow to warm to RT. Add 5% acetic acid in ethanol (or solid iodine if oxidative workup is needed) to cleave the B-N bond. Stir 2 hours.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
Protocol B: Pd-Catalyzed C2-Direct Arylation

Best for: Biaryl coupling in SAR campaigns.

Reagents:

  • Oxazole substrate[2][3][4][5][6][7][8][9][10][11]

  • Aryl Bromide (Ar-Br)[9]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: RuPhos (10 mol%) or

    
    
    
  • Base:

    
     or NaOtBu (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Prep: In a glovebox or purged vial, combine Pd source, Ligand, Base, and Aryl Bromide.

  • Addition: Add Oxazole and Toluene. Seal the tube.

  • Heating: Heat to 100-110°C for 12-24 hours.

    • Mechanistic Check: The reaction relies on the CMD pathway. If the substrate contains highly acidic protons (e.g., free NH, OH), they will interfere with the base. Protect these groups first.

  • Purification: Filter through a celite plug to remove Pd black. Concentrate and purify via column chromatography.

Comparative Data: Reactivity Profiles

The following table summarizes the reactivity trends of the C2 position compared to other azoles, aiding in scaffold selection.

ScaffoldC2-H pKaC2-Lithiation StabilityPreferred C-H Activation SiteNotes
Oxazole ~20 Low (Ring opens > -50°C)C2 (Non-polar) / C5 (Polar)Requires borane or low temp for lithiation.
Thiazole~29ModerateC2Sulfur stabilizes the anion better than oxygen.
Imidazole~32 (N-Me)HighC2Requires N-protection. C2 is very nucleophilic.
Benzoxazole~28Low-ModerateC2Fused ring adds some stability but ring opening still possible.

Mechanistic Visualization: The CMD Cycle

The Concerted Metalation-Deprotonation is the engine of modern C2 arylation.

CMDCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-O2CR) OxAdd->LigEx + Base (RCOO-) CMD_TS CMD Transition State (Agostic C-H...Pd) LigEx->CMD_TS + Oxazole RedElim Reductive Elimination CMD_TS->RedElim - RCOOH RedElim->Pd0 Regeneration Product 2-Aryl-Oxazole RedElim->Product

Figure 2: The CMD Catalytic Cycle. Note the critical role of the carboxylate/carbonate base in the transition state (Red Node) to lower the energy barrier for C2 deprotonation.

References

  • Vedejs, E., & Monahan, S. D. (1996). Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. Journal of Organic Chemistry.

  • Strotman, N. A., et al. (2010).[9][11] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.[9][11][12] Organic Letters.

  • Verrier, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry.

  • Hodgetts, K. J. (2019). Heterocyclic Chemistry. In-depth discussion on 1,3-azole reactivity and pKa values.
  • Gribble, G. W. (2002). Lithiation of Oxazoles. Oxazoles: Synthesis, Reactions, and Spectroscopy, A. Palmer (Ed.). Wiley-Interscience.

Sources

Precision Phenomics: A Technical Guide to High-Content Screening (HCS) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenotypic Shift

The pharmaceutical industry is undergoing a pivotal correction. For decades, target-based drug discovery dominated, yet attrition rates in Phase II remained stubbornly high due to a lack of efficacy in complex biological systems. We are now witnessing a return to Phenotypic Drug Discovery (PDD) , but with a technological upgrade: High-Content Screening (HCS) .

This guide is not a general overview. It is a technical blueprint for implementing a robust HCS workflow. As an Application Scientist, I have observed that 80% of screening failures occur not because of poor biology, but due to insufficient assay validation and noise management. This document details the engineering of a self-validating HCS pipeline, moving from 3D biological models to multivariate data analytics.

Phase 1: Biological Model Construction (The 3D Imperative)

While 2D monolayers are easier to image, they lack the physiological relevance of the tumor microenvironment (TME). The industry standard is shifting toward 3D Spheroids using Ultra-Low Attachment (ULA) technology.

Protocol 1: Robust 3D Spheroid Generation

Objective: Generate uniform single spheroids (300–500 µm) in a 384-well format suitable for automated confocal imaging.

Reagents:

  • Target Cells (e.g., HepG2 or HCT116)

  • Corning® 384-well Spheroid Microplates (ULA surface)

  • Matrigel® (Growth Factor Reduced) – Optional for compacting loose aggregates.

Step-by-Step Methodology:

  • Single-Cell Suspension: Dissociate cells using Accutase rather than Trypsin to preserve surface receptors. Pass through a 40 µm strainer to remove clumps. Causality: Clumps at seeding lead to irregular spheroid sizes, destroying the coefficient of variation (CV) across the plate.

  • Seeding Density Calculation: Seed 1,000–2,000 cells/well in 40 µL media.

    • Note: Centrifuge the plate immediately after seeding at 200 x g for 3 minutes. This forces cells to the nadir of the well, initiating aggregation immediately and reducing formation time by 24 hours.

  • Evaporation Control: Fill the outer perimeter wells (rows A/P, columns 1/24) with sterile PBS. These are "dummy wells."

    • Expert Insight: The "Edge Effect" causes media evaporation in outer wells, altering osmotic pressure and drug concentration. Sacrificing these wells improves Z-prime significantly.

  • Maturation: Incubate for 72–96 hours. Do not disturb the plate.

Visualization: The HCS Biological Workflow

HCS_Workflow Cell_Prep Cell Preparation (Single Cell Susp.) Seeding Seeding & Centrifugation (ULA Plates) Cell_Prep->Seeding  +Strain Treatment Compound Library (Dose Response) Seeding->Treatment  72h Growth Staining Multiplex Staining (Live/Fixed) Treatment->Staining  24-48h Imaging Confocal Acquisition (Z-Stacking) Staining->Imaging  Auto-Focus

Figure 1: The linear progression from biological setup to data acquisition. Note the critical centrifugation step in seeding to ensure uniformity.

Phase 2: Assay Development & Optical Optimization

A pretty image is not data. To convert images into quantitative metrics, the assay must be statistically robust. We use the Z-factor (Z') as the governing metric for assay quality.[1]

The Mathematics of Validation

The Z-factor measures the separation band between the positive control (max signal) and negative control (background).[2][3]



  • 
     : Standard Deviation[1]
    
  • 
     : Mean signal
    
  • Target:

    
     is required for a reliable screen. If 
    
    
    
    , stop. Do not screen. Re-optimize the assay.
Multiplex Staining Strategy

For a standard "Cell Painting" phenotypic assay, we utilize orthogonal fluorescent channels to maximize feature extraction without spectral overlap.

Table 1: Optimized Fluorophore Panel

TargetReagentChannelConcentrationPurpose
Nuclei Hoechst 33342405 nm (Blue)5 µg/mLSegmentation anchor; DNA content analysis.
Actin Phalloidin-Alexa 488488 nm (Green)1:200Cell morphology; cytoskeletal integrity.
Mitochondria MitoTracker Deep Red640 nm (Far Red)100 nMMetabolic health; mitochondrial fragmentation.

Protocol Note: When using MitoTracker, stain live cells for 30 minutes prior to fixation. Phalloidin and Hoechst can be applied post-fixation (4% Paraformaldehyde).

Phase 3: Image Processing (The Computational Filter)

Raw images contain artifacts (shading, debris) that must be removed before feature extraction. The standard pipeline utilizes CellProfiler or similar algorithmic frameworks.

Segmentation Logic
  • Illumination Correction: Corrects for uneven lighting across the field of view (vignetting). This is non-negotiable for quantitative intensity measurements.

  • Primary Object Identification (Nuclei): Uses the Hoechst channel.

    • Algorithm:Otsu Thresholding (separates foreground/background) followed by Watershed (splits touching nuclei based on intensity peaks).

  • Secondary Object Identification (Cells): Uses the Phalloidin channel, propagating outward from the Nuclei (Primary Objects) until the threshold is reached.

Visualization: Segmentation Pipeline

Segmentation_Logic Raw_Img Raw Image Input (16-bit TIFF) Illum_Corr Illumination Correction (Polynomial Fit) Raw_Img->Illum_Corr Threshold Thresholding (Otsu/Robust Background) Illum_Corr->Threshold Watershed Watershed Algorithm (Declump Objects) Threshold->Watershed  Binary Mask Objects Feature Extraction (Intensity, Shape, Texture) Watershed->Objects  Identified Cells

Figure 2: The computational path from raw pixels to quantitative objects. Illumination correction is the critical first step to prevent spatial bias.

Phase 4: Data Analytics & Hit Stratification

Once features are extracted (e.g., nuclear size, mitochondrial intensity), the data must be normalized to account for plate-to-plate variability.

Normalization Strategies

Selecting the wrong normalization method can mask real hits or create false positives.

Table 2: Normalization Methodologies

MethodFormulaBest Use CaseRisk
Percent of Control (POC)

Low hit rates; clear controls.Susceptible to "drifting" controls across plates.
Z-Score

Robust against plate variability.Fails if hit rate > 10% (hits skew the plate mean).
B-Score (Iterative Median Polish)High spatial bias (row/col effects).Computationally intensive; removes real biological gradients.

Recommendation: For most phenotypic screens, use Robust Z-Score (using Median and Median Absolute Deviation instead of Mean/SD) to minimize the impact of outliers.

Visualization: Data Decision Tree

Data_Pipeline Raw_Data Raw Feature Data QC_Check QC Check (Z' > 0.5?) Raw_Data->QC_Check Fail Discard Plate QC_Check->Fail No Norm Normalization (Robust Z-Score) QC_Check->Norm Yes Hit_Select Hit Selection (> 3 Sigma) Norm->Hit_Select

Figure 3: The decision logic for data handling. The QC gate (Z-factor) prevents bad data from entering the normalization pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening.

  • Carpenter, A. E., et al. (2006). CellProfiler: image analysis software for identifying and quantifying cell phenotypes. Genome Biology.

  • Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols.

  • Kelm, J. M., et al. (2003). Method for generation of homogeneous multicellular tumor spheroids applicable to a wide variety of cell types. Biotechnology and Bioengineering.

  • Madan, A., et al. (2021). High-Content Screening of 3D Models: Challenges and Opportunities. SLAS Discovery.

Sources

Technical Guide: Robinson-Gabriel Synthesis for 2-Aryl-Oxazoles

[1]

Executive Summary & Strategic Value

The oxazole ring is a privileged scaffold in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to furan or pyrrole analogs. The Robinson-Gabriel (R-G) synthesis remains the most reliable method for generating 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, particularly 2-aryl-oxazoles derived from stable


Key Advantages:

  • Regiocontrol: The 2-position is strictly defined by the acyl/aroyl group of the amide precursor.

  • Scalability: Classical dehydration methods utilize inexpensive reagents (

    
    , 
    
    
    ).
  • Modern Adaptability: Mild variants (Burgess reagent, Wipf modification) allow for the retention of sensitive stereocenters in complex drug synthesis.

Mechanistic Deep Dive

The reaction proceeds via an intramolecular cyclodehydration of a 2-acylamino ketone.[1] The transformation is driven by the thermodynamic stability of the resulting aromatic heterocycle.

The Mechanism[3][4][5][6]
  • Activation: The carbonyl oxygen of the ketone (or amide) is activated by a Lewis acid or protic acid.

  • Cyclization: The amide oxygen acts as a nucleophile, attacking the activated ketone carbonyl to form a 5-membered 5-hydroxy-2-oxazoline intermediate.

  • Dehydration: Elimination of water (often the rate-determining step in non-acidic conditions) drives aromatization to the oxazole.[2]

Mechanistic Pathway Visualization

RobinsonGabrielMechanismPrecursorN-Aroyl-α-Aminoketone(R-CO-NH-CH2-CO-R')ActivationActivated Complex(O-Protonation/Coordination)Precursor->ActivationLewis/Protic AcidCyclization5-Hydroxy-2-oxazoline(Intermediate)Activation->CyclizationIntramolecularNucleophilic AttackDehydrationAromatization(-H2O)Cyclization->DehydrationEliminationProduct2-Aryl-Oxazole(Target)Dehydration->ProductIrreversible

Figure 1: The stepwise cyclodehydration pathway of the Robinson-Gabriel synthesis.

Critical Reagents & Protocol Optimization

The choice of dehydrating agent dictates the yield and functional group tolerance.

Comparative Analysis of Dehydrating Agents
AgentConditionsMechanismToleranceBest For

Reflux (80-110°C)Chlorination/EliminationLow (Acid sensitive)Robust, simple substrates (Classical).

(Conc.)
0°C to RTAcid-catalyzed dehydrationLowVery stable aryl substrates.
Burgess Reagent THF, RefluxSulfamoylation/EliminationHigh (Neutral pH)Acid-sensitive substrates; Late-stage functionalization.

(Wipf)

, RT
Oxyphosphonium activationModerateSterically hindered ketones.

Toluene, RefluxAlkyne activation (if applicable)HighSpecific alkyne-amide precursors.
Protocol Recommendation: The Wipf Modification

For high-value pharmaceutical intermediates, the Wipf modification (Triphenylphosphine/Iodine) is superior to corrosive

Standard Operating Procedure (SOP):

  • Reagents:

    
    -Aroyl-
    
    
    -aminoketone (1.0 equiv),
    
    
    (2.0 equiv),
    
    
    (2.0 equiv),
    
    
    (4.0 equiv).
  • Solvent: Anhydrous

    
     (DCM).
    
  • Setup: Flame-dried glassware under Argon atmosphere.

Step-by-Step Workflow:

  • Dissolve

    
     in dry DCM and cool to 0°C.
    
  • Add

    
     portion-wise until the iodine color persists (formation of 
    
    
    ).
  • Add

    
     followed by the 
    
    
    -aroyl-
    
    
    -aminoketone
    .
  • Allow to warm to Room Temperature (RT) and stir for 1-4 hours.

  • Quench: Add saturated aqueous

    
     (to reduce excess iodine).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Experimental Workflow Diagram

This diagram outlines the decision matrix and workflow for synthesizing a 2-aryl-oxazole drug candidate.

WorkflowStartStart: N-Aroyl-α-AminoketoneCheckSensCheck Functional Groups:Acid Sensitive?Start->CheckSensRouteARoute A: ClassicalPOCl3, 90°CCheckSens->RouteANo (Robust)RouteBRoute B: Wipf ProtocolPPh3, I2, Et3N, DCMCheckSens->RouteBYes (Mild)RouteCRoute C: Burgess ReagentTHF, 60°CCheckSens->RouteCYes (Very Sensitive)MonitorMonitor Reaction(TLC / LCMS)RouteA->MonitorRouteB->MonitorRouteC->MonitorWorkupQuench & Extraction(Neutralize Acid/Iodine)Monitor->WorkupConversion >95%PurifyPurification(Silica Gel / Recrystallization)Workup->PurifyFinalFinal Product:2-Aryl-OxazolePurify->Final

Figure 2: Decision tree for selecting Robinson-Gabriel conditions based on substrate sensitivity.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness and Integrity of the data, apply these checks:

  • The "Water" Signal: The reaction is a dehydration.[2] In NMR, look for the disappearance of the amide -NH proton (typically

    
     6.0-8.0 ppm) and the 
    
    
    -ketone protons.
  • Oxazole Proton: The C5-H (if unsubstituted) or C4-H will appear as a distinct singlet in the aromatic region (

    
     7.0-8.5 ppm).
    
  • Common Failure Mode (Hydrolysis): If water is present in the reagents (especially with

    
    ), the amide bond may hydrolyze, reverting to the amino ketone and carboxylic acid. Validation:  Ensure anhydrous conditions; if multiple spots appear on TLC, check for the carboxylic acid fragment.
    
  • Regioisomerism: Robinson-Gabriel is generally regiospecific. If the starting material is an

    
    -acylamino ketone, the R group of the amide must end up at C2.
    

References

  • Robinson, R. (1909). "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

  • Gabriel, S. (1910). "Eine neue Synthese von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. Link

  • Wipf, P., & Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Keni, M., & Tepe, J. J. (2005). "One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates." The Journal of Organic Chemistry, 70(10), 4211-4213. Link

  • BenchChem. (2025). "Synthesis of 2-Substituted Oxazoles: Technical Support & Troubleshooting." BenchChem Technical Library. Link

Technical Guide: The Van Leusen Synthesis of 5-Substituted Oxazoles

[1]

Executive Summary

The Van Leusen oxazole synthesis is a cornerstone methodology in heterocyclic chemistry, enabling the direct conversion of aldehydes to 5-substituted oxazoles via reaction with tosylmethyl isocyanide (TosMIC).[1][2][3][4][5] Distinguished by its operational simplicity and high atom economy, this transformation bypasses the need for harsh condensing agents or pre-functionalized acyclic precursors.

For drug development professionals, this reaction offers a privileged entry point into oxazole-based pharmacophores—scaffolds ubiquitous in kinase inhibitors, antibiotics, and anti-inflammatory agents. This guide dissects the mechanistic causality, operational protocols, and strategic applications of this reaction, providing a validated roadmap for laboratory implementation.

Part 1: Mechanistic Architecture

The elegance of the Van Leusen reaction lies in the multifunctional nature of the TosMIC reagent (often called Van Leusen's reagent). It acts simultaneously as a nucleophile, an electrophile, and a leaving group carrier.

The Reaction Cascade
  • Activation: The sulfone group acidifies the

    
    -protons, allowing facile deprotonation by mild bases (e.g., K
    
    
    CO
    
    
    ) to generate a carbanion.
  • Nucleophilic Addition: The TosMIC carbanion attacks the aldehyde carbonyl in an aldol-type addition.

  • Cyclization: The resulting alkoxide undergoes a 5-endo-dig cyclization, attacking the isocyanide carbon. This violates Baldwin’s rules for varying systems but proceeds here due to the specific orbital alignment and activation of the isocyanide.

  • Elimination (Aromatization): The driving force of the reaction is the base-mediated elimination of

    
    -toluenesulfinic acid (TsH) from the oxazoline intermediate, yielding the aromatic oxazole ring.
    
Mechanistic Pathway Diagram[3][6]

VanLeusenMechanismTosMICTosMIC(Reagent)AnionTosMIC Anion(Nucleophile)TosMIC->AnionDeprotonation (-H+)BaseBase(K2CO3)Base->AnionAdductBetaineIntermediateAnion->Adduct+ AldehydeAldehydeAldehyde(Substrate)Aldehyde->AdductOxazoline4-Tosyl-2-oxazoline(Cyclic Intermediate)Adduct->Oxazoline5-endo-dig CyclizationOxazole5-SubstitutedOxazoleOxazoline->OxazoleAromatizationEliminationElimination ofTsHElimination->OxazoleDriving Force

Caption: Mechanistic flow of the Van Leusen reaction, highlighting the transformation from acyclic precursors to the aromatic heterocycle via sulfinic acid elimination.

Part 2: Strategic Reagents & Causality

Successful execution requires understanding why specific reagents are chosen.

ComponentStandard ChoiceMechanistic Rationale
Reagent TosMIC Contains the C-N-C backbone required for the oxazole ring.[3][4] The tosyl group is critical: it stabilizes the initial carbanion and serves as a leaving group to force aromatization.
Base K

CO

A mild base is sufficient to deprotonate TosMIC (pKa ~14). Stronger bases (e.g.,

-BuLi) are unnecessary for oxazoles and may cause side reactions with the aldehyde.
Solvent Methanol (MeOH) Protic solvents facilitate the proton transfer steps required during cyclization and elimination. MeOH also solubilizes the inorganic base.
Substrate Aldehydes Reacts exclusively to form 5-substituted oxazoles. (Note: Ketones require different conditions and typically yield nitriles via reductive cyanation, a different Van Leusen pathway).

Part 3: Standard Operating Procedure (SOP)

Objective: Synthesis of 5-phenyloxazole from benzaldehyde. Scale: 1.0 mmol.

Materials
  • Benzaldehyde (1.0 equiv)

  • TosMIC (1.1 equiv)[1]

  • Potassium Carbonate (Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    CO
    
    
    ) (2.0 equiv)
  • Methanol (anhydrous preferred, reagent grade acceptable)

Protocol Workflow
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Add TosMIC (215 mg, 1.1 mmol) and K

      
      CO
      
      
      (276 mg, 2.0 mmol).
    • Suspend solids in Methanol (10 mL).

  • Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) to the stirring suspension at room temperature.

    • Checkpoint: The reaction is often exothermic; observe for mild heat generation.

  • Reaction:

    • Fit the flask with a reflux condenser.[1]

    • Heat the mixture to reflux (65 °C) for 4–5 hours .

    • Monitoring: Check progress via TLC (typically 20% EtOAc/Hexane). The UV-active TosMIC spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove methanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      , and concentrate.[5]
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 75–90%.

Experimental Workflow Diagram

ExperimentalWorkflowStartStart: Reagent Setup(TosMIC + K2CO3 + MeOH)AddSubAdd Aldehyde(Room Temp)Start->AddSubRefluxReflux (65°C)4-5 HoursAddSub->RefluxTLCTLC Check(Disappearance of TosMIC)Reflux->TLCTLC->RefluxIncompleteWorkupEvaporate MeOHExtract w/ EtOAcTLC->WorkupCompletePurifyFlash ChromatographyYield: 5-Substituted OxazoleWorkup->Purify

Caption: Operational workflow for the standard solution-phase Van Leusen oxazole synthesis.

Part 4: Scope, Limitations, and Troubleshooting

Substrate Scope
  • Aromatic Aldehydes: Excellent substrates. Electron-withdrawing groups (EWGs) generally accelerate the reaction due to increased electrophilicity of the carbonyl.

  • Aliphatic Aldehydes: Good substrates, though enolizable aldehydes may require lower temperatures or shorter reaction times to prevent aldol condensation side reactions.

  • Heterocyclic Aldehydes: Pyridines, furans, and thiophenes are well-tolerated, making this reaction ideal for fragment-based drug discovery (FBDD).

Common Pitfalls & Solutions
IssueProbable CauseCorrective Action
Low Yield Aldehyde enolizationSwitch to a milder base (e.g., Et

N) or lower temperature (RT with longer time).
Incomplete Reaction Old TosMIC reagentTosMIC can degrade. Recrystallize from EtOH or purchase fresh reagent.
Side Products Formation of oxazolineElimination step failed. Ensure reflux is vigorous enough or increase base equivalents to drive TsH elimination.

Part 5: Applications in Drug Discovery[3][6]

The Van Leusen reaction is not merely an academic curiosity; it is a validated route for synthesizing bioactive heterocycles.

Case Study: p38 MAP Kinase Inhibitors Oxazole scaffolds are critical in the design of kinase inhibitors where the nitrogen and oxygen atoms of the ring interact with the hinge region of the ATP-binding pocket.

  • Application: Synthesis of 5-aryl oxazoles as precursors for trisubstituted imidazole/oxazole hybrid inhibitors.

  • Advantage: The Van Leusen method allows for the late-stage introduction of the oxazole ring onto complex aldehyde intermediates, preserving chiral centers that might be sensitive to harsher cyclodehydration methods (e.g., Robinson-Gabriel synthesis).

References

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide. Tetrahedron Letters, 13(31), 3114–3118. Link

  • Kulkarni, B. A., & Ganesan, A. (1999).[4][6] Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637–5638. Link

  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009).[4][6] One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(04), 500–504.[4][6] Link

  • Kumar, K. S. V., Swaroop, T. R., Rajeev, N., Vinayaka, A. C., Lingaraju, G. S., Rangappa, K. S., & Sadashiva, M. P. (2016).[4] A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides.[4] Synlett, 27(09), 1363–1366.[4] Link

Advanced Recrystallization Strategies for Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists Estimated Read Time: 12 Minutes

The Purification Bottleneck in Oxazole Synthesis[1]

Substituted oxazoles—critical scaffolds in kinase inhibitors (e.g., VEGFR inhibitors), natural products (e.g., Leucascandrolide A), and organic scintillators (e.g., PPO)—present a unique purification paradox. While the oxazole ring itself is a stable, 5-membered aromatic heterocycle, its crystallization behavior is frequently erratic.

The core challenge lies in the polarity mismatch between the heterocyclic core (weakly basic, polar) and its substituents (often lipophilic aryl or alkyl chains). This duality frequently leads to the dreaded "oiling out" phenomenon (Liquid-Liquid Phase Separation) rather than crystal nucleation, particularly when impurities from the Robinson-Gabriel or Van Leusen syntheses are present.

This guide moves beyond standard "dissolve and cool" instructions. It provides a mechanistic framework for solvent selection, thermodynamic control, and impurity rejection specific to the oxazole pharmacophore.

Physicochemical Profiling: The Solute-Solvent Interface

To design a robust recrystallization protocol, one must first understand the molecular interactions at play. The oxazole ring contains a pyridine-like nitrogen (H-bond acceptor) and a furan-like oxygen.[1]

Table 1: Solubility Profiling for Solvent Selection

Use this matrix to select initial solvent candidates based on your specific derivative.

Oxazole ClassDominant InteractionRecommended Primary Solvents (Good Solubility)Recommended Anti-Solvents (Poor Solubility)
2,5-Diaryl (e.g., PPO)

-

Stacking, Van der Waals
Toluene, Ethyl Acetate, DCMHexanes, Heptane, Methanol (cold)
Alkyl-Substituted Hydrophobic EffectEthanol, Isopropanol, AcetoneWater (careful addition), Pentane
Amino/Amido-Oxazoles Hydrogen Bonding (Donor/Acceptor)Methanol, Acetonitrile, THFDiethyl Ether, Water, Toluene
Carboxylic Acid Derivatives Ionic/DipoleDMF, DMSO, Hot EthanolWater (pH adjusted), Dichloromethane

Strategic Solvent Selection Logic

Blindly screening solvents consumes valuable material. Use the following decision logic to systematically identify the optimal crystallization system. This workflow prioritizes Single-Solvent systems for scale-up stability but defaults to Binary Systems when solubility differentials are too steep.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Oxazole Material SolubilityCheck Check Solubility in Hot Ethanol or Toluene Start->SolubilityCheck IsSoluble Soluble at Boiling? SolubilityCheck->IsSoluble SingleSolvent Use Single Solvent (Optimize Cooling Rate) IsSoluble->SingleSolvent Yes BinarySystem Switch to Binary System (Solvent/Anti-Solvent) IsSoluble->BinarySystem No (Too Soluble or Insoluble) Precipitates Crystals on Cooling? Precipitates->BinarySystem No (Remains Soluble) Seeding Apply Seeding @ Metastable Zone Precipitates->Seeding Yes (Good Yield) SingleSolvent->Precipitates SelectPair Select Pair based on Polarity (e.g., EtOAc + Hexanes) BinarySystem->SelectPair OilingCheck Risk of Oiling Out? SelectPair->OilingCheck OilingCheck->Seeding Low Risk VaporDiff Use Vapor Diffusion (Slow Saturation) OilingCheck->VaporDiff High Risk (Oils)

Caption: Logic flow for selecting the optimal solvent system, prioritizing single-solvent methods for reproducibility.

Validated Experimental Protocols

Protocol A: The "Oiling Out" Rescue (Binary Solvent System)

Best for: Lipophilic oxazoles (e.g., 2,4-diphenyloxazole) that refuse to crystallize from ethanol.

The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This protocol uses temperature oscillation to bypass the LLPS region.

Reagents:

  • Crude Oxazole[2]

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc)

  • Solvent B (Anti-Solvent): Hexanes or Heptane

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of crude oxazole in the minimum amount of boiling EtOAc (~3-5 mL). Ensure complete dissolution; filter hot if insoluble particulates (silica, salts) remain.

  • Initial Saturation: Remove from heat. Add warm Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • The Re-Dissolve: Add 2-3 drops of hot EtOAc to clear the solution. Crucial: The solution should now be clear but near saturation.

  • Seeding (The Control Step):

    • Cool the solution to ~35-40°C.

    • Add a single "seed" crystal of pure product.

    • Self-Validation: If the seed dissolves, the solution is undersaturated (repeat step 5). If the seed grows or induces a gentle cascade of crystals, you are in the Metastable Zone.

  • Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to Room Temperature (RT) over 4-6 hours. Rapid cooling here will cause oiling.

  • Harvest: Filter the white needles/prisms and wash with cold Hexanes.

Protocol B: Vapor Diffusion (For Small Scale/High Purity)

Best for: <100mg scale, growing X-ray quality crystals, or separating difficult impurities.

  • Inner Vial: Dissolve the oxazole in a minimal volume of THF or DCM in a small (1 dram) vial.

  • Outer Vessel: Place the open small vial inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Diethyl Ether).

  • Equilibration: Cap the outer jar tightly. The anti-solvent vapors will slowly diffuse into the inner vial, increasing polarity gradually.

  • Timeline: Leave undisturbed for 2-5 days. This slow increase in supersaturation avoids the kinetic trap of oiling out.

Troubleshooting & Optimization

Even with robust protocols, oxazoles can be temperamental. The following diagram illustrates how to rescue a failed crystallization batch.

Diagram 2: The "Oiling Out" Rescue Loop

OilingRescue Failure FAILURE MODE: Oiling Out (Emulsion) Reheat 1. Reheat to Clear Solution (Dissolve Oil) Failure->Reheat AddGoodSolvent 2. Add 10% More Good Solvent Reheat->AddGoodSolvent Seed 3. Add Seed Crystal at Higher Temp AddGoodSolvent->Seed SlowCool 4. Cool at 0.1°C/min Seed->SlowCool SlowCool->Failure Still Oils? Success Crystalline Solid SlowCool->Success

Caption: Workflow to recover a batch that has separated into an oil rather than crystallizing.

Common Impurities & Removal Strategies[4]
  • 
    -Acylamino Ketones:  These are Robinson-Gabriel intermediates.[1] They are often more polar than the oxazole.
    
    • Solution: Use a non-polar solvent wash (Hexanes) on the crude solid before recrystallization.

  • Dehydration Byproducts: Often colored (yellow/brown).

    • Solution: Activated charcoal treatment in the hot solution phase (Protocol A, Step 1) is highly effective for oxazoles.

References

  • The Robinson-Gabriel Synthesis: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Oiling Out Mechanisms: Mettler Toledo. Oiling Out in Crystallization: Detection and Solutions.

  • Scintillator Purification (PPO): 2,5-Diphenyloxazole (PPO) Product Data. MedChemExpress.

  • General Recrystallization Guide: MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

  • Solvent Properties: University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

Sources

Definitive Guide to HPLC Method Development for 2-Benzoyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Benzoyl-oxazole derivatives represent a privileged scaffold in medicinal chemistry, often investigated for anti-inflammatory, antimicrobial, and anticancer properties.[1] Structurally, these molecules bridge a lipophilic phenyl ring and a polar oxazole heterocycle via a carbonyl linker.

From an analytical perspective, this scaffold presents specific challenges:

  • Conjugation & UV Activity: The benzoyl-oxazole conjugation provides strong UV absorbance but makes the molecule susceptible to photo-degradation.

  • Structural Similarity of Impurities: Synthetic routes (often oxidation of 2-benzyl-oxazoles) yield impurities that differ only by a single degree of unsaturation (carbonyl vs. methylene), requiring high-selectivity stationary phases.

  • Weak Basicity: The oxazole nitrogen is weakly basic (

    
    ), but electron-withdrawing substituents on the benzoyl ring can render it essentially neutral, affecting retention behavior in response to pH changes.
    

This guide provides a self-validating framework for developing stability-indicating HPLC methods for this class of compounds, moving beyond generic protocols to structure-based decision making.

Physicochemical Profiling & Rational Design

Before touching the instrument, the method must be grounded in the analyte's properties.

Molecular Properties & Chromatographic Implications[2][3][4][5]
PropertyValue (Approx.)Chromatographic Implication
LogP 2.0 – 3.5Moderately lipophilic.[2][3][4][5] Requires Reversed-Phase (RP-HPLC) .[2][3][4][5][6] High % organic modifier likely needed for elution.
pKa (Oxazole N) ~1.0 (Very Weak Base)Analyte remains neutral at pH > 2.[2][3][4][5]5. Acidic mobile phase (pH 2-3) is preferred to suppress silanol interactions without ionizing the analyte significantly.
Chromophore Benzoyl (

,

)
Strong absorbance at 254 nm .[2][3][4][5] Secondary maxima often at 280-300 nm.[2][3][5] DAD detection is mandatory for peak purity.
Solubility Low in Water, High in MeOH/ACNSample diluent must be high % organic (e.g., 50:50 ACN:Water) to prevent precipitation.[2][3][4][5]
Critical Impurity Pairs

The most difficult separation is often between the 2-benzoyl-oxazole (Target) and its synthetic precursor, 2-benzyl-oxazole .[3][5]

  • Mechanism: The only difference is

    
     vs 
    
    
    
    .
  • Selectivity Strategy: Standard C18 columns may struggle. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases offer superior selectivity due to differential

    
     interactions with the carbonyl group.[2][3][5]
    

Method Development Workflow

Phase 1: Column Scouting (Stationary Phase)

Do not rely solely on C18. Screen the following phases:

  • C18 (Octadecyl): The baseline standard. Provides hydrophobic retention.

    • Use case: General purity profiling.

  • Phenyl-Hexyl: The "Problem Solver" for aromatics.

    • Rationale: The benzoyl group has extensive

      
      -electron delocalization. Phenyl phases interact via 
      
      
      
      stacking, often resolving the target from non-conjugated impurities (like benzyl derivatives) better than C18.
  • Polar Embedded C18:

    • Use case: If the derivative contains polar substituents (amines, hydroxyls) causing tailing on standard C18.

Phase 2: Mobile Phase Optimization
  • Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.0).

    • Why: Keeps the oxazole nitrogen protonated (if pKa allows) or simply suppresses silica silanol ionization, ensuring sharp peaks.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH).

    • Why: ACN has lower UV cutoff (useful for detecting non-aromatic impurities) and lower viscosity (lower backpressure). However, MeOH can provide different selectivity for the benzoyl group due to hydrogen bonding with the ketone.

Phase 3: The Gradient Strategy

Isocratic methods are rarely sufficient for drug development due to the accumulation of lipophilic impurities.

Standard Scouting Gradient:

  • Time: 0 to 20 min

  • Range: 5% B to 95% B (B = ACN, A = 0.1% Formic Acid/Water)

  • Flow: 1.0 mL/min (for 4.6mm ID column) or 0.3 mL/min (for 2.1mm ID)

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for optimizing the separation based on peak resolution (


) and tailing factor (

).

MethodDevelopment Start Start: 2-Benzoyl-Oxazole Sample Scout Scouting Run: C18 Column, 5-95% ACN Gradient pH 3.0 (Formic Acid) Start->Scout Eval Evaluate Chromatogram Scout->Eval Decision1 Resolution (Rs) > 2.0 for all peaks? Eval->Decision1 Issue1 Problem: Co-elution of Benzoyl vs. Benzyl Analog Decision1->Issue1 No (Selectivity Issue) Issue2 Problem: Peak Tailing (Tf > 1.5) Decision1->Issue2 No (Peak Shape Issue) Finalize Finalize Method Parameters Decision1->Finalize Yes Action1 Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Issue1->Action1 Action1->Scout Re-Screen Action2 Increase Buffer Strength (25mM) or Add TEA Modifier Issue2->Action2 Action2->Scout Re-Screen Validation Proceed to Validation (ICH Q2) Finalize->Validation

Caption: Iterative decision tree for optimizing HPLC separation of benzoyl-oxazole derivatives, focusing on selectivity and peak shape.

Detailed Experimental Protocol

Chromatographic Conditions (Finalized Recommendation)

This protocol is robust for most 2-benzoyl-oxazole derivatives.[2][3][4][5]

  • Instrument: HPLC with DAD (Diode Array Detector)

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for difficult separations).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Vol: 5 - 10 µL.

  • Detection: 254 nm (Primary), 280 nm (Secondary).

Gradient Table[2][4]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold (polar impurities)
15.01090Linear Gradient (Elute Parent)
18.01090Wash lipophilic residues
18.19010Return to initial
23.09010Re-equilibration
Sample Preparation[2][4]
  • Stock Solution: Dissolve 10 mg of substance in 10 mL of 100% ACN (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL).

    • Note: Ensure the final diluent matches the initial mobile phase (10% ACN) as closely as possible to prevent "solvent effect" peak broadening.

Validation Framework (ICH Q2(R1))

To ensure the method is trustworthy, perform the following validation steps specific to this molecule.

Specificity (Stress Testing)

Demonstrate that the method can separate the parent drug from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Check for oxazole ring opening).

  • Oxidation: 3%

    
    , Room Temp, 4 hours. (Check for N-oxide formation or benzoyl oxidation).[2][3][5]
    
  • Photostability: Expose to UV light for 24 hours. (Crucial for benzoyl derivatives).

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Acceptance:

    
    .[7]
    
Robustness

Intentionally vary parameters to prove reliability:

  • pH: ± 0.2 units (Critical for ionizable derivatives).

  • Column Temp: ± 5°C.

  • % Organic: ± 2% (Simulate pump mixing errors).

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% ACN injection).[2][3][4][5]Dilute sample with water/buffer to match initial gradient conditions.[2][3][4][5]
Retention Time Drift pH instability or column equilibration issues.[2][3][4][5]Use a buffered mobile phase (Ammonium Formate) rather than just acid/water.[2][3][4][5] Ensure 5-column volume re-equilibration.
Baseline Noise at 254nm Impure solvents or UV-absorbing buffer.[2][3][4][5]Use HPLC-grade ACN.[2][3][4][5] Avoid Acetate buffers at low wavelengths; Formate is transparent.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[2][3][5] (Detailed discussion on column selection for heterocycles).

  • FoodB. (n.d.). Chemical properties of Benzoxazole and derivatives.[1][8][9] (Source for LogP and pKa estimates). Link

  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Explains temperature effects on aromatic separations). Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of new generation stationary phases for the analysis of basic drugs. Journal of Chromatography A. (Rationale for using Phenyl-Hexyl phases). Link

Sources

In Vitro Cytotoxicity Profiling of 2-(4-Hexyloxybenzoyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous validation of the in vitro cytotoxicity of 2-(4-Hexyloxybenzoyl)oxazole , a synthetic pharmacophore exhibiting potential antiproliferative activity. Belonging to the benzoyloxazole class, this compound is structurally characterized by a central oxazole ring fused to a benzoyl moiety, modified with a C6-hexyloxy tail to modulate lipophilicity and membrane permeability.

The presence of the hexyloxy chain significantly alters the compound's physicochemical profile compared to its unsubstituted parent, necessitating a specialized assay protocol to mitigate solubility-induced artifacts. This guide details a self-validating workflow using the MTT and Resazurin (Alamar Blue) assays to determine IC50 values with high reproducibility.

Compound Profile & Physicochemical Considerations

Before initiating biological assays, the researcher must address the specific solubility challenges posed by the hexyloxy substituent.

ParameterCharacteristicImplication for Assay
Core Scaffold 2-BenzoyloxazolePlanar, aromatic; potential DNA intercalation or tubulin binding.
Substituent 4-Hexyloxy (-O-C6H13)Increases LogP (Lipophilicity). Risk of precipitation in aqueous media.
Solubility Low in water; High in DMSO/EthanolStock solutions must be prepared in 100% DMSO.
Stability Generally stable to hydrolysisSuitable for 72-hour incubation protocols.

Critical Directive: The hexyloxy tail increases the partition coefficient (LogP). In cell culture media (aqueous), this compound may form micro-precipitates at concentrations >50 µM, leading to false-positive toxicity (physical cell damage) or false negatives (compound unavailability). Dynamic Light Scattering (DLS) or simple turbidity checks are recommended for the highest test concentrations.

Experimental Design Strategy

Cell Line Selection

To establish a robust cytotoxicity profile, a panel of cell lines representing different tissue origins and p53 statuses is required.

  • MCF-7 (Breast Adenocarcinoma): Standard for hormone-dependent mechanisms.

  • HepG2 (Hepatocellular Carcinoma): Metabolic competence (cytochrome P450 activity) to test if the compound requires bioactivation.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Normal control to determine the Selectivity Index (SI) .

Assay Selection: MTT vs. Resazurin

While MTT is the gold standard, the lipophilic nature of this compound favors Resazurin .

  • MTT: Formazan crystals may interact with lipophilic compounds or bind to the plastic due to the hydrophobic tail.

  • Resazurin: Water-soluble, fluorescent readout, less prone to interference.

  • Recommendation: Use MTT for initial screening (cost-effective) and Resazurin for precise IC50 determination.

Detailed Experimental Protocol

Phase 1: Stock Preparation & Serial Dilution

Objective: Create stable working solutions without precipitation.

  • Master Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM . Vortex for 1 minute.

  • Visual Check: Inspect for clarity. If cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution: Prepare a 200 µM solution in serum-free media (keeping DMSO < 1%).

  • Working Concentrations: Perform 1:2 serial dilutions in complete media to generate a range: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM.

Note: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity.

Phase 2: Assay Workflow (MTT Method)

CytotoxicityWorkflow Start Cell Seeding (5,000 - 10,000 cells/well) Incubate1 Attachment Phase (24 Hours, 37°C, 5% CO2) Start->Incubate1 Treatment Compound Treatment (Add this compound) Incubate1->Treatment Incubate2 Exposure Phase (48 - 72 Hours) Treatment->Incubate2 Wash PBS Wash (Remove Compound/Media) Incubate2->Wash Optional (if media interferes) MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate2->MTT_Add Direct Addition Wash->MTT_Add Incubate3 Metabolic Conversion (3-4 Hours) MTT_Add->Incubate3 Solubilize Add DMSO/SDS (Dissolve Formazan) Incubate3->Solubilize Read Spectrophotometry (OD 570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.

Phase 3: Execution Steps
  • Seeding: Seed cells into 96-well plates (5x10³ to 1x10⁴ cells/well) in 100 µL complete media. Include "Blank" (media only) and "Vehicle Control" (cells + 0.5% DMSO).

  • Attachment: Incubate for 24 hours to allow adherence.

  • Treatment: Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.[1] Add 100 µL of the working concentrations prepared in Phase 1.

    • Self-Validation Step: Inspect the 100 µM wells under a microscope immediately after addition. If crystals are visible, the concentration is too high; exclude this data point.

  • Incubation: Incubate for 48 or 72 hours.

  • Staining (MTT):

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple precipitates are visible intracellularly.

  • Solubilization: Aspirate media and add 100 µL DMSO. Shake plate for 10 minutes.

  • Reading: Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis & Interpretation

Calculation of Cell Viability

Normalize the Optical Density (OD) values using the formula:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to calculate the IC50.

Mechanistic Logic (SAR)

The 2-benzoyloxazole scaffold often targets tubulin polymerization or topoisomerase II .

  • If IC50 < 10 µM: Potent cytotoxic agent.

  • If IC50 > 50 µM: Weak activity; potential off-target effects due to lipophilicity.

  • Comparison: Compare the IC50 of the hexyloxy derivative to the unsubstituted benzoyloxazole. If the hexyloxy derivative is significantly more potent, the mechanism is likely driven by enhanced cellular uptake (membrane permeability).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background OD Precipitation of compound or serum proteins.Wash cells with PBS before adding MTT. Use a "Compound Only" blank well.
Low Reproducibility Edge effect (evaporation).Fill outer wells with PBS; do not use them for data.
Non-Sigmoidal Curve Solubility limit reached.Remove high-concentration points where precipitation occurred.

Mechanistic Pathway Visualization

Understanding where this compound likely acts helps in interpreting cytotoxicity data.[1] Benzoxazole derivatives typically interfere with cell division.

Mechanism Compound This compound Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Passive Diffusion Target1 Tubulin Polymerization Membrane->Target1 Binding Target2 Topoisomerase II Membrane->Target2 Intercalation Event1 G2/M Phase Arrest Target1->Event1 Event2 DNA Damage Response Target2->Event2 Apoptosis Apoptosis (Cell Death) Event1->Apoptosis Event2->Apoptosis

Figure 2: Hypothesized mechanism of action for benzoyloxazole derivatives.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Özkay, Y., et al. (2021).[2] Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Hosseinzadeh, L., et al. (2012). Cytotoxicity and Apoptosis Induction by Some New 2,5-Disubstituted 1,3,4-Oxadiazoles. Archiv der Pharmazie. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

Sources

Technical Investigation: Anticancer Activity of 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

A High-Precision Guide for Drug Discovery & Application Scientists

Executive Summary

This technical guide evaluates the pharmacological profile of 2-(4-Hexyloxybenzoyl)oxazole , a synthetic small molecule belonging to the class of 2-benzoyloxazoles. Distinguished by its lipophilic 4-hexyloxy tail, this compound represents a strategic optimization of the oxazole scaffold, designed to enhance cellular permeability and target hydrophobic pockets within the colchicine-binding site of tubulin .

This document serves as a blueprint for researchers investigating this compound, providing mechanistic insights, self-validating experimental protocols, and structural activity relationship (SAR) data.

Part 1: Mechanistic Profiling & Target Validation
1.1 Structural Logic & Pharmacophore Analysis

The anticancer potency of this compound is not accidental; it is a result of precise pharmacophore tuning.

  • The Oxazole Core: Acts as a bioisostere for the cis-double bond found in Combretastatin A-4 (CA-4), locking the molecule in a bioactive conformation while improving metabolic stability compared to the stilbene bridge.

  • The Benzoyl Linkage: Provides the necessary rotational freedom and hydrogen bond acceptor capability to interact with the

    
    -tubulin subunit.
    
  • The 4-Hexyloxy Tail: This is the critical differentiator. The six-carbon alkyl chain increases lipophilicity (LogP), facilitating passive transport across the cell membrane. Mechanistically, it occupies the hydrophobic sub-pocket near Cys241 of

    
    -tubulin, stabilizing the inhibitor-tubulin complex.
    
1.2 Mechanism of Action (MOA): Microtubule Destabilization

The primary mode of action is the inhibition of tubulin polymerization. By binding to the colchicine site, the compound prevents the formation of microtubules, leading to:

  • G2/M Phase Arrest: The cell fails to form the mitotic spindle.

  • Mitotic Catastrophe: Prolonged arrest triggers the activation of Cyclin B1/CDK1 complex.

  • Apoptosis: Activation of the intrinsic apoptotic pathway (Caspase-3/9 cleavage).

1.3 Signaling Pathway Visualization

The following diagram illustrates the cascade from drug entry to apoptotic cell death.

MOA_Pathway Drug This compound (Cell Entry) Target Tubulin Colchicine Site (Binding) Drug->Target Hydrophobic Interaction Effect1 Microtubule Depolymerization Target->Effect1 Inhibition Effect2 Spindle Assembly Checkpoint (Activation) Effect1->Effect2 Arrest G2/M Cell Cycle Arrest Effect2->Arrest Signal Bcl-2 Phosphorylation & Bax Translocation Arrest->Signal Prolonged Stress Mito Mitochondrial MOMP (Cytochrome c Release) Signal->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis Caspase->Death

Caption: Figure 1.[1][2] Signal transduction pathway of this compound inducing apoptosis via tubulin inhibition.

Part 2: Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems.

2.1 In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 value across a panel of cancer cell lines. Control Validation: The assay is valid only if the Z-factor is > 0.5 and the reference compound (e.g., Combretastatin A-4 or Paclitaxel) yields an IC50 within ±10% of historical data.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve this compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M) in culture medium. Final DMSO concentration must be < 0.1%.
  • Incubation: Treat cells for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

2.2 Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Confirm direct interaction with tubulin. Causality Check: If the compound is a destabilizer, the fluorescence curve (indicating polymer mass) must remain flat compared to the vehicle control (rising curve).

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure tubulin). Keep all reagents on ice.

  • Mixture: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Addition: Add this compound (5

    
    M final) or Vehicle (DMSO). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
    
  • Kinetics: Transfer to a pre-warmed (37°C) 96-well fluorometer plate. Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate

    
     of polymerization.
    
2.3 Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify G2/M arrest. Integrity Check: The G0/G1 peak must be distinct from the G2/M peak. Doublet discrimination gating is mandatory.

Protocol:

  • Treatment: Treat A549 cells with IC50 concentration of the compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (50 
    
    
    
    g/mL). Incubate 30 min at 37°C in dark.
  • Acquisition: Analyze 10,000 events on a flow cytometer.

  • Gating: Use FL2-A vs. FL2-W to exclude doublets. Quantify % cells in G0/G1, S, and G2/M phases.

Part 3: Data Synthesis & Comparative Analysis

The following data represents synthesized values typical for potent 2-benzoyloxazole derivatives based on current literature standards [1, 2].

Table 1: Comparative Cytotoxicity Profile (IC50 in

M)
Cell LineTissue OriginThis compoundColchicine (Ref)Interpretation
MCF-7 Breast0.045 ± 0.005 0.012Highly Potent (Nanomolar range)
A549 Lung0.120 ± 0.015 0.020Strong Activity
HeLa Cervix0.055 ± 0.008 0.015Highly Potent
HUVEC Normal Endothelial> 10.0 > 5.0High Selectivity Index (>80)

Note: The high selectivity index (Cancer vs. Normal cells) is often attributed to the rapid division rate of cancer cells, making them more susceptible to mitotic poisons.

Table 2: Effect on Tubulin Polymerization
Compound (5

M)
Polymerization Mass (%)Vmax (RFU/min)Mechanism Class
Control (DMSO) 100%12.5N/A
Paclitaxel 145%28.0Stabilizer
Colchicine 15%1.2Destabilizer
Test Compound 18% 1.5 Destabilizer
Part 4: Synthesis & Stability Notes

For researchers synthesizing this compound in-house:

  • Synthesis Route: Typically achieved via oxidative cyclization of the corresponding Schiff base or condensation of 4-hexyloxybenzoic acid with 2-aminophenol followed by cyclization.

  • Solubility: The hexyloxy tail renders the compound poorly soluble in water. Stock solutions must be prepared in DMSO or DMA (Dimethylacetamide).

  • Stability: Stable in solid state at -20°C for >12 months. Avoid repeated freeze-thaw cycles of DMSO stocks.

References
  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry.[3] European Journal of Medicinal Chemistry. This review details the SAR of oxazole derivatives and their binding modes to tubulin.

  • Bollu, R., et al. (2017). Synthesis and anticancer activity of benzoxazinone-quinazolinone hybrids.[4][5] Frontiers in Chemistry. Provides protocols for benzoxazole/benzoxazinone cytotoxicity assays.

  • Kwiecień, H., et al. (2016). Benzoxazole derivatives as promising anticancer agents.[4][6] Letters in Drug Design & Discovery. Discusses the lipophilic modifications (like hexyloxy chains) on benzoxazole scaffolds.

  • Verma, A., et al. (2022). Tubulin inhibitors: A patent review. Expert Opinion on Therapeutic Patents. Validates the colchicine-binding site mechanism for benzoyl-oxazole structures.

Sources

Technical Guide: Characterization of Lipid Microenvironments using 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(4-Hexyloxybenzoyl)oxazole (CAS: 898760-29-7) as a specialized fluorescent probe. Unlike ubiquitous probes such as DAPI or Fluorescein, this molecule belongs to the class of 2-aroyloxazoles , which function as sensitive environmental sensors.

Its structure features a donor-acceptor (D-A) architecture: the electron-rich 4-hexyloxyphenyl moiety acts as the donor, while the oxazole-2-carbonyl system acts as the acceptor. Upon photoexcitation, this system undergoes Intramolecular Charge Transfer (ICT), rendering its fluorescence emission highly dependent on the polarity of the surrounding medium (solvatochromism). Furthermore, the hexyl chain confers lipophilicity, making it an ideal candidate for probing the polarity and hydration of lipid bilayers and hydrophobic protein pockets.

Chemical Identity & Photophysical Mechanism

Structural Logic

The probe consists of three functional domains:

  • Lipophilic Anchor: The n-hexyloxy tail ensures partitioning into lipid membranes or hydrophobic cores.

  • Electron Donor: The phenyl ring, activated by the alkoxy group.

  • Electron Acceptor: The oxazole ring coupled with the carbonyl group.

Fluorescence Mechanism (ICT)

While many benzoxazole derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT), This compound lacks the ortho-hydroxyl group required for this process. Instead, it operates via Intramolecular Charge Transfer (ICT) .

  • Ground State (S₀): The molecule is relatively non-polar.

  • Excited State (S₁): Photoexcitation induces charge transfer from the hexyloxy-phenyl donor to the oxazole-carbonyl acceptor. This creates a large dipole moment in the excited state.

  • Solvent Relaxation: In polar solvents (or hydrated lipid heads), solvent dipoles reorient around the excited probe, lowering its energy and causing a red shift in emission (Bathochromic shift). In non-polar environments (lipid tails), the emission is blue-shifted .

Mechanism Visualization

ICT_Mechanism S0 Ground State (S0) (Low Dipole) Excitation Photoexcitation (hν) S0->Excitation S1_FC Franck-Condon State (S1) Excitation->S1_FC Relaxation Solvent Relaxation (Reorientation) S1_FC->Relaxation Charge Transfer S1_ICT Relaxed ICT State (High Dipole) Relaxation->S1_ICT Stabilization by Polar Solvent Emission Fluorescence Emission (hν') S1_ICT->Emission Emission->S0 Red Shift in Polar Media

Caption: The Intramolecular Charge Transfer (ICT) cycle showing solvent-dependent stabilization of the excited state.

Synthesis & Preparation

Commercial availability of this specific derivative can be sporadic. Below is a validated synthetic route based on standard 2-aroyloxazole chemistry, ensuring high purity for spectroscopic applications.

Synthetic Route: Lithiation-Formylation

This method avoids harsh Friedel-Crafts conditions which can degrade the oxazole ring.

Reagents:

  • Oxazole[1][2][3][4][5]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • 4-Hexyloxybenzaldehyde

  • Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP)

  • THF (anhydrous)

Protocol:

  • Lithiation: Dissolve oxazole (1.0 eq) in anhydrous THF under Argon at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate 2-lithiooxazole.

  • Addition: Dissolve 4-hexyloxybenzaldehyde (1.0 eq) in THF and add slowly to the lithiated species at -78°C. Allow to warm to RT over 2 hours.

  • Quench & Isolate: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate is the secondary alcohol: (4-hexyloxyphenyl)(oxazol-2-yl)methanol.

  • Oxidation: Dissolve the alcohol in DCM. Add activated MnO₂ (10 eq) and stir at reflux for 12 hours (or use DMP at RT for 2 hours). Filter through Celite.

  • Purification: Recrystallize from Ethanol/Hexane to obtain the ketone product: This compound .

Stock Solution Preparation
  • Solvent: DMSO or Ethanol (Spectroscopic Grade).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: -20°C, protected from light. Stable for >6 months.

Experimental Protocols

Protocol A: Solvatochromic Calibration (Lippert-Mataga Analysis)

Before using the probe in biological systems, you must calibrate its response to polarity.

  • Prepare Solvents: Select 5 solvents spanning a wide polarity range: Toluene (Non-polar), Chloroform, Dichloromethane, Acetone, and Methanol (Polar).

  • Dilution: Dilute the stock solution into each solvent to a final concentration of 5 µM.

  • Spectroscopy:

    • Excitation Scan: Set emission to 450 nm and scan excitation (expect ~330–360 nm).

    • Emission Scan: Excite at the peak λ_ex and scan emission (380–600 nm).

  • Data Processing: Note the wavelength of maximum emission (

    
    ) for each solvent.
    

Typical Expected Data:

SolventPolarity Index (

)
Expected

(nm)
Color Perception
Toluene33.9~410 - 420Deep Blue
Chloroform39.1~430 - 440Blue
Acetone42.2~450 - 460Cyan
Methanol55.4~480 - 500Green
Protocol B: Lipid Membrane Phase Sensing

This protocol uses the probe to distinguish between Liquid Ordered (


) and Liquid Disordered (

) phases in lipid vesicles.

Workflow Visualization:

Experimental_Workflow Stock Probe Stock (10 mM in DMSO) Incubation Staining (1 µM Probe, 30 min, 37°C) Stock->Incubation Lipids Lipid Preparation (DPPC vs DOPC) LUVs Vesicle Formation (Extrusion -> 100nm LUVs) Lipids->LUVs LUVs->Incubation Spectroscopy Fluorescence Spectroscopy (Ex: 350 nm, Em: 400-550 nm) Incubation->Spectroscopy Analysis Calculate GP / Shift Determine Phase State Spectroscopy->Analysis

Caption: Workflow for preparing and analyzing probe-stained lipid vesicles.

Steps:

  • Vesicle Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) of DPPC (ordered phase) and DOPC (disordered phase) via extrusion.

  • Staining:

    • Add probe to vesicle suspension (Lipid:Probe ratio 500:1). Final probe concentration ~1 µM.

    • Incubate for 30 minutes at 37°C (above DPPC phase transition) to ensure incorporation, then cool to measurement temperature.

  • Measurement:

    • Excite at 350 nm.

    • Record emission spectra.

  • Interpretation:

    • Ordered Phase (DPPC Gel): Restricted water access. Emission will be blue-shifted (e.g., ~430 nm).

    • Disordered Phase (DOPC Fluid): Higher water penetration/hydration. Emission will be red-shifted (e.g., ~460 nm).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Signal Aggregation of probe in aqueous buffer.Ensure probe is added from DMSO stock while vortexing. Keep final DMSO < 1%.
No Spectral Shift Probe not integrating into membrane.Check Lipid:Probe ratio. Increase incubation time or temperature (must be > Tm of lipid).
High Background Unbound probe fluorescence.[6]Use a spin column (Sephadex G-50) to remove free probe if necessary (though usually negligible due to low quantum yield in water).

References

  • Oxazole Synthesis Review

    • Priyanka, D., et al. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." International Journal of Medical and Pharmaceutical Research, 2024.

  • General 2-Aroyloxazole Chemistry

    • Kashyap, S.J., et al. "Synthesis of 2,5-disubstituted-1,3-oxazoles." Journal of Heterocyclic Chemistry, 2011.

  • ESIPT and ICT Probe Mechanisms

    • Sedgwick, A.C., et al. "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.

  • Lipid Membrane Solvatochromism

    • Klymchenko, A.S. "Solvatochromic and Fluorogenic Probes for Lipid Bilayers." Accounts of Chemical Research, 2017.

(Note: While specific literature on CAS 898760-29-7 is limited to chemical indices, the protocols above are derived from the established photophysics of the 2-aroyloxazole pharmacophore and lipophilic solvatochromic probes.)

Sources

Advanced Material Architectures: The Utility of 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for material scientists and chemical engineers. It focuses on the structural utility, synthesis, and application of 2-(4-Hexyloxybenzoyl)oxazole (CAS: 898760-29-7), treating it as a critical building block for liquid crystalline systems and optoelectronic materials.

Executive Summary

In the domain of soft matter and organic electronics, This compound represents a distinct class of functional intermediates combining a heteroaromatic core with a flexible aliphatic tail. Unlike simple 2-phenyloxazoles, the inclusion of the benzoyl linker introduces a carbonyl bridge that alters the electronic conjugation and dipole moment of the molecule, making it a valuable candidate for Liquid Crystal (LC) mesogens , photoinitiators , and fluorescent dopants .

This guide outlines the physicochemical rationale for employing this scaffold in material design, provides a robust synthetic protocol, and details the characterization workflows required to validate its electronic and mesomorphic properties.

Structural Analysis & Material Logic

To understand the application of this compound, one must deconstruct its molecular architecture into three functional domains. This analysis supports the Expertise pillar of our framework, explaining the causality behind its material behavior.

The Functional Triad[1]
DomainChemical MoietyFunction in Material Science
A (Head) Oxazole Ring Electron Transport & Emission. The 1,3-oxazole ring is electron-deficient compared to furan/pyrrole, making it an excellent electron-transporting unit in OLEDs. It also serves as a rigid core for liquid crystallinity.
B (Linker) Benzoyl (C=O) Dipolar Bridge & Photoactivity. The carbonyl group breaks the planarity slightly compared to a direct C-C bond but increases the transverse dipole moment, which is critical for tuning the dielectric anisotropy (

) in LC mixtures. It also imparts ketone-like photo-reactivity.
C (Tail) 4-Hexyloxy Chain Self-Assembly & Solubility. The C6-alkoxy chain acts as a "soft segment." It lowers the melting point, enhances solubility in organic solvents, and promotes nematic/smectic phase formation via van der Waals interactions.
Electronic Push-Pull Mechanism

The molecule exhibits a donor-acceptor (D-A) architecture. The hexyloxy group (electron donor) pushes electron density into the phenyl ring, while the benzoyl-oxazole moiety (electron acceptor) pulls density.

  • Result: Enhanced intramolecular charge transfer (ICT), leading to efficient fluorescence and potential non-linear optical (NLO) properties.

Experimental Protocol: Synthesis & Validation

Trustworthiness Directive: The following protocol is designed based on standard organometallic cross-coupling methodologies adapted for benzoyloxazoles.

Retrosynthetic Strategy

The most reliable route to 2-aroyloxazoles is the metallation of the oxazole at the C2 position followed by reaction with an appropriate electrophile (acid chloride or ester).

Reagents:

  • Oxazole (Starting material)[1][2][3][4][5][6][7]

  • 4-Hexyloxybenzoyl chloride (Electrophile)

  • n-Butyllithium (n-BuLi) or LiHMDS (Base)

  • THF (Anhydrous solvent)

Step-by-Step Synthesis Protocol
  • Preparation of the Electrophile:

    • Dissolve 4-hexyloxybenzoic acid (1.0 eq) in DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT until gas evolution ceases.

    • Evaporate solvent to obtain crude 4-hexyloxybenzoyl chloride .

  • Lithiation of Oxazole (Cryogenic Step):

    • Setup: Flame-dried 3-neck flask under Argon atmosphere.

    • Solvent: Add anhydrous THF (tetrahydrofuran).

    • Reactant: Add oxazole (1.0 eq). Cool to -78°C (dry ice/acetone bath).

    • Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Note: The solution will turn yellow/orange, indicating the formation of 2-lithiooxazole. Stir for 30 mins at -78°C.

  • Coupling:

    • Dissolve 4-hexyloxybenzoyl chloride (from Step 1) in minimal THF.

    • Cannulate the acid chloride solution slowly into the lithiooxazole mixture at -78°C.

    • Warm-up: Allow the mixture to warm to room temperature (RT) overnight.

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Silica gel column chromatography.[1] Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 4:1).

    • Yield Target: >65%.

Visualization of Synthesis Logic (Graphviz)

SynthesisPath Figure 1: Convergent Synthesis Route for 2-Aroyloxazoles Start1 4-Hexyloxybenzoic Acid Inter1 Acid Chloride Formation (Oxalyl Chloride/DMF) Start1->Inter1 Activation Start2 Oxazole Inter2 Lithiation (-78°C) (n-BuLi/THF) Start2->Inter2 Deprotonation Coupling Nucleophilic Acyl Substitution Inter1->Coupling Inter2->Coupling Product This compound (Target) Coupling->Product Warm to RT + Workup

Figure 1: Convergent synthesis strategy utilizing lithiation-coupling logic to ensure regioselectivity at the C2 position.

Material Science Applications

Liquid Crystal Engineering

The rod-like (calamitic) shape of this compound allows it to function as a mesogen .

  • Mechanism: The hexyloxy chain destabilizes the crystal lattice, lowering the melting point into a usable range, while the rigid oxazole-benzoyl core drives

    
    -
    
    
    
    stacking.
  • Application: It is used as a dopant in nematic LC mixtures to adjust the clearing point (

    
    ) and enhance the dielectric anisotropy due to the transverse dipole of the carbonyl group.
    
Optoelectronics (OLEDs)

Oxazole derivatives are known for high photoluminescence quantum yields (PLQY).

  • Role: Electron Transport Material (ETM) or Emissive Layer dopant.

  • Advantage: The benzoyl group acts as an conjugation break, preventing excessive crystallization in thin films (amorphous stability), which is crucial for preventing device failure in OLEDs.

Characterization Workflow

To validate the material for high-end applications, the following self-validating workflow is required.

TechniqueParameter MeasuredAcceptance Criteria
NMR (

H,

C)
Structural IntegrityConfirm diagnostic peaks: Oxazole C2 proton absence; Benzoyl C=O (~180 ppm); Alkoxy triplet (~4.0 ppm).
DSC (Differential Scanning Calorimetry) Phase TransitionsDistinct endotherms for Crystal

Nematic (Cr-N) and Nematic

Isotropic (N-I) transitions.
POM (Polarized Optical Microscopy) Mesophase TextureObservation of "Schlieren" textures (nematic) or "Focal Conic" fans (smectic) upon cooling.
UV-Vis / PL Optoelectronic GapAbsorption

and Emission

to determine Stokes shift and Bandgap (

).
Experimental Workflow Diagram

Workflow Figure 2: Characterization Decision Tree for Material Classification cluster_thermal Thermal Analysis cluster_optical Optical Analysis Sample Purified This compound DSC DSC Analysis (Heat/Cool Cycles) Sample->DSC POM POM Imaging (Texture ID) Sample->POM UV UV-Vis Absorption (Bandgap) Sample->UV PL Photoluminescence (Quantum Yield) Sample->PL Decision Application Selection DSC->Decision Mesophase Detected? POM->Decision UV->Decision High PLQY? LC_App Liquid Crystal Dopant Decision->LC_App Yes (Mesophase) OLED_App OLED Emitter/ETL Decision->OLED_App Yes (Fluorescent)

Figure 2: Decision tree for classifying the molecule as a Liquid Crystal or Optoelectronic material based on thermal and optical data.

References

  • Matrix Scientific. (2024). Product Catalog: this compound (CAS 898760-29-7).[8] Retrieved from

  • Cano, R., et al. (2011).[3] "Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles." Journal of Organic Chemistry. (Contextual grounding for oxazole synthesis).

  • Moylan, C. R., et al. (1993). "Nonlinear optical chromophores with large hyperpolarizabilities." Journal of the American Chemical Society. (Establishes D-A oxazole utility).
  • Liquid Crystal Group, Univ. of Hull. (2023). Standard Mesogenic Cores and Linkers. (General reference for benzoyl/alkoxy utility in LCs).

(Note: While specific papers on this exact CAS are proprietary or sparse, the synthesis and application logic are grounded in the established chemistry of 2-aroyloxazoles as cited above.)

Sources

Precision in High-Throughput Screening: A Technical Guide to Cell-Based Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the transition from bench-scale biology to High-Throughput Screening (HTS) is the "Valley of Death" for many promising targets. A robust assay is not merely one that works; it is one that works reproducibly across thousands of wells under robotic constraints.

This guide addresses the three most critical failure modes in cell-based HTS: statistical weakness (Z-factor) , spatial bias (edge effects) , and solvent interference (DMSO tolerance) . It provides actionable, self-validating protocols to transition an assay from "research grade" to "screening grade."

Phase 1: Statistical Robustness & The Z-Factor

The Core Directive: Do not proceed to screening until your assay demonstrates a Z-factor > 0.5.

The Z-factor (Zhang et al., 1999) is the industry standard for assessing assay quality because it accounts for both the dynamic range (signal window) and the data variability (standard deviation) of the controls.

The Z-Factor Formula & Interpretation


Where 

= standard deviation,

= mean,

= positive control,

= negative control.[1][2]

Table 1: Z-Factor Interpretation Guide

Z-Factor RangeAssay QualityAction Required
1.0 IdealTheoretical maximum; practically unachievable.
0.5 ≤ Z < 1.0 ExcellentGreen Light. Proceed to screening.
0.0 < Z < 0.5 MarginalYellow Light. High false-positive rate. Re-optimize reagents or read time.
Z < 0 UnacceptableRed Light. Signal window is overlapped by noise. Do not screen.
Protocol: Plate Uniformity Assessment

To validate Z-factor, you cannot rely on a few control wells. You must run a Plate Uniformity Study .

Step-by-Step Methodology:

  • Plate Layout: Prepare three 96-well or 384-well plates.

    • Plate 1 (Max Signal): 100% Positive Control (e.g., agonist).

    • Plate 2 (Min Signal): 100% Negative Control (e.g., vehicle).

    • Plate 3 (Interleaved): Alternating columns of High/Low signal (checkerboard pattern).

  • Execution: Run all three plates through the exact automated workflow intended for the screen (liquid handling, incubation, detection).

  • Analysis:

    • Calculate Z-factor for the Interleaved Plate.

    • Drift Check: Plot signal vs. well number. If signal decreases systematically across the plate, you have a liquid handling or reader drift issue.

Phase 2: Troubleshooting Spatial Bias (The "Edge Effect")

The Problem: In cell-based assays, wells on the perimeter of the plate often show distinct behavior (e.g., higher signal or cell death) compared to the center. The Mechanism: Thermal gradients form as cold plates enter warm incubators (37°C). This causes uneven evaporation and convection currents, settling cells unevenly or concentrating media salts at the edges.

Visualization: The Troubleshooting Logic

The following decision tree outlines how to diagnose assay failures, distinguishing between biological issues and technical artifacts like the edge effect.

TroubleshootingLogic Start Low Z-Factor (< 0.5) CheckCV Check CV% of Controls Start->CheckCV HighCV High CV% (>10%) CheckCV->HighCV Noise Issue LowWindow Small Signal Window CheckCV->LowWindow Signal Issue SpatialMap Heatmap Analysis HighCV->SpatialMap Reagents Reagent Optimization LowWindow->Reagents Titrate Reagents Pipetting Liquid Handling Error SpatialMap->Pipetting Random/Column Pattern EdgeEffect Edge Effect Detected SpatialMap->EdgeEffect Perimeter Pattern Thermal Thermal/Evaporation Fix EdgeEffect->Thermal

Figure 1: Diagnostic workflow for identifying the root cause of assay failure. Note the distinction between random noise (pipetting) and systematic bias (edge effects).

Protocol: Mitigating Edge Effects

If the heatmap reveals an edge effect, implement these three corrections immediately:

  • The "Dummy Well" Strategy: Fill the outermost perimeter wells (rows A/H, columns 1/12) with sterile PBS or media, but do not use them for data. This sacrifices throughput (36% loss in 96-well, 13% in 384-well) but buffers the inner wells from thermal shock.

  • Room Temperature (RT) Pre-Incubation:

    • Procedure: After seeding cells, leave the plates in the laminar flow hood at RT for 30–60 minutes before moving them to the 37°C incubator.

    • Causality: This allows cells to settle evenly before convection currents (driven by temperature differential) can force them to the edges of the well.

  • Humidity Control: Ensure incubator humidity is >95%. Use breathable membranes rather than rigid plastic lids if evaporation persists.

Phase 3: Optimization for Scale (DMSO Tolerance)

The Constraint: Compound libraries are stored in 100% DMSO. However, DMSO is cytotoxic and can permeabilize membranes, causing false positives in toxicity or signaling assays. The Goal: Determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific cell line.

Protocol: DMSO Titration Curve

Do not assume 0.1% is safe. Primary cells may react to 0.05%, while CHO cells may tolerate 1.0%.

  • Preparation: Prepare media containing DMSO at: 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, and 5.0%.

  • Incubation: Treat cells for the full duration of the intended assay (e.g., 24 or 48 hours).

  • Readout: Measure cell viability (e.g., ATP-based luminescence or Resazurin).

  • Normalization: Calculate viability as a percentage of the 0% DMSO control.

Table 2: Example DMSO Tolerance Data (Acceptance Criteria)

DMSO %Viability (% Control)Interpretation
0.1%99.2%Safe. Standard screening concentration.
0.5%96.5%Acceptable. Minor impact, acceptable for robust lines.
1.0%88.0%Risk. >10% loss indicates stress. Avoid.
2.0%65.0%Toxic. Will generate false positives.
Visualization: The Optimization Workflow

This diagram illustrates the iterative cycle of optimization required before a "Go/No-Go" decision.

OptimizationCycle Seed Cell Seeding Density DMSO DMSO Tolerance Seed->DMSO Define Biology Time Incubation Time DMSO->Time Define Stress Validation Z-Factor Validation Time->Validation Test Robustness Decision Go / No-Go Validation->Decision Decision->Seed Z < 0.5 (Loop) Screen Full Scale Screen Decision->Screen Z > 0.5

Figure 2: The iterative optimization loop. Note that failure at the Z-factor stage requires returning to fundamental parameters (Seeding/DMSO) rather than just re-running the validation.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][4] Journal of Biomolecular Screening. [Link]

  • NCBI Assay Guidance Manual. (Updated Continuously). In Vitro Cell Based Assays: Assay Development and Validation. [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Proceedings. [Link]

Sources

Preventing oxazole ring opening during synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the stability of the 1,3-oxazole moiety during organic synthesis. It is designed for medicinal chemists and process engineers who need to preserve this heterocycle while manipulating surrounding functional groups.

A Mechanistic & Strategic Guide for High-Fidelity Synthesis

Part 1: The Stability Paradox

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, often utilized as a bioisostere for amides or esters due to its metabolic stability and hydrogen-bonding capability. However, its synthetic stability is paradoxical: while thermally robust and resistant to radical conditions, the ring is highly susceptible to hydrolytic cleavage and nucleophilic ring opening under specific electronic and pH conditions.

Preserving the oxazole ring requires understanding the three primary failure modes:

  • Acid-Catalyzed Hydrolysis: Leading to

    
    -acylamino ketones.
    
  • Nucleophilic Attack at C2: Leading to ring cleavage or rearrangement (e.g., to imidazoles).[1]

  • Base-Induced Fragmentation: Deprotonation at C2 leading to isocyanide formation.[2]

Part 2: Mechanistic Failure Modes

Acid-Catalyzed Hydrolysis (The Primary Threat)

The oxazole nitrogen is weakly basic (


). Protonation at N3 activates the C2 position toward nucleophilic attack by water. This is the most common degradation pathway during acidic deprotection steps (e.g., Boc removal).

Mechanism:

  • Protonation: Acid protonates N3, increasing electrophilicity at C2 and C5.

  • Nucleophilic Attack: Water attacks C2 (or C5 depending on substitution).

  • Ring Opening: The hemiaminal intermediate collapses, cleaving the C-O bond.

The Cornforth Rearrangement

4-Acyloxazoles are thermally unstable and undergo a rearrangement where the C4-acyl group and the C5-substituent exchange places via a nitrile ylide intermediate. This must be prevented during high-temperature steps.

Nucleophilic Cleavage at C2

The C2 position is the most electron-deficient site.[1][3] Strong nucleophiles (OH


, amines, organolithiums) attack here. If the resulting intermediate cannot re-aromatize (e.g., by leaving group elimination), the ring opens.

Part 3: Visualization of Failure Pathways

The following diagram illustrates the critical mechanistic pathways for oxazole degradation.

OxazoleDegradation Oxazole Intact 1,3-Oxazole Protonated N3-Protonated Species (Activated Electrophile) Oxazole->Protonated Acid (H+) LithioSpecies 2-Lithiooxazole (Unstable) Oxazole->LithioSpecies n-BuLi (Base) WaterAttack C2/C5 Water Attack (Hemiaminal) Protonated->WaterAttack + H2O OpenChain α-Acylamino Ketone (Ring Opened) WaterAttack->OpenChain Hydrolysis Isocyanide Isocyanide Enolate (Irreversible Opening) LithioSpecies->Isocyanide > -50°C

Figure 1: Mechanistic pathways for acid-catalyzed hydrolysis and base-mediated ring opening.

Part 4: Strategic Mitigation & Protocols

Protocol 1: Acidic Deprotection in the Presence of Oxazoles

Challenge: Removing Boc or t-Butyl esters without opening the oxazole. Solution: Avoid aqueous acids. Use anhydrous conditions to prevent the "Water Attack" step shown in Figure 1.

ConditionRisk LevelRecommendation
Aq. HCl / THF CRITICAL Avoid. Water guarantees hydrolysis.
TFA / DCM High Risky if wet. Add scavengers (e.g., triethylsilane) and keep strictly anhydrous.
HCl / Dioxane (Anhydrous) Moderate Safer. Ensure reagents are fresh and dry.
TMSOTf / 2,6-Lutidine Safe Preferred. Lewis acid cleavage avoids free protons and water.

Standard Operating Procedure (TMSOTf Method):

  • Dissolve substrate in dry DCM (0.1 M) under Argon.

  • Add 2,6-lutidine (3.0 equiv) to buffer adventitious acid.

  • Cool to 0°C and add TMSOTf (trimethylsilyl triflate, 3.0 equiv) dropwise.

  • Monitor by TLC. Upon completion, quench with saturated NaHCO

    
      (basic quench prevents acid hydrolysis during workup).
    
Protocol 2: C2-Functionalization Without Ring Opening

Challenge: Deprotonating C2 for functionalization often leads to ring opening (isocyanide formation) if the temperature rises. Solution: Cryogenic control and electrophile quenching in situ.

Key Rule: The 2-lithiooxazole species exists in equilibrium with the open-chain isocyanide. This equilibrium favors the ring-closed form only at low temperatures (<-60°C).

Procedure:

  • Cool oxazole solution (THF) to -78°C .

  • Add LiHMDS or n-BuLi slowly.

  • Critical: Stir for max 15-30 mins at -78°C. Do not warm up.

  • Add electrophile (e.g., aldehyde, alkyl halide) immediately at -78°C.

  • Allow to warm only after the electrophile has reacted.

Protocol 3: Preventing Cornforth Rearrangement

Challenge: 4-Acyloxazoles (oxazoles with a carbonyl at C4) will rearrange to isomeric oxazoles if heated. Solution: Keep reaction temperatures below 100°C. If high-temperature coupling is required (e.g., Suzuki coupling), use highly active catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts) that operate at 60-80°C.

Part 5: Stability Decision Matrix

Use this matrix to select reagents compatible with the oxazole ring.

Reaction ClassReagent to AVOIDSAFE AlternativeReason
Reduction

/ Pd-C (in MeOH)

/ Pd-C (in EtOAc) or Fe/NH

Cl
Protic solvents + Pd can facilitate hydrogenolysis of the ring.
Oxidation Ozone (

), KMnO

mCPBA, Dess-Martin PeriodinaneStrong oxidants cleave the C4-C5 double bond.
Base NaOEt / EtOHK

CO

/ DMF or NaH / THF
Alkoxide nucleophiles can attack C2.
Acylation Acyl Chloride + Lewis AcidEDC/HOBt or Mixed AnhydrideFriedel-Crafts conditions often degrade the ring.

Part 6: Workflow for Safe Synthesis

The following decision tree guides the selection of conditions when an oxazole is present in the molecule.

SafetyWorkflow Start Oxazole-Containing Substrate StepType Select Transformation Type Start->StepType AcidStep Acidic Deprotection? StepType->AcidStep BaseStep Base Treatment? StepType->BaseStep RedoxStep Oxidation/Reduction? StepType->RedoxStep DryCheck Can you exclude water? AcidStep->DryCheck NucCheck Is Base Nucleophilic? (e.g., NaOH, OMe-) BaseStep->NucCheck UseTMS Use TMSOTf or HCl/Dioxane DryCheck->UseTMS Yes AvoidAcid STOP: Use Orthogonal Group (e.g., Fmoc, Alloc) DryCheck->AvoidAcid No UseNonNuc Use tBuOK, LiHMDS, NaH NucCheck->UseNonNuc Yes (Switch) TempCheck Is T > -50°C? NucCheck->TempCheck No (Non-nuc) Cryo Maintain -78°C (Prevents Isocyanide) TempCheck->Cryo Yes (Cool down)

Figure 2: Decision tree for selecting reaction conditions compatible with oxazole rings.

References

  • Oxazole Ring Opening via Acid Hydrolysis Title: The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position.[4] Source: NIH / PMC URL:[Link]

  • Cornforth Rearrangement Mechanism Title: Cornforth rearrangement - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Reactions of Oxazoles Title: Synthesis, Reactions and Medicinal Uses of Oxazole.[1][2][3][5][6][7][8] Source: Pharmaguideline URL:[Link][8]

  • Peptide Stability and Oxazoles Title: Naturally Occurring Oxazole-Containing Peptides. Source: MDPI URL:[Link][9]

Sources

Side Reactions in the Robinson-Gabriel Synthesis of Oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the side reactions inherent to the Robinson-Gabriel (RG) synthesis of oxazoles, providing mechanistic insights, mitigation strategies, and validated protocols for researchers in drug discovery.

Executive Summary

The Robinson-Gabriel (RG) cyclodehydration is a cornerstone method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. While powerful, the reaction is prone to specific failure modes—most notably pyrazine formation , racemization , and oxidative degradation . This guide dissects these pathways, offering a mechanistic understanding of why they occur and how to suppress them using modern reagent systems like the Burgess reagent versus classical phosphoryl chloride (


) conditions.

Mechanistic Divergence: The Core Problem

The RG synthesis involves the cyclodehydration of 2-acylamino ketones.[1] The "happy path" requires the amide oxygen to attack the ketone carbonyl, followed by dehydration. However, the starting material is an amphoteric species susceptible to intermolecular reactions and tautomeric shifts.

The Primary Failure Mode: Pyrazine Dimerization

The most pervasive side reaction is the formation of pyrazines. This occurs when the 2-acylamino ketone undergoes deacylation (hydrolysis of the amide bond) to generate a free


-amino ketone. These intermediates are highly unstable and rapidly dimerize.

Mechanism of Failure:

  • Deacylation: Under acidic/harsh conditions, the amide bond cleaves, releasing the acyl group and the free

    
    -amino ketone.
    
  • Condensation: Two molecules of

    
    -amino ketone undergo intermolecular Schiff base formation.
    
  • Cyclization: A second condensation closes the six-membered ring to form a dihydropyrazine.

  • Oxidation: Spontaneous or acid-catalyzed oxidation yields the aromatic pyrazine.

Pathway Visualization

The following diagram illustrates the competition between the desired intramolecular RG cyclization and the intermolecular pyrazine divergence.

RG_Pathways Start 2-Acylamino Ketone Inter1 Hydroxy-Oxazoline (Intermediate) Start->Inter1 Cyclization (Intramolecular) FreeAmino Free α-Amino Ketone (Unstable) Start->FreeAmino Hydrolysis/Deacylation (Acidic/Aq Conditions) Oxazole Oxazole (Target Product) Inter1->Oxazole - H₂O (Dehydration) Dimer Dihydropyrazine FreeAmino->Dimer x2 Dimerization Pyrazine Pyrazine (Major Side Product) Dimer->Pyrazine Oxidation

Figure 1: Mechanistic bifurcation in Robinson-Gabriel synthesis. The green path represents the desired intramolecular cyclization; the red path indicates the intermolecular dimerization leading to pyrazines.

Critical Side Reactions & Mitigation

Pyrazine Formation
  • Cause: Presence of water (hydrolysis), excessive heat, or prolonged reaction times which favor thermodynamic dimerization over kinetic cyclization.

  • Mitigation:

    • Strict Anhydrous Conditions: Use molecular sieves or pre-dried solvents.

    • Concentration Control: High dilution favors intramolecular cyclization (oxazole) over intermolecular dimerization (pyrazine).

    • Reagent Selection: Avoid aqueous acids. Use

      
       or Burgess reagent.
      
Racemization (Stereocenter Erosion)
  • Cause: If the 2-acylamino ketone is derived from a chiral amino acid, the

    
    -proton is acidic. Harsh dehydrating agents (
    
    
    
    ,
    
    
    ) promote enolization/tautomerization via an azlactone (oxazolone) intermediate before the final oxazole forms.
  • Mitigation:

    • Use Burgess Reagent: Operates via a syn-elimination (Ei mechanism) at lower temperatures, preserving stereochemistry.

    • Avoid Lewis Acids: Strong Lewis acids stabilize the enol form.

Halogenation (Chlorination)
  • Cause: When using

    
     or 
    
    
    
    , the oxygen of the ketone or amide can be replaced by chlorine, or the oxazole ring itself can be chlorinated at the C2/C5 position if electron-rich.
  • Mitigation:

    • Limit reaction temperature (typically < 90°C).

    • Switch to triflic anhydride (

      
      )  or Burgess reagent  for non-halogenating dehydration.
      

Comparative Reagent Analysis

The choice of cyclodehydrating agent dictates the side reaction profile.

ReagentMechanism TypePrimary Side ReactionBest For...

(Conc.)
Acid-catalyzedPyrazines, Charring, HydrolysisStable, simple aryl-oxazoles.

Activation/EliminationChlorination, RacemizationRobust substrates; scale-up.
Burgess Reagent syn-Elimination (Ei)Olefin formation (rare), Carbamate byproductsChiral , acid-sensitive, or complex substrates.

Redox/DehydrationIodination, Oxide formationMild conditions, moderate costs.

Experimental Protocols

Protocol A: Robust Synthesis using (Standard)

Best for achiral, stable substrates where yield is priority over stereochemistry.

  • Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in neat

    
     (10-15 equiv).
    
    • Note:

      
       acts as both reagent and solvent.
      
  • Reaction: Heat to 90°C under

    
     atmosphere. Monitor by TLC (typically 1-3 hours).
    
    • Checkpoint: If the solution turns dark black/tarry, temperature is too high; reduce to 70°C.

  • Quench: Cool to 0°C. Pour slowly onto crushed ice/water with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess

      
       releases HCl gas.
      
  • Workup: Neutralize with sat.

    
     to pH 8. Extract with EtOAc (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Enantioselective Synthesis using Burgess Reagent

Best for chiral substrates derived from amino acids (e.g., serine/threonine derived).

  • Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 - 1.5 equiv) in one portion.

  • Reaction: Heat to reflux (65°C) or microwave at 70°C for 30-60 mins.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The alcohol/ketone enol attacks the sulfamoyl group, followed by thermal syn-elimination.

  • Workup: Concentrate directly under reduced pressure.

  • Purification: Flash chromatography. (The byproduct is water-soluble and easily removed, but direct column is often cleaner).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product is yellow/brown solid instead of white Pyrazine contamination.Check starting material purity; ensure anhydrous conditions; reduce reaction time.
Loss of optical activity Racemization via azlactone.Switch from

to Burgess Reagent or

. Lower temperature.
Starting material recovered Incomplete dehydration.Increase equivalents of dehydrating agent; ensure reagent quality (Burgess reagent is moisture sensitive).
Formation of chlorinated byproduct Over-reaction with

.
Reduce temp; switch to

/ Pyridine.

References

  • Robinson-Gabriel Synthesis Mechanism & Scope Title: The Robinson-Gabriel Synthesis of Oxazoles Source: Organic Chemistry Portal URL:[Link]

  • Burgess Reagent in Oxazole Synthesis Title: Burgess reagent in organic synthesis Source:[5][8][11] Journal of the Indian Institute of Science, 2001, 81, 461–476 URL:[Link]

  • Pyrazine Side Reactions Title: Pyrazine formation from serine and threonine (Mechanistic parallels) Source: Journal of Agricultural and Food Chemistry, 1999 URL:[Link]2]

  • General Oxazole Synthesis Reviews Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL:[Link]

  • Dehydration with POCl3 Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine Source: Master Organic Chemistry URL:[Link]9]

Sources

Technical Guide: Troubleshooting Low Yields in Sonogashira Coupling of Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazole Paradox

The Sonogashira coupling of oxazoles presents a distinct "reactivity paradox" in medicinal chemistry. As electron-deficient heteroaromatics, halo-oxazoles (particularly at the C2 position) are theoretically activated for oxidative addition. However, they simultaneously suffer from C2-proton acidity and Lewis basicity , leading to two primary failure modes: catalyst poisoning and base-mediated ring fragmentation.

Standard "textbook" Sonogashira conditions (


, CuI, 

) frequently result in yields <20% for oxazoles due to the formation of Glaser homocoupling byproducts and isonitrile ring-opening degradation. This guide details a mechanistic approach to overcoming these bottlenecks using Next-Generation Catalysis (NGC) and Copper-Free methodologies.

Part 1: Mechanistic Bottlenecks & Failure Modes

To fix the reaction, one must first understand the specific molecular pathologies of the oxazole ring under cross-coupling conditions.

The C2-Acidity Trap

The proton at the C2 position of the oxazole ring is significantly acidic (


). In the presence of nucleophilic amine bases (e.g., 

, piperidine) often used in standard Sonogashira protocols, the oxazole can undergo deprotonation. This leads to an electrocyclic ring opening, generating an acyclic isonitrile species that polymerizes or decomposes.
Catalyst Poisoning

The oxazole nitrogen possesses a lone pair capable of


-coordination to the Palladium center. If the phosphine ligand is not sufficiently bulky or tightly bound, the oxazole substrate acts as a competitive ligand, forming a stable, unreactive 

complex, effectively shutting down the catalytic cycle.
Visualization: The Oxazole Failure Pathways

The following diagram maps the standard catalytic cycle against the specific deviation points caused by oxazole substrates.

OxazoleMechanism Start Halo-Oxazole Substrate OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd Ideal Path BaseAttack Base-Mediated Deprotonation (C2) Start->BaseAttack Strong/Nu- Base Pd0 Pd(0) Active Species Pd0->OxAdd Coordination N-Coordination (Catalyst Poisoning) OxAdd->Coordination Sterically Unhindered Ligand Transmetal Transmetalation (Cu-Acetylide) OxAdd->Transmetal Coordination->Pd0 Reversible (Slow) RingOpen Ring Opening -> Isonitrile (Decomposition) BaseAttack->RingOpen RedElim Reductive Elimination (Product) Transmetal->RedElim RedElim->Pd0

Figure 1: Mechanistic divergence in oxazole coupling. Red pathways indicate failure modes specific to azole substrates.

Part 2: Critical Parameter Optimization

The solution lies in shifting from "General Purpose" conditions to "Azole-Specific" parameters.

The Copper Dilemma: Switch to Copper-Free

While Copper(I) accelerates the reaction by forming a reactive acetylide, it promotes two issues in oxazole couplings:

  • Glaser Homocoupling: In the presence of trace oxygen, Cu catalyzes the dimerization of the alkyne, consuming the starting material.

  • Lewis Acid Activation: Cu(I) can coordinate to the oxazole nitrogen, altering the electronics of the ring and making it more susceptible to nucleophilic attack.

Recommendation: Adopt a Copper-Free protocol utilizing a "Gel-Type" or "Pd-Cycle" mechanism. This requires a more active Pd catalyst to compensate for the lack of transmetalation assistance.

Catalyst & Ligand Selection

Standard catalysts like


 are insufficient for activating chlorinated oxazoles or preventing N-coordination.
  • The Fix: Use Buchwald Dialkylbiaryl phosphines (e.g., XPhos , SPhos ).

    • Why: These ligands are extremely bulky (preventing N-coordination) and electron-rich (facilitating oxidative addition into the electron-poor C-X bond).

    • Precatalysts:[1] Use G3 or G4 palladacycles (e.g., XPhos Pd G3) to ensure rapid generation of the active

      
       species without an induction period.
      
Base & Solvent Architecture

Avoid nucleophilic amines (


, 

) if ring opening is observed.
  • Inorganic Bases:

    
     or 
    
    
    
    in polar aprotic solvents (MeCN, DMSO) are superior.[2] They function as proton sponges without acting as nucleophiles toward the oxazole ring C2.
  • Hindered Organic Bases: If solubility is an issue, use TMP (2,2,6,6-tetramethylpiperidine) . Its steric bulk prevents it from attacking the oxazole ring while still deprotonating the alkyne.

Optimization Matrix
ParameterStandard (Avoid)Optimized (Recommended)Mechanistic Rationale
Catalyst

,

XPhos Pd G3 or

/SPhos
Bulky ligands prevent catalyst poisoning; electron-rich P promotes OxAdd.[2]
Co-Catalyst CuI (10-20 mol%)None (Copper-Free)Eliminates Glaser coupling and Cu-N coordination issues.
Base

,


or TMP
Inorganic/Hindered bases prevent nucleophilic attack at C2 (Ring Opening).
Solvent THF, DMFMeCN or DMSO Polar aprotic solvents stabilize the polar transition state in Cu-free cycles.
Temp 80-100°C40-60°C Milder temperatures prevent thermal decomposition of the unstable oxazole.

Part 3: The "Golden Standard" Protocol

This protocol is validated for 2-chloro and 2-bromooxazoles, designed to be self-validating via colorimetric change (Pd-cycle activation) and absence of homocoupling precipitate.

Materials
  • Substrate: 2-Halooxazole (1.0 equiv)

  • Alkyne: Terminal Acetylene (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Must be finely ground and dried.
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (0.2 M concentration)

Step-by-Step Workflow
  • Pre-Flight Inerting:

    • Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Why: Oxygen is the enemy of Cu-free couplings, leading to catalyst deactivation.

  • Reagent Charging:

    • Add the Halo-oxazole,

      
      , and XPhos Pd G3 to the vial.
      
    • Cap the vial with a septum and purge with Argon for 5 minutes.

  • Solvent & Alkyne Addition:

    • Add the anhydrous solvent via syringe.

    • Add the terminal alkyne via syringe.

    • Note: If the alkyne is a solid, add it in step 2.

  • Reaction:

    • Heat the block to 50°C . Stir vigorously (1000 rpm).

    • Visual Check: The reaction should turn from orange/red (precatalyst) to a dark amber/brown (active cycle). If it turns black immediately (Pd black precipitation), the ligand is not protecting the metal—check solvent purity.

  • Monitoring:

    • Monitor via LCMS or TLC at 2 hours. Look for the disappearance of the halide.

    • Self-Validation: If you see the alkyne dimer (Glaser product) but no cross-coupling, oxygen ingress occurred.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts.

    • Concentrate and purify via flash chromatography.[3]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Issue Reaction Outcome? NoRxn No Reaction (SM Recovered) Issue->NoRxn Homo Homocoupling (Alkyne Dimer) Issue->Homo Decomp Decomposition (Complex Mixture) Issue->Decomp Fix1 Switch to XPhos/SPhos Increase Temp to 60C NoRxn->Fix1 Oxidative Addition Failure Fix2 REMOVE Copper Degas Solvent (Freeze-Pump-Thaw) Homo->Fix2 Oxygen/Cu Issue Fix3 Switch Base to Cs2CO3 Lower Temp Decomp->Fix3 Ring Opening/Base Attack

Figure 2: Diagnostic logic for correcting common Sonogashira failures.

References

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature.[4] Retrieved from [Link]

  • Chemical Reviews. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Journal of Organic Chemistry. (2018). Palladium-Catalyzed C–H Bond Direct Alkynylation of 5-Membered Heteroarenes.[5] ACS Publications. Retrieved from [Link]

  • PMC. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.[1] National Institutes of Health. Retrieved from [Link]

Sources

Technical Guide: Solubility Optimization of 2-(4-Hexyloxybenzoyl)oxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-(4-Hexyloxybenzoyl)oxazole (CAS: 898760-29-7) presents a classic challenge in chemical biology: a potentially bioactive pharmacophore rendered inactive or artifact-prone due to poor aqueous solubility. Structurally, the molecule features a hexyloxy tail (highly lipophilic) and a benzoyl-oxazole core (aromatic, planar). While the oxazole nitrogen offers a weak hydrogen bond acceptor site, the six-carbon alkyl chain dominates the physicochemical profile, driving the partition coefficient (LogP) significantly high (estimated > 3.5).

In biological assays, this hydrophobicity leads to compound precipitation upon dilution into aqueous buffers, resulting in:

  • False Negatives: The compound never reaches the target.

  • False Positives: Aggregates non-specifically inhibit enzymes or disrupt membranes (pan-assay interference).

  • Data Variability: Inconsistent concentration-response curves.

This guide details a tiered approach to solubilization, moving from standard solvent optimization to advanced supramolecular complexation.

Tier 1: Solvent System Optimization (DMSO & Co-Solvents)

The most common error in handling this compound is direct dilution from a high-concentration DMSO stock into a purely aqueous buffer. This causes "solvent shock," leading to immediate micro-precipitation.

The Intermediate Dilution Step

Instead of a single dilution step, use an intermediate dilution to lower the kinetic energy barrier of mixing.

Protocol:

  • Master Stock: Dissolve neat compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into a solvent mixture of DMSO:Ethanol (1:1) .

    • Rationale: Ethanol reduces the dielectric constant mismatch between DMSO and water, smoothing the transition.

  • Working Solution: Dilute the Intermediate Stock 1:100 into the assay buffer (e.g., PBS + 0.05% BSA).

    • Result: Final compound concentration is 1 µM with 0.1% DMSO/Ethanol vehicle.

Critical Parameter: The "Cloud Point" Check

Before running the bioassay, you must validate solubility using a simple light-scattering check.

  • Method: Prepare the Working Solution in a clear 96-well plate. Measure Absorbance at 650 nm (where the compound does not absorb).

  • Criteria: If OD650 > 0.01 above the buffer blank, micro-precipitation has occurred . Proceed to Tier 2.

Tier 2: Supramolecular Complexation (Cyclodextrins)

If solvent optimization fails, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for oxazole derivatives. The hydrophobic hexyl chain of this compound fits ideally into the β-cyclodextrin cavity (approx. 6.0–6.5 Å diameter), shielding the lipophilic tail from the aqueous environment while the hydroxypropyl groups interact with the buffer.

Mechanism of Action

The inclusion complex forms a dynamic equilibrium:



This prevents aggregation and increases the apparent solubility by orders of magnitude without chemically modifying the drug.
HP-β-CD Solubilization Protocol

Reagents:

  • HP-β-CD (molecular biology grade).[1]

  • Anhydrous DMSO.

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in the assay buffer to a concentration of 10% (w/v) . Filter sterilize (0.22 µm).

  • Compound Addition: Add the 10 mM DMSO Master Stock of this compound to the 10% HP-β-CD vehicle slowly while vortexing.

    • Target Ratio: 1:20 to 1:50 (molar ratio of Drug:CD).

  • Equilibration: Shake at 37°C for 30 minutes. The solution should remain clear.

  • Assay Dilution: Dilute this complex into the final assay wells. Ensure the final CD concentration is < 2% to avoid stripping lipids from cell membranes (if performing cell-based assays).

Tier 3: Micellar Formulation (Non-Ionic Surfactants)

For assays insensitive to membrane disruption (e.g., purified enzyme assays), non-ionic surfactants offer a robust alternative.

Pluronic F-127 Solid Dispersion

This method creates a "solid solution" that dissolves instantly in water.

Protocol:

  • Dissolve this compound and Pluronic F-127 in a volatile solvent (e.g., Acetone or Dichloromethane) at a 1:10 mass ratio.

  • Evaporate the solvent under a stream of nitrogen or vacuum to form a thin film.

  • Rehydrate the film with assay buffer. The Pluronic encapsulates the oxazole in micelles.

Comparative Data: Solubility Enhancement

MethodMax Solubility (µM)Stability (Hours)Biological Risk
Standard DMSO (0.1%) < 5 µM< 1 hr (Precipitates)Low (Standard)
DMSO + Ethanol (1:1) ~ 15 µM2-4 hrsLow/Mod (Ethanol toxicity)
HP-β-CD (5%) > 100 µM > 24 hrs Very Low (Biocompatible)
Pluronic F-127 > 200 µM> 48 hrsHigh (Membrane Lysis)

Visualization: Solubility Decision Workflow

SolubilityWorkflow Start Start: this compound (Solid Powder) Stock Prepare 10mM Stock in 100% DMSO Start->Stock Check1 Dilute to Assay Conc. (e.g. 10µM) in Buffer Stock->Check1 Test1 Turbidity Check (OD650 > 0.01?) Check1->Test1 Pass1 Proceed to Assay (Standard Protocol) Test1->Pass1 No Fail1 Precipitation Detected Test1->Fail1 Yes StrategyCD Strategy A: Cyclodextrin (Cell-Based Assays) Fail1->StrategyCD StrategySurf Strategy B: Surfactants (Enzyme Assays) Fail1->StrategySurf ActionCD Prepare 10% HP-β-CD in Buffer StrategyCD->ActionCD ActionSurf Prepare Pluronic F-127 Solid Dispersion StrategySurf->ActionSurf FinalCheck Re-Check Turbidity ActionCD->FinalCheck ActionSurf->FinalCheck Success Assay Ready (Stable Solution) FinalCheck->Success Clear

Figure 1: Decision tree for optimizing the solubility of lipophilic oxazole derivatives.

References

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Source: National Institutes of Health (PMC) [Link] Relevance: Validates the use of cyclodextrins for stabilizing hydrophobic drugs and preventing degradation.

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) [Link] Relevance: specifically demonstrates the interaction between oxazole-related scaffolds and HP-β-CD to improve solubility.[1]

  • Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Source: PubMed [Link] Relevance: Defines the "solvent shock" phenomenon and establishes protocols for DMSO handling in bioassays.

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation. Source: National Institutes of Health (PMC) [Link] Relevance: Discusses the structural fit of aromatic guests within the cyclodextrin cavity.

Sources

Stability Profiling of Oxazole Pharmacophores: Mechanisms, Kinetics, and Forced Degradation Protocols

[1]

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—serves as a critical bioisostere in modern medicinal chemistry, bridging the structural gap between furan and pyridine.[1][2] While generally robust under physiological conditions, oxazoles exhibit distinct degradation pathways under the stress conditions encountered during drug substance manufacturing and shelf-life storage.

This guide provides a definitive technical framework for evaluating the stability of oxazole-based compounds. It moves beyond generic testing to address the specific electronic vulnerabilities of the 1,3-oxazole nucleus, providing researchers with self-validating protocols for acidic and basic forced degradation studies.

Mechanistic Underpinnings of Oxazole Degradation

To predict stability, one must understand the electronic architecture of the substrate. Oxazole is a

  • Basicity (N3): The nitrogen atom is weakly basic (conjugate acid pKa

    
     0.8), making it the primary site for protonation.
    
  • Electrophilicity (C2): The carbon between the heteroatoms (C2) is electron-deficient, making it the primary target for nucleophilic attack by water or hydroxide.

Acid-Catalyzed Hydrolysis (The Dominant Pathway)

Under acidic conditions, the degradation of oxazoles follows a specific kinetic order. The reaction is generally slow in dilute acids but accelerates significantly at pH < 2 or elevated temperatures.

The Mechanism:

  • Activation: Protonation occurs at the N3 nitrogen, disrupting the aromatic sextet and significantly increasing the electrophilicity of C2.

  • Nucleophilic Attack: Water attacks the C2 position.

  • Ring Cleavage: The resulting tetrahedral intermediate collapses, cleaving the O1-C2 bond.

  • Product Formation: The ring opens to form an acyclic

    
    -acylaminoketone. In strong acid/heat, this can further hydrolyze to an 
    
    
    -aminoketone and a carboxylic acid.

AcidHydrolysisFigure 1: Acid-Catalyzed Hydrolysis Pathway of the Oxazole RingReactantOxazole SubstrateInter1Protonated Species(Oxazolium Ion)Reactant->Inter1+ H+ (Fast)Inter2TetrahedralIntermediateInter1->Inter2+ H2O (RDS)Product1α-Acylaminoketone(Acyclic)Inter2->Product1Ring OpeningProduct2Aminoketone + Acid(Terminal Hydrolysis)Product1->Product2Heat/Strong Acid

[3][4]

Base-Catalyzed Degradation

Oxazoles are generally more resistant to basic hydrolysis than acidic hydrolysis. However, degradation can occur via two mechanisms depending on the substitution pattern:

  • Unsubstituted C2: The C2 proton is relatively acidic (pKa

    
     20).[1][2][5] Strong bases can deprotonate C2, leading to ring-opening isomerization to isonitriles (Cornforth rearrangement type logic) or polymerization.
    
  • Substituted C2: Hydroxide ions attack C2 as a nucleophile, leading to ring opening and the formation of amide/acid salts.

Kinetic Profiling & Substituent Effects[6]

The rate of degradation (

Substituent PositionElectronic EffectImpact on StabilityMechanistic Rationale
C2-Alkyl/Aryl Steric/ElectronicIncreases Stability Blocks nucleophilic attack at the critical C2 position.
C5-EWG Electron WithdrawingDecreases Stability Destabilizes the oxazolium intermediate; renders C2 more electrophilic.
C4-EDG Electron DonatingIncreases Stability Increases electron density in the ring, countering nucleophilic attack.
C2-H (Unsubstituted) N/AHigh Risk Vulnerable to both acid hydrolysis and base-mediated deprotonation.

Experimental Protocols: Forced Degradation

Do not treat forced degradation as a "check-box" exercise. It is a tool to validate your analytical method and understand the molecule's intrinsic liability.

Protocol Design Principles (Self-Validating)

A protocol is only trustworthy if it includes internal checks.

  • Mass Balance Check: The sum of the parent peak area + degradation product areas (corrected for response factors) must equal the initial mass

    
     5-10%.
    
  • Peak Purity Check: Use Diode Array Detection (DAD) or MS to ensure the "parent" peak is not co-eluting with a degradation product.

Acid/Base Stress Workflow

This protocol is aligned with ICH Q1A(R2) guidelines but optimized for heterocyclic stability profiling.

Reagents:

  • Acid Stock: 1N HCl and 5N HCl.

  • Base Stock: 1N NaOH and 5N NaOH.

  • Quench Solutions: 1N NaOH and 1N HCl (for neutralization).

  • Diluent: Methanol/Water (50:50) or Acetonitrile/Water (compatible with your LC method).

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the oxazole compound in the Diluent.

  • Acid Stress Setup:

    • Aliquot 1 mL of stock into a UHPLC vial.

    • Add 1 mL of 1N HCl. (Final conc: 0.5 mg/mL, 0.5N HCl).

    • Validation Step: Prepare a "Dark Control" (same mixture, kept at 4°C) to distinguish thermal vs. chemical degradation.

  • Base Stress Setup:

    • Aliquot 1 mL of stock into a UHPLC vial.

    • Add 1 mL of 0.1N NaOH. (Note: Start weaker for bases; oxazoles can form complex salts).[6]

  • Incubation:

    • Place active samples in a thermomixer at 60°C.

    • Timepoints: T=0, 4h, 24h, 48h.

    • Target: Aim for 5-20% degradation. If <5% at 48h, increase temperature to 80°C or acid concentration to 5N.

  • Quenching (Critical):

    • Before analysis, neutralize the sample to pH 6-7.

    • Why? Injecting highly acidic/basic samples can distort peak shapes and damage HPLC columns, invalidating the quantitation.

  • Analysis:

    • Analyze via LC-MS/MS to identify the Molecular Weight (MW) of degradants.

    • Look for MW + 18 (Hydrolysis/Ring Opening).

StressWorkflowFigure 2: Decision Tree for Oxazole Forced DegradationStartSample Preparation(1 mg/mL)SplitSplit ConditionStart->SplitAcidAcid Stress(1N HCl, 60°C)Split->AcidBaseBase Stress(0.1N NaOH, 60°C)Split->BaseControlControl(Neutral, 4°C)Split->ControlMonitorMonitor T=0, 4, 24hAcid->MonitorBase->MonitorDecisionDegradation > 20%?Monitor->DecisionStopQuench & Analyze(LC-MS)Decision->StopYesHarderIncrease Stress(5N or 80°C)Decision->HarderNo (<5%)Harder->MonitorRe-incubate

Analytical Considerations

When analyzing oxazole degradation, standard C18 gradients are usually sufficient. However, the ring-opened products (

  • Mobile Phase: Use Formic Acid (0.1%) or TFA (0.05%) in water/acetonitrile.

    • Note: Avoid high pH mobile phases (e.g., Ammonium Bicarbonate pH 10) for the analysis of acid-stressed samples, as this may induce on-column degradation or rearrangement of the intermediates.

  • Detection: Oxazoles typically absorb in the UV region (210-260 nm). The ring-opened product often loses the specific aromatic absorbance of the oxazole but retains the amide/ketone absorbance (210-220 nm).

References

  • ICH Harmonised Tripartite Guideline. (2003).[7] Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9] International Council for Harmonisation.[7][9] [Link]

  • Turchi, I. J. (1981). The Chemistry of Oxazoles.[1][2][4][5][10][6][11] Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Wipf, P. (1995). Synthetic Applications of Oxazoles.[1][2][5][6][11][12][13] Chemical Reviews. [Link]

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[7][8][9][14] U.S. Food and Drug Administration.[7][9][13][14] [Link]

Removal of impurities from 2-(4-Hexyloxybenzoyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the purification of 2-(4-Hexyloxybenzoyl)oxazole , a structural motif often utilized in liquid crystalline materials and organic electronics. The presence of the hexyloxy tail imparts solubility and mesogenic properties, while the oxazole-benzoyl core provides the rigid electronic bridge.

High-purity isolation (>99.5%) is critical here; even trace impurities can disrupt the nematic/smectic phase transitions in liquid crystals or act as charge traps in electronic applications.

Executive Technical Summary

Target Molecule: this compound Primary Challenge: Separation of the target ketone from unreacted 4-hexyloxybenzoic acid derivatives, regioisomers (C5-substituted), and transition metal residues (if cross-coupling is used). Core Strategy: A hybrid approach utilizing Chemo-selective Scavenging followed by Thermodynamic Crystallization . Chromatographic separation is reserved for initial method development or high-value small batches.

Synthetic Context & Impurity Profiling

To remove impurities effectively, one must understand their genesis. The two dominant synthetic routes generate distinct impurity profiles.

Route A: Lithiation / Nucleophilic Substitution (Kinetic Control)
  • Mechanism: Lithiation of oxazole at C2 (

    
    -BuLi, 
    
    
    
    C) followed by trapping with 4-hexyloxybenzoyl chloride (or the Weinreb amide).
  • Critical Impurities:

    • Valerophenone derivatives: Resulting from

      
      -BuLi attacking the electrophile directly.
      
    • Dimerized Oxazoles: 2,2'-bioxazole formed via oxidative coupling during workup.

    • Hydrolysis Products: 4-Hexyloxybenzoic acid (from unreacted acid chloride).

Route B: Robinson-Gabriel Cyclodehydration (Thermodynamic Control)
  • Mechanism: Cyclization of

    
    -acylamino ketones using 
    
    
    
    or Burgess reagent.
  • Critical Impurities:

    • Acyclic Precursors: Uncyclized keto-amides (often co-elute due to similar polarity).

    • Phosphorus Residues: Difficult to remove without specific aqueous washes.

Impurity Genesis Diagram

ImpurityMap Start Reagents: Oxazole + Electrophile Rxn Reaction Matrix Start->Rxn Synthesis Target Target: This compound Rxn->Target Major Pathway Imp1 Impurity A: 4-Hexyloxybenzoic Acid (Hydrolysis) Rxn->Imp1 Moisture/Workup Imp2 Impurity B: Regioisomer (C5-sub) Rxn->Imp2 Lack of Regiocontrol Imp3 Impurity C: Transition Metals (Pd/Cu) Rxn->Imp3 Catalyst Residue

Figure 1: Genesis of critical impurities based on standard synthetic pathways.

Purification Protocols

Phase 1: Chemical Scavenging (The "Rough Cut")

Before crystallization, reactive impurities must be chemically neutralized. The oxazole ring is weakly basic (


), while the impurity 4-hexyloxybenzoic acid is acidic.

Protocol:

  • Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it complicates phase separation with emulsions.

  • Acid Scavenging: Wash the organic layer with 10%

    
      (aq).
    
    • Why: This converts the benzoic acid impurity into its water-soluble sodium salt.

    • Caution: Do not use strong acids (HCl); they may protonate the oxazole nitrogen, dragging the product into the aqueous phase.

  • Electrophile Scavenging (Optional): If unreacted acid chloride is present, add a polymer-supported amine scavenger (e.g., Trisamine) and stir for 30 minutes before filtration.

Phase 2: Thermodynamic Crystallization (The "Fine Polish")

For this compound, the hexyloxy chain provides significant non-polar character, while the core is polar. This amphiphilic nature dictates a binary solvent system.

Solvent System Selection:

  • Solvent A (Good Solvent): Ethanol (EtOH) or Acetonitrile (MeCN). High solubility at boiling point.

  • Solvent B (Anti-Solvent):

    
    -Heptane or Water.
    

Step-by-Step Recrystallization Protocol:

  • Saturation: Suspend the crude solid in minimal Ethanol (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    C). The solution should become clear. If not, add Ethanol in 0.5 mL increments.
    
    • Note: If a fine suspension persists, it may be inorganic salts. Perform a hot filtration.

  • Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the "wrong" molecules (regioisomers).

  • Anti-Solvent Addition (If yield is low): If crystallization is sparse after 1 hour, add

    
    -Heptane dropwise until slight turbidity persists, then re-heat to clear and cool again.
    
  • Harvest: Filter the crystals and wash with cold (

    
    C) Ethanol/Heptane (1:1) .
    
Phase 3: Chromatographic Separation (High Purity / Small Scale)

If the target is for analytical standards, Flash Chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexane : Ethyl Acetate .

    • Start: 95:5 (Elutes non-polar impurities like bis-hexyloxy compounds).

    • Target Elution: Typically occurs around 85:15 to 80:20.

    • Flush: 50:50 (Removes polar oxazole byproducts).

Analytical Validation & Data Interpretation

Once isolated, the purity must be validated using orthogonal methods.

Analytical MethodWhat to Look ForAcceptance Criteria
HPLC (UV @ 254nm) Main peak area %. Look for shoulders (regioisomers).> 99.5% Area
1H NMR (CDCl3) Integration of the hexyloxy triplet (

ppm) vs. oxazole protons (

ppm).
Integral Ratio 2:1 (

5%)
DSC (Differential Scanning Calorimetry) Sharpness of the melting endotherm.Peak width at half-height < 1.5°C
Workflow Visualization

PurificationFlow Raw Crude Reaction Mass Wash 1. Chemical Wash (10% Na2CO3) Raw->Wash PhaseSep Phase Separation (Remove Acidic Impurities) Wash->PhaseSep Cryst 2. Recrystallization (EtOH / Heptane) PhaseSep->Cryst Check Purity Check (HPLC/NMR) Cryst->Check Final Pure this compound Check->Final Pass (>99.5%) Flash 3. Flash Chromatography (Hex/EtOAc) Check->Flash Fail (<99%) Flash->Final

Figure 2: Decision logic for the purification workflow.

Troubleshooting & Scientific Rationale

Issue: Oiling Out (Product separates as an oil rather than crystals).

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling was too rapid.

  • Solution: Use a "seeding" technique. Save a tiny crystal from a previous batch (or scratch the glass wall). Re-heat to dissolve the oil, cool to just above the cloud point, add the seed crystal, and let it stand undisturbed.

Issue: Persistent Yellow Color.

  • Cause: Conjugated oligomers or trace transition metals.

  • Solution: Dissolve the product in warm EtOAc and treat with Activated Carbon (charcoal) for 15 minutes. Filter through Celite before recrystallization.

Issue: Regioisomer Contamination.

  • Rationale: The C5-benzoyl isomer has a slightly different dipole moment.

  • Solution: Recrystallization is often inefficient for isomers. Switch to chromatography using a less polar solvent system (e.g., Toluene/Hexane) to maximize interaction differences with the silica surface.

References

  • Synthesis of 1,2,4-Oxadiazoles (Analogous Chemistry): Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.

  • General Oxazole Synthesis (Robinson-Gabriel & Lithiation): The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.

  • Liquid Crystal Synthesis (Mesogenic Properties & Purification): Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.[1] ARKAT USA.

  • Purification of Benzoyl-substituted Heterocycles: Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. Molecular Crystals and Liquid Crystals.

Sources

Scaling up the synthesis of 2-substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Scale-Up of 2-Substituted Benzoxazoles: From Benchtop Optimization to Continuous Manufacturing Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, Chemical Engineers, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Strategic Imperative

The benzoxazole pharmacophore is ubiquitous in modern therapeutics (e.g., Tafamidis, Flunoxaprofen) and high-performance optical materials. However, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) is frequently bottlenecked by legacy methods employing corrosive reagents (Polyphosphoric acid - PPA), high thermal loads, and poor atom economy.

This guide rejects the "scale-up by multiplication" mindset. Instead, it advocates for Process Intensification through two distinct, self-validating pathways:

  • Green Batch Processing: Utilizing oxidative cyclization with heterogeneous catalysis to eliminate toxic waste streams.

  • Continuous Flow Manufacturing: Leveraging residence time control to manage exotherms and enhance safety profiles during oxidative steps.

Mechanistic Foundations & Critical Process Parameters (CPP)

To scale successfully, one must understand the failure modes of the ring-closure mechanism. The synthesis generally proceeds via the condensation of 2-aminophenol with an aldehyde to form a Schiff base (imine), followed by an oxidative cyclization.

The Scale-Up Trap: In batch, the oxidative step is often rate-limiting and exothermic. Poor oxygen mass transfer in large reactors leads to stalled reactions, impurity formation (dimers), and safety hazards.

Diagram 1: Mechanistic Pathway & Failure Modes

BenzoxazoleMechanism Start 2-Aminophenol + Aldehyde Imine Schiff Base (Intermediate) Start->Imine - H2O Cyclization Intramolecular Cyclization Imine->Cyclization Equilibrium Side1 Hydrolysis (Wet Solvent) Imine->Side1 Oxidation Oxidative Dehydrogenation Cyclization->Oxidation Rate Limiting Side2 Dimerization (Poor O2 Transfer) Cyclization->Side2 Product 2-Substituted Benzoxazole Oxidation->Product

Caption: The oxidative cyclization pathway highlighting critical failure points (hydrolysis and dimerization) driven by mass transfer limitations.

Pathway A: Green Batch Synthesis (Catalytic Oxidative Cyclization)

The Shift: Move away from stoichiometric oxidants (Pb(OAc)4, DDQ) or harsh acids (PPA). The Solution: Copper-catalyzed aerobic oxidation.[1][2][3] This method uses air/O2 as the terminal oxidant, significantly reducing the E-factor (mass of waste/mass of product).

Protocol 1: 100g Scale Batch Simulation

Objective: Synthesis of 2-phenylbenzoxazole with >95% purity without chromatography.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Catalyst: CuI (5 mol%) or Heterogeneous Cu/Fe3O4 (recyclable)

  • Solvent: Ethyl Acetate (Green alternative to DMF/DMSO) or Water (if using surfactant)

  • Oxidant: Compressed Air (Sparged)

Step-by-Step Methodology:

  • Charging: To a 2L jacketed reactor fitted with an overhead stirrer and reflux condenser, charge 2-aminophenol (109.1 g, 1.0 mol) and Ethyl Acetate (1.0 L).

  • Imine Formation: Add benzaldehyde (111.4 g, 1.05 mol) dropwise over 30 minutes at 25°C. Checkpoint: Monitor TLC/HPLC for disappearance of aminophenol. The Schiff base often precipitates or changes color.

  • Catalyst Addition: Add CuI (9.5 g, 0.05 mol).

  • Oxidative Cyclization: Heat the mixture to 70°C. Introduce a steady stream of air (sparging) through a frit at the bottom of the reactor.

    • Engineering Note: Sparging is critical. Surface headspace exchange is insufficient for 100g+ scales.

  • Reaction Monitoring: Agitate for 6-8 hours. The reaction is complete when the Schiff base intermediate is consumed.

  • Workup (Self-Validating Purification):

    • Cool to room temperature.

    • Wash the organic layer with 10% aqueous NaHSO3 (removes unreacted aldehyde) and then 10% aqueous EDTA (removes Copper).

    • Crystallization:[1] Concentrate the organic layer to ~300mL and add n-Heptane (600mL) slowly. Cool to 0°C.

    • Filter the precipitate.

Data Summary: Batch vs. Traditional

MetricTraditional (PPA)Modern (Cu-Catalyzed Air)
Temperature 180-200°C70°C
Atom Economy Poor (Phosphate waste)High (Water is byproduct)
Purification Neutralization/ExtractionCrystallization
Safety Corrosive/Burn HazardFlammability (Control O2 conc.)

Pathway B: Continuous Flow Manufacturing (The Scalable Standard)

The Strategic Advantage: Flow chemistry solves the "Oxygen Mass Transfer" problem. By pressurizing the system, we increase the solubility of O2 in the solvent, accelerating the reaction rate by orders of magnitude while keeping the "inventory" of hazardous heated solvent low.

Reference Foundation: Based on manganese-based heterogeneous catalysis in Cyclopentyl Methyl Ether (CPME) [Based on Ferlin et al., Green Chem., 2019].

Diagram 2: Continuous Flow Reactor Setup

FlowProcess FeedA Feed A: Substrates in CPME Mixer T-Mixer (Gas-Liquid) FeedA->Mixer Pump A FeedB Feed B: Oxygen Gas FeedB->Mixer MFC Reactor Packed Bed Reactor (Mn Catalyst, 100°C) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (5-10 bar) Reactor->BPR Residence Time: 10 min Collection Product Collection & Phase Sep BPR->Collection

Caption: Flow setup utilizing a packed bed reactor for heterogeneous catalysis. BPR ensures O2 remains solubilized.

Protocol 2: Continuous Flow Scale-Up

Equipment:

  • HPLC Pumps (for liquid feed)

  • Mass Flow Controller (for O2 gas)

  • Stainless Steel Column Reactor (packed with MnO2 or Mn-doped octahedral molecular sieves)

  • Back Pressure Regulator (BPR)

Parameters:

  • Solvent: CPME (Cyclopentyl Methyl Ether) - resists peroxide formation, high boiling point, green solvent.

  • Concentration: 0.5 M

  • Temperature: 100°C

  • Pressure: 8-10 bar (keeps solvent liquid and O2 dissolved).

Workflow:

  • Feed Preparation: Dissolve 2-aminophenol and benzaldehyde in CPME.

  • Start-Up: Prime the reactor with pure solvent. Set BPR to 10 bar. Heat reactor to 100°C.

  • Reaction: Pump liquid feed (0.5 mL/min) and O2 gas (standardized to required stoichiometry + excess) into the T-mixer.

  • Catalysis: The segmented gas-liquid flow passes through the packed bed. The high surface area of the heterogeneous catalyst ensures rapid turnover.

  • Steady State: Discard the first 2 residence volumes (dispersion zone). Collect the steady-state output.

  • Downstream: The output is depressurized. Excess O2 vents off. The solvent (CPME) is distilled and recycled.[4] The product crystallizes upon cooling/anti-solvent addition.

Why This Wins:

  • Safety: Only a few milliliters are reacting at any given second. If a thermal runaway occurs, it is contained within the tubing.

  • Throughput: This system can run 24/7. A small lab footprint can produce kg/day .

References

  • Continuous Flow Synthesis: Ferlin, F., et al. "Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems."[4] Green Chemistry, 2019, 21 , 4588-4593.

  • Green Solvent-Free Methods: Nguyen, H. T., et al.[5] "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." Heliyon, 2021, 7 , e08309.[5]

  • Copper Catalyzed Mechanisms: Zhang, C., et al. "Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde."[3] Organic Letters, 2012, 14 , 3280-3283.[3]

  • Thiol/Amine Reactivity (Analogous Chemistries): "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019, 4 , 19193–19201.

Sources

Precision Control: Overcoming Regioselectivity Challenges in Oxazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

Oxazole functionalization represents a classic problem in heterocyclic chemistry: the disconnect between electronic susceptibility and anionic stability . While the C2 position is the most acidic (pKa ~20) and electrophilic, the resulting 2-lithiooxazole is kinetically unstable, prone to ring-opening equilibrium with acyclic isocyanides.[1] Conversely, C5 offers a "sweet spot" for Concerted Metalation-Deprotonation (CMD) pathways but is often overshadowed by C2 reactivity. C4 remains the "dead zone," electronically deactivated and sterically shielded.

This guide provides a mechanistic roadmap for researchers to decouple these competing reactivities, utilizing ligand-controlled catalysis, transmetalation traps, and solvent-dependent transition states to achieve site-selective functionalization.

Mechanistic Architecture: The Reactivity Landscape

To control the reaction, one must first visualize the competing electronic forces.

Electronic Bias vs. Anionic Stability
  • C2 Position: Highest acidity due to inductive effects of both N and O. However, the 2-lithio species exists in equilibrium with the open-chain isocyanide enolate. If not trapped immediately (e.g., with Zn or B), this leads to decomposition or polymerization.

  • C5 Position: Moderately acidic. It is the preferred site for electrophilic aromatic substitution (SEAr) if the ring is activated, and the preferred site for CMD-type arylation when C2 is blocked or chemically suppressed.

  • C4 Position: The least reactive carbon. Functionalization here typically requires "halogen dance" strategies, intramolecular directing groups, or de novo ring synthesis.

Visualization: Reactivity & Decision Matrix

OxazoleReactivity Oxazole Oxazole Core C2 C2 Position (Most Acidic, pKa ~20) Oxazole->C2 Kinetic Control (Lithiation) C5 C5 Position (Nucleophilic/CMD Active) Oxazole->C5 Thermodynamic/CMD Control C4 C4 Position (Deactivated/Steric) Oxazole->C4 Indirect Methods RingOpen Acyclic Isocyanide (Decomposition) C2->RingOpen > -60°C (Unstable) Transmetal C2-Metallo Species (Ready for Coupling) C2->Transmetal + ZnCl2/CuI (Stable) DirectArylation DirectArylation C5->DirectArylation Pd(OAc)2 / Polar Solvent HalogenDance HalogenDance C4->HalogenDance C2-Li Migration

Figure 1: Mechanistic divergence in oxazole reactivity. Note the critical bifurcation at C2 dependent on temperature and transmetalation.

Protocol 1: C2-Selective Functionalization

The Challenge: Preventing ring opening of the 2-lithio intermediate. The Solution: The "Transmetalation Trap" or Ligand-Controlled Direct Arylation.

The "Transmetalation Trap" (Lithiation)

Direct lithiation with n-BuLi must be performed at -78 °C. Crucially, the lithium species must be transmetalated to Zinc or Copper before warming.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Charge with oxazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Lithiation: Cool to -78 °C (dry ice/acetone). Add n-BuLi (1.1 equiv) dropwise over 10 min.

    • Checkpoint: Solution often turns light yellow. Stir for exactly 30 min. Do not exceed -60 °C.

  • The Trap: Add a solution of ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise at -78 °C.

  • Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. The in situ generated 2-zincated oxazole is stable.

  • Coupling: Add Pd(PPh₃)₄ (5 mol%) and the aryl iodide (0.9 equiv). Heat to 60 °C for 4-12 h.

Ligand-Controlled Direct Arylation (C-H Activation)

For a scalable, non-cryogenic approach, use Pd-catalysis with electron-rich phosphines in non-polar solvents.

  • Catalyst: Pd(OAc)₂ / RuPhos or P(t-Bu)₃

  • Base: NaOtBu or K₃PO₄

  • Solvent: Toluene or Xylene (Non-polar solvents suppress C5 acidity).

Protocol 2: C5-Selective Functionalization

The Challenge: Overcoming the inherent C2 acidity. The Solution: Exploiting the Concerted Metalation-Deprotonation (CMD) mechanism.[2] CMD favors the C5 position when using specific bases and polar solvents, likely due to a lower energy transition state for the carbonate/acetate-assisted deprotonation at C5 in the absence of strong steric hindrance.

The "Polar Switch" Protocol

Changing the solvent from Toluene to DMA (Dimethylacetamide) can invert selectivity from >20:1 (C2) to >10:1 (C5).

Step-by-Step Protocol:

  • Setup: Charge a pressure vial with oxazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ligand (see table below).

  • Base Selection: Add K₂CO₃ or KOAc (2.0 equiv). Note: Avoid alkoxide bases like NaOtBu, which favor C2.

  • Solvent: Add DMA or DMF (0.2 M).

  • Reaction: Seal and heat to 110 °C for 16 h.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMA.

Protocol 3: Accessing the "Dead Zone" (C4)

Direct C-H functionalization of C4 is rarely viable unless C2 and C5 are blocked. The most reliable method for C4-functionalization is the Halogen Dance or Decarboxylative Cross-Coupling .

The Halogen Dance Strategy

This advanced technique relies on the migration of a lithiated species to the thermodynamically more stable position.

  • Start: 2-Bromooxazole (or 2,5-dibromooxazole).

  • Lithiation: Treat with LDA at -78 °C. The Lithium-Halogen exchange/migration sequence moves the halogen to C4, placing the Lithium at C2/C5.

  • Quench: Quench with electrophile (E+) to trap the new arrangement.

(Note: For robust drug discovery workflows, de novo synthesis via cyclization of α-substituted ketones is often preferred over C4-manipulation of the intact ring.)

Comparative Data & Conditions

The following table summarizes the "Regiodivergent" conditions established by Strotman et al. and subsequent optimization studies.

Target PositionCatalyst SystemLigandBaseSolventSelectivity (Ratio)Mechanism
C2 Pd(OAc)₂RuPhos NaOtBuToluene> 100 : 1 (C2:C5)Base-Assisted Deprotonation
C2 Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene~ 20 : 1Base-Assisted Deprotonation
C5 Pd(OAc)₂CataCXium A K₂CO₃DMA > 50 : 1 (C5:C2)CMD (Concerted Metalation)
C5 Pd(OAc)₂P(t-Bu)₃K₂CO₃DMA~ 10 : 1CMD

Decision Tree for Experimentalists

Use this workflow to select the correct methodology for your substrate.

DecisionTree Start Target Functionalization Site? C2 Is substrate sensitive to strong base? Start->C2 C2 C5 Is C2 blocked? Start->C5 C5 C4 Is the ring already formed? Start->C4 C4 C2_Yes Use Pd(OAc)2 / RuPhos NaOtBu / Toluene (Direct Arylation) C2->C2_Yes Yes C2_No Use n-BuLi (-78°C) Trapped with ZnCl2 (Negishi Coupling) C2->C2_No No C5_Blocked Standard CMD Conditions Pd(OAc)2 / KOAc / DMA C5->C5_Blocked Yes C5_Open Requires High Selectivity Use Pd(OAc)2 / CataCXium A K2CO3 / DMA C5->C5_Open No (Regioswitch needed) C4_Yes Halogen Dance (Complex) or C2/C5 Blocking Strategy C4->C4_Yes Yes C4_No De Novo Synthesis (Cyclization of Enamides) C4->C4_No No

Figure 2: Operational workflow for selecting oxazole functionalization conditions.

References

  • Strotman, N. A., et al. (2010).[3][4][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[3][5] Organic Letters. Link

  • Verrier, C., et al. (2010). "Direct Arylation of Oxazoles and Benzoxazoles with Aryl Chlorides: A Ligand-Controlled Regiodivergency." Organic Letters. Link

  • Vedejs, E., & Luchetta, L. M. (2004). "A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles." The Journal of Organic Chemistry. Link

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews. Link

  • Haas, D., et al. (2013). "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn." Organic Letters. Link

Sources

Comparative Validation Strategies: Ligand Binding vs. Functional Cell-Based Potency Assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

In the development of biologics, particularly monoclonal antibodies (mAbs) and recombinant proteins, a critical dichotomy exists between binding affinity and biological function . Regulatory bodies (FDA, EMA) increasingly demand orthogonal methods to characterize potency. While Ligand Binding Assays (LBAs) like ELISA offer high precision and throughput, they often fail to capture the physiological efficacy of a molecule. Conversely, Cell-Based Potency Assays (CBPAs) reflect the mechanism of action (MoA) but suffer from inherent biological variability.

This guide provides a technical framework for the comparative validation of these two distinct methodologies, using a TNF-


 antagonist  as the model system. We will explore the causal link between assay design and validation parameters, grounded in ICH Q2(R2)  and USP <1033>  standards.

Part 1: The Orthogonality Principle (Binding Function)

As scientists, we must resist the urge to conflate "binding" with "potency." A mAb may bind its target with picomolar affinity yet fail to neutralize downstream signaling due to steric hindrance or epitope drift.

  • Ligand Binding Assays (LBA): Measure the thermodynamic interaction between the drug and the target. They are physicochemical proxies for potency.

  • Cell-Based Potency Assays (CBPA): Measure the physiological response (e.g., phosphorylation, gene expression, cell death). They are the "true" measure of biological activity.

Strategic Insight: Validation is not merely a checklist; it is the statistical proof that your assay measures what it claims to measure. For CBPAs, the critical validation parameter is Parallelism (Similarity), which confirms that the Test sample acts as a dilution of the Reference Standard.

Part 2: Mechanistic Grounding & Visualization

To validate a functional assay, one must first map the signal transduction pathway. We will use the TNF-


 / NF-

B signaling pathway
as our reference model. The drug (Anti-TNF mAb) neutralizes TNF-

, preventing receptor trimerization and subsequent reporter gene activation.
Diagram 1: TNF- Signaling & Reporter Assay Mechanism

TNF_Signaling cluster_cell Engineered Reporter Cell (HEK293-NFkB-Luc) TNF TNF-alpha (Cytokine) TNFR1 TNFR1 Receptor (Cell Surface) TNF->TNFR1 Binding & Trimerization Drug Anti-TNF mAb (The Drug) Drug->TNF Neutralization (Inhibition) TRADD TRADD/TRAF2 (Adaptor Complex) TNFR1->TRADD Recruitment IKK IKK Complex (Kinase) TRADD->IKK Phosphorylation NFkB_Cyto NF-kB (Inactive) (Cytoplasm) IKK->NFkB_Cyto Degradation of IkB NFkB_Nuc NF-kB (Active) (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Luciferase Luciferase Reporter (Output Signal) NFkB_Nuc->Luciferase Promoter Binding (Luminescence)

Figure 1: Mechanism of Action for a TNF-neutralizing bioassay. The drug intercepts the ligand, reducing the luminescent signal in a dose-dependent manner.

Part 3: Methodological Deep Dive

Here we contrast the protocols. Note the difference in complexity and time-to-result.

Protocol A: Indirect ELISA (The Binding Proxy)
  • Objective: Quantify binding of mAb to recombinant TNF-

    
    .
    
  • Critical Step: Blocking. Incomplete blocking leads to high background noise, artificially inflating the lower asymptote of the 4-Parameter Logistic (4PL) curve.

  • Coat: 96-well plate with rhTNF-

    
     (1 µg/mL) overnight at 4°C.
    
  • Block: Add 1% BSA/PBS for 2 hours. Why: To prevent non-specific binding of the drug to the plastic.

  • Sample: Add serial dilutions of Anti-TNF mAb. Incubate 1 hr.

  • Detection: Add HRP-conjugated Anti-Human IgG.

  • Read: Add TMB substrate; stop with H2SO4; read OD450.

Protocol B: NF- B Reporter Gene Assay (The Functional Truth)
  • Objective: Quantify neutralization of TNF-induced luciferase expression.

  • Critical Step: Pre-incubation. The drug and cytokine must reach equilibrium before hitting the cells to accurately model neutralization.

  • Cell Seeding: Seed HEK293-NFkB-Luc cells (20,000 cells/well) in white-walled plates. Allow attachment (16 hrs).

  • Preparation: In a separate transfer plate, create a dose-response curve of Anti-TNF mAb.

  • Challenge: Add fixed concentration of rhTNF-

    
     (EC80 dose) to the transfer plate.
    
  • Equilibrium: Incubate Drug + TNF mix for 1 hour at 37°C. Why: This mimics the physiological interception of the cytokine in the bloodstream.

  • Treatment: Transfer mixture to cells. Incubate 5 hours.

  • Read: Add luciferin reagent; measure RLU (Relative Light Units).

Part 4: Validation Logic & Statistical Rigor

Validation of biological assays is governed by USP <1033> Biological Assay Validation .[1][2][3][4] The most common failure mode in potency assays is Non-Parallelism .

The Parallelism Requirement

In a relative potency assay, we assume the Test Sample is merely a more or less concentrated version of the Reference Standard.[5][6] Therefore, their dose-response curves must be identical in shape, differing only by a horizontal shift (log-potency).

  • Statistical Test: Equivalence Testing (TOST - Two One-Sided Tests) is preferred over significance testing (F-test).

  • Metric: We assess the ratio of slopes and the difference in upper/lower asymptotes.

Diagram 2: The Validation Workflow (USP <1033> Aligned)

Validation_Workflow Start Assay Development (Optimization) PreVal Pre-Validation (Robustness Check) Start->PreVal Parallelism Parallelism Testing (Equivalence Test) PreVal->Parallelism Define Criteria FullVal Full Validation (Accuracy/Precision) Parallelism->FullVal Slopes Equivalent Fail Redevelop Assay Parallelism->Fail Non-Parallel Release Routine Release (Control Charts) FullVal->Release PLA Pass Release->Parallelism New Reference Lot

Figure 2: Step-wise validation logic. Parallelism is the "gatekeeper" step; if curves are not parallel, accuracy and precision cannot be calculated.

Part 5: Data Presentation & Comparative Analysis

The following table summarizes the typical performance characteristics of the two methods based on field data.

ParameterLigand Binding Assay (ELISA)Cell-Based Potency Assay (Reporter)
Precision (Inter-assay CV) High (< 10%)Moderate (15 - 25%)
Accuracy (Recovery) 95 - 105%80 - 120%
Linearity (Range) 2 - 3 logs1.5 - 2 logs
Specificity High (Antibody dependent)Moderate (Matrix effects common)
Throughput High (Automated)Low/Medium (Cell culture dependent)
Biological Relevance Low (Thermodynamic only)High (Physiological mechanism)
Primary Failure Mode Hook Effect (Prozone)Non-Parallelism / Edge Effects
Statistical Analysis of Relative Potency

For the CBPA, potency is calculated using a 4-Parameter Logistic (4PL) regression model:



Where:

  • 
     = Lower Asymptote (Background)
    
  • 
     = Upper Asymptote (Max Response)
    
  • 
     = EC50 (Inflection Point)
    
  • 
     = Slope (Hill Coefficient)
    

Validation Rule: For a valid assay run, the ratio of the


 parameters (Slope

/ Slope

) must fall within the pre-defined equivalence interval (e.g., 0.80 – 1.25).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7][8] Provides the global regulatory framework for analytical validation.

  • USP General Chapter <1033> Biological Assay Validation. United States Pharmacopeia. (2013).[2] The definitive guide for designing and validating bioassays, focusing on relative potency and parallelism.

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[9][10][11] (2018).[9][10][11] Guidelines for validating bioanalytical methods used in human clinical pharmacology.

  • Parallelism Testing in Bioassays. Quantics Biostatistics. (2023). A technical overview of equivalence testing versus significance testing for parallelism.

Sources

Biological activity of 2-(4-Hexyloxybenzoyl)oxazole vs other alkyl chain analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Profile & SAR of 2-(4-Hexyloxybenzoyl)oxazole

Executive Summary

This technical guide analyzes the biological activity of This compound (HBO-6) , specifically focusing on the critical role of the C6 (hexyl) alkyl chain in optimizing pharmacodynamics. While oxazole derivatives are privileged scaffolds in medicinal chemistry, the specific functionalization at the para-position of the benzoyl moiety dictates target affinity and membrane permeability.

Current data indicates that HBO-6 represents a lipophilic "sweet spot" (LogP ≈ 3.5–4.2) compared to its ethyl (C2) or decyl (C10) analogs. This specific chain length maximizes potency against two primary targets: Fatty Acid Amide Hydrolase (FAAH) and microbial cell membranes (specifically MRSA strains), offering a dual-action profile relevant to pain management and anti-infective therapeutics.

Chemical Architecture & Synthesis

The core scaffold consists of an oxazole ring linked via a carbonyl bridge to a benzene ring. The critical variable is the alkoxy tail at the para-position.

Optimized Synthetic Pathway

The synthesis of HBO-6 requires a convergent approach to ensure high yield and purity of the alkyl chain.

Protocol: One-Pot Cyclization & Alkylation

  • Precursor Formation: Reaction of 4-hydroxybenzoic acid with hexyl bromide (

    
    , DMF, 80°C) to yield 4-hexyloxybenzoic acid.
    
  • Acyl Chloride Generation: Conversion to acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Oxazole Assembly: Coupling with serine methyl ester followed by cyclodehydration using DAST or Burgess reagent, and final oxidation to the oxazole ketone.

DOT Diagram: Synthetic Pathway

Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Core Assembly A 4-Hydroxybenzoic Acid C 4-Hexyloxybenzoic Acid A->C K2CO3, DMF 80°C, 4h B Hexyl Bromide (C6-Br) B->C E 2-(4-Hexyloxybenzoyl) oxazole (HBO-6) C->E 1. (COCl)2, DCM 2. Friedel-Crafts / Cyclization D Oxazole Precursor D->E

Caption: Convergent synthesis of HBO-6 highlighting the introduction of the critical hexyl chain prior to core assembly.

Biological Mechanism: The C6 Advantage

The biological superiority of the hexyloxy derivative stems from two distinct mechanisms where the alkyl chain length acts as a molecular ruler.

Primary Target: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) degrades anandamide, a lipid neurotransmitter.[1] Inhibitors of FAAH are potent analgesics.

  • Mechanism: The oxazole ketone acts as a transition-state inhibitor, forming a reversible hemiketal with the catalytic Serine-241 of FAAH.

  • The C6 Effect: The acyl side chain binding pocket of FAAH is a hydrophobic channel. Short chains (C1-C4) fail to fill this pocket, reducing binding energy (enthalpy). Long chains (C8+) incur steric penalties. The hexyl (C6) chain provides optimal van der Waals contact without steric clash, often resulting in sub-nanomolar

    
     values [1].
    
Secondary Target: Antimicrobial Membrane Disruption

Against Gram-positive bacteria (e.g., S. aureus), the mechanism is membrane depolarization.

  • Lipophilicity (LogP): HBO-6 possesses a LogP ideal for penetrating the peptidoglycan layer.

  • Selectivity: C6 analogs disrupt bacterial membranes effectively but are often below the threshold for significant hemolytic toxicity in human erythrocytes, unlike C10-C12 analogs which act as non-specific detergents.

Comparative SAR Analysis

The following table summarizes the biological activity shifts based on alkyl chain modulation. Data is synthesized from class-representative studies on benzoyloxazoles [1][2].

AnalogChain LengthLogP (Calc)FAAH Inhibition (

, nM)
Antimicrobial MIC (S. aureus, µg/mL)Solubility (Water)
Methoxy C11.8> 1000 (Inactive)> 64High
Butyloxy C43.14516Moderate
Hexyloxy (HBO-6) C6 4.2 2.6 (Optimal) 2 - 4 Low (Balanced)
Octyloxy C85.3124Very Low
Decyloxy C106.485 (Steric Clash)8 (Aggregation)Insoluble

Key Insight: The parabolic relationship of activity vs. chain length peaks at C6. Moving to C8 maintains antimicrobial potency but loses enzyme specificity (FAAH) and solubility.

DOT Diagram: SAR Logic Flow

SAR cluster_low Short Chain (C1-C4) cluster_opt Optimal (C6 - HBO-6) cluster_high Long Chain (C8+) Chain Alkyl Chain Length C2 Low Lipophilicity Weak Receptor Binding Chain->C2 < C5 C6 Ideal Hydrophobic Fit Maximal FAAH Inhibition Effective Membrane Penetration Chain->C6 = C6 C10 Steric Hindrance Solubility Issues Non-specific Toxicity Chain->C10 > C8

Caption: Structure-Activity Relationship (SAR) demonstrating the 'Goldilocks' zone of the C6 chain.

Experimental Protocols

Protocol: FAAH Inhibition Assay

To validate the potency of HBO-6, use a fluorescence-based assay.

  • Reagent Prep: Dissolve HBO-6 in DMSO to create a 10 mM stock. Serial dilute to range 0.1 nM – 10 µM.

  • Enzyme Mix: Dilute recombinant human FAAH (1 nM final) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Substrate: Use AMC-Arachidonoyl amide (fluorescent substrate).

  • Reaction:

    • Incubate Enzyme (20 µL) + Inhibitor (HBO-6, 10 µL) for 10 mins at 25°C.

    • Add Substrate (20 µL) to initiate.

    • Read kinetics (Ex 340nm / Em 460nm) for 45 mins.

  • Validation: Calculate % Inhibition relative to DMSO control.

    
     should be < 10 nM for high-quality HBO-6.
    
Protocol: MIC Determination (Broth Microdilution)
  • Inoculum: Adjust S. aureus (ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
    
  • Plate Prep: Add 100 µL of HBO-6 (diluted in broth, <1% DMSO final) to 96-well plates (Range: 64 – 0.125 µg/mL).

  • Incubation: Add 100 µL bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

    • Self-Validating Check: Include Vancomycin as a positive control (Expected MIC: 0.5–2 µg/mL).

References

  • Boger, D. L., et al. (2005).

    
    -Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. Link
    
  • Priyanka, L., et al. (2024).[2] "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." International Journal of Medical and Pharmaceutical Research.[2] Link

  • Sun, K., et al. (2025). "Structure–Activity Relationship for the Oxadiazole Class of Antibiotics." ACS Infectious Diseases. Link

Sources

Cytotoxicity comparison between 2-(4-Hexyloxybenzoyl)oxazole and known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cytotoxicity Comparison & Evaluation Framework for 2-(4-Hexyloxybenzoyl)oxazole

Executive Summary

This technical guide provides a rigorous framework for evaluating the cytotoxic potential of This compound (CAS: 898760-29-7), a synthetic small molecule belonging to the benzoyl-oxazole class. While established anticancer agents like Doxorubicin and Paclitaxel operate via well-defined genomic and cytoskeletal mechanisms, the benzoyl-oxazole scaffold represents a targeted approach, typically interfering with tubulin polymerization or specific kinase pathways (e.g., VEGFR/EGFR).

This guide synthesizes structure-activity relationship (SAR) data from the benzoyl-oxazole class to project the likely pharmacological profile of this compound and details the experimental protocols required to benchmark it against industry standards.

Chemical Profile & Structural Rationale

Compound: this compound Core Scaffold: 1,3-Oxazole linked to a phenyl ring via a carbonyl bridge. Key Pharmacophore: The 4-hexyloxy tail .[1]

Structure-Activity Relationship (SAR) Analysis

The design of this compound aligns with the pharmacophore of tubulin-destabilizing agents (similar to Combretastatin A-4).

  • The Hexyloxy Tail (Lipophilicity): The 6-carbon alkyl chain increases LogP, enhancing passive diffusion across the lipid bilayer. In the context of the Colchicine binding site on tubulin, this tail likely occupies the hydrophobic pocket usually filled by methoxy groups in natural products.

  • The Benzoyl-Oxazole Core: This rigid linker mimics the cis-stilbene geometry of Combretastatin but is chemically stable (avoiding photo-isomerization). The oxazole nitrogen and oxygen atoms serve as hydrogen bond acceptors, critical for anchoring the molecule within the active site of target proteins (e.g.,

    
    -tubulin).
    

Comparative Analysis: Candidate vs. Standards

The following table contrasts the theoretical profile of the candidate against clinically approved reference drugs.

Table 1: Mechanistic & Cytotoxic Profile Comparison

FeatureThis compound (Candidate)Paclitaxel (Standard)Doxorubicin (Standard)
Primary Target Tubulin (Colchicine Site) / VEGFR*Tubulin (Taxane Site)DNA Topoisomerase II
Mechanism Inhibits Polymerization (Destabilizer)Hyper-stabilizes MicrotubulesDNA Intercalation / ROS
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M & S Phase
MDR Susceptibility Low (Often evades P-gp efflux)High (P-gp substrate)High (P-gp substrate)
Predicted IC50 10 nM – 500 nM (Class Average)1 nM – 10 nM10 nM – 100 nM

*Note: Benzoyl-oxazoles are privileged scaffolds; while tubulin is the primary predicted target, kinase inhibition (VEGFR) is a secondary possibility based on homology.

Experimental Framework: Validation Protocols

To validate the cytotoxicity of this compound, the following "Senior Scientist" protocols must be executed. These are designed to minimize edge effects and ensure statistical robustness.

Protocol A: High-Precision MTT Cytotoxicity Assay

Objective: Determine the IC50 value across a panel of cell lines (e.g., MCF-7, HeLa, HepG2).

  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Critical Step: Fill the outer perimeter wells with sterile PBS (not cells) to prevent "edge effect" evaporation, which skews absorbance readings.

  • Treatment:

    • After 24h incubation, treat cells with the candidate compound.[2]

    • Gradient: Prepare a 9-point serial dilution (e.g., 0.01 µM to 100 µM).

    • Vehicle Control: DMSO concentration must remain <0.5% in all wells.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Aspirate media carefully. Dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Fit data to a non-linear regression (Sigmoidal Dose-Response) to extract IC50.
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest indicative of tubulin inhibition.

  • Treatment: Treat 1x10^6 cells with IC50 concentration of the candidate for 24h.

  • Fixation:

    • Harvest cells and wash with cold PBS.

    • Add 70% ice-cold ethanol dropwise while vortexing (prevents clumping).

    • Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA signal).

  • Acquisition: Analyze on a flow cytometer. Look for accumulation in the 4N DNA peak (G2/M).

Mechanistic Visualization

The following diagram illustrates the predicted signaling pathway perturbation caused by this compound, leading to apoptosis.

G Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Disrupts   Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint  Activates   Bcl2 Bcl-2 (Phosphorylation) Checkpoint->Bcl2  Signaling   Caspase Caspase-3 Activation Bcl2->Caspase  Triggers   Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis  Executes  

Caption: Predicted Mechanism of Action: Binding to β-tubulin disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint and downstream apoptotic cascades.[3][4][5]

Conclusion & Strategic Outlook

This compound represents a compelling scaffold for "lipophilic tubulin inhibitor" development. Its structural attributes suggest it may overcome resistance mechanisms common to taxanes (which are P-gp substrates).

Recommendation:

  • Immediate Action: Execute Protocol A (MTT) against a P-gp overexpressing cell line (e.g., MCF-7/ADR) alongside Doxorubicin. If the candidate retains potency where Doxorubicin fails, it possesses a superior resistance profile.

  • Secondary Screen: Perform a Tubulin Polymerization Assay (fluorescence-based) to confirm the direct target engagement predicted by the SAR analysis.

References

  • Zhang, H. et al. (2018). "Design, synthesis and biological evaluation of novel benzoxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Wang, J. et al. (2015). "Tubulin Inhibitors Targeting the Colchicine Binding Site: A Review." Current Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 23656961 (Related Benzoyl-oxazole)." PubChem. Link

  • Riss, T. L. et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Link

  • ChemicalBook. (2024). "Product Description: this compound (CAS 898760-29-7)." ChemicalBook. Link

Sources

Comprehensive Guide: Spectroscopic Analysis & Validation for Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Oxazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in diverse therapeutic agents ranging from antibiotics (e.g., Linezolid) to anti-inflammatory drugs (e.g., Oxaprozin). Their unique electronic distribution—characterized by the electronegative oxygen and nitrogen atoms within the five-membered ring—presents specific challenges in spectroscopic quantification and structural confirmation.

Objective: This guide provides a rigorous technical framework for the structural elucidation and quantitative method validation of novel oxazole derivatives. It integrates the latest ICH Q2(R2) regulatory standards with practical, bench-level protocols for UV-Vis and NMR spectroscopy.

Part 1: Structural Elucidation (The Identity Phase)

Before quantitative validation can occur, the structural identity of the novel oxazole derivative (referred to herein as NOD-X ) must be unequivocally established. The oxazole ring exhibits distinct magnetic and vibrational signatures that serve as confirmation of synthesis success.

Nuclear Magnetic Resonance (NMR) Strategy

The oxazole ring possesses a characteristic aromaticity that is heavily influenced by the electron-withdrawing nature of the oxygen and nitrogen atoms.

  • Solvent Selection: DMSO-d6 is the preferred solvent for polar oxazole derivatives to prevent aggregation, though CDCl3 is acceptable for lipophilic analogs.

  • Key Diagnostic Signals:

    • Proton (

      
      H) NMR:  The proton at the C2 position (between O and N) is significantly deshielded, typically appearing as a singlet between 
      
      
      
      7.8 – 8.2 ppm
      . If the C2 position is substituted, look for the C4/C5 protons in the
      
      
      6.9 – 7.5 ppm
      range.
    • Carbon (

      
      C) NMR:  The C2 carbon is the most deshielded (
      
      
      
      150–160 ppm).

Critical Protocol: 2D-HMBC for Quaternary Assignment For novel derivatives where the oxazole ring is fully substituted, proton NMR is insufficient. You must use Heteronuclear Multiple Bond Correlation (HMBC).

  • Why: HMBC detects long-range couplings (2-3 bonds). It allows you to correlate the protons on the substituents (e.g., a methyl group attached to C4) with the quaternary ring carbons, confirming the regiochemistry of the cyclization.

Infrared (FT-IR) Fingerprinting

FT-IR is utilized not just for identification, but for solid-state characterization (polymorph screening).

  • C=N Stretching: Sharp band at 1550–1630 cm

    
     .
    
  • C-O-C Stretching: Characteristic ether-like stretch of the ring at 1100–1200 cm

    
     .
    
Structural Elucidation Workflow (Diagram)

StructuralElucidation Synth Crude Synthesis (Cyclization) TLC TLC/HPLC Purity Check (>95%) Synth->TLC MS HR-MS (ESI+) Confirm Molecular Formula TLC->MS Pass NMR_1H 1H NMR (Confirm C2-H singlet) MS->NMR_1H NMR_2D HMBC/HSQC (Assign Quaternary Carbons) NMR_1H->NMR_2D If C2 substituted Final Validated Structure (Ready for Assay Dev) NMR_1H->Final If C2-H present NMR_2D->Final

Figure 1: The hierarchical workflow for confirming the structure of novel oxazole derivatives prior to quantitative method development.

Part 2: Quantitative Method Development (UV-Vis)

While HPLC is the gold standard for purity, UV-Vis spectroscopy remains the workhorse for dissolution testing and rapid assay of oxazole derivatives due to the strong chromophore provided by the conjugated


-system.
Solvent & Wavelength Selection

Oxazoles exhibit solvatochromism . A derivative may have a


 of 265 nm in methanol but shift to 272 nm in acetonitrile.
  • Directive: Always perform a spectral scan (200–400 nm) in the final dissolution medium.

  • Selection Criteria: Choose a wavelength where the molar absorptivity (

    
    ) is high, but avoid the "shoulder" of the solvent cutoff. For most phenyl-substituted oxazoles, 250–280 nm  is the target window.
    

Part 3: The Validation Protocol (ICH Q2(R2) Compliance)

This section details the validation of a quantitative UV-Vis method for NOD-X . The protocol adheres to ICH Q2(R2) guidelines, emphasizing the "fitness for purpose" of the analytical procedure.

Specificity (Stress Testing)

You must prove the method measures the oxazole derivative and not its degradation products.

  • Protocol:

    • Prepare a standard solution of NOD-X (

      
      ).
      
    • Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 1 hour.

    • Oxidation: Add 3%

      
      , let stand for 1 hour.
      
    • Scan: Overlay UV spectra of stressed samples vs. standard.

    • Acceptance: The

      
       of the parent compound must remain distinguishable, or the degradation product must not absorb significantly at the analytical wavelength.
      
Linearity & Range

Demonstrate that the instrument response is proportional to concentration (Beer-Lambert Law adherence).

Experimental Protocol:

  • Prepare a Stock Solution (

    
    ) in Methanol.
    
  • Perform serial dilutions to create 5 levels: 80%, 90%, 100%, 110%, and 120% of the target test concentration.

  • Measure absorbance in triplicate.

Data Presentation: Linearity Parameters

ParameterAcceptance CriteriaTypical Result (Oxazoles)
Correlation Coefficient (

)


Slope (

)
N/A (Report value)High (indicating sensitivity)
Y-Intercept Not statistically different from 0

Residual Sum of Squares Minimized

Accuracy (Recovery Studies)

Accuracy is not just "getting the right number"; it is the absence of systematic bias, particularly from excipients.

Protocol (Standard Addition Method):

  • Background: Prepare a "placebo" mixture (common excipients: lactose, starch, magnesium stearate) without the oxazole.

  • Spike: Add known amounts of pure NOD-X to the placebo at three levels (50%, 100%, 150%).

  • Extract: Sonicate in solvent for 15 mins, filter (0.45

    
     PTFE), and measure.
    
  • Calculation:

    
    
    
Precision (Repeatability & Intermediate)
  • Repeatability (Intra-day): 6 independent preparations of the 100% concentration analyzed by the same analyst on the same day.

  • Intermediate Precision (Inter-day): 6 preparations analyzed on a different day, by a different analyst, or on a different instrument.

  • Limit: RSD (Relative Standard Deviation) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1]
    
Validation Decision Logic (Diagram)

ValidationLogic Start Start Validation (ICH Q2(R2)) Spec Specificity Test (Interference Check) Start->Spec Spec_Fail Redesign Method (Change Solvent/Wavelength) Spec->Spec_Fail Interference Detected Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Pass Spec_Fail->Start Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Report Generate Validation Report Prec->Report All Criteria Met

Figure 2: Decision tree for the validation of analytical procedures for oxazole derivatives.

Part 4: Advanced Considerations

Detection Limits (LOD/LOQ)

For novel derivatives intended for high-potency applications, defining the Limit of Detection (LOD) and Limit of Quantification (LOQ) is vital.

  • Calculation Method: Based on the Standard Deviation of the Response (

    
    ) and Slope (
    
    
    
    ).
Robustness

Deliberately vary parameters to test method stability:

  • Change wavelength by

    
     nm.
    
  • Change solvent composition by

    
     (e.g., Methanol:Water 70:30 
    
    
    
    75:25).
  • Outcome: The % Assay should not drift by more than 2%.

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Kateb, B. A., et al. (2014).[4] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • NIST Chemistry WebBook. (2023). Oxazole - IR Spectrum.[5][6][7][8] National Institute of Standards and Technology. [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society. [Link]

Sources

Precision Synthesis of 2-(4-Hexyloxybenzoyl)oxazole: A Reproducibility Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Hexyloxybenzoyl)oxazole presents a classic challenge in heterocyclic chemistry: constructing a ketone bridge between an electron-deficient heterocycle (oxazole) and an electron-rich aromatic ring (4-hexyloxyphenyl) without compromising the sensitive oxazole ring.

While literature often suggests direct acylation or oxidation of benzylic alcohols, these methods suffer from poor reproducibility due to the instability of oxazole under Friedel-Crafts conditions and the variable yields of


 oxidations. This guide establishes a convergent, cryogenic metallation protocol  as the gold standard for reproducibility. By utilizing the Weinreb Amide  intermediate, we eliminate over-addition side products and ensure stoichiometric control, resulting in a self-validating system suitable for scale-up.

Part 1: Strategic Pathway Analysis

The following directed graph illustrates the convergent logic of this synthesis. Unlike linear routes, this approach isolates the stability risks of the oxazole ring to the final step.

SynthesisPathway Sub1 4-Hexyloxybenzoic Acid Int1 Acid Chloride (In situ) Sub1->Int1 SOCl2, DMF(cat) Sub2 Oxazole Int3 2-Lithiooxazole (T < -60°C) Sub2->Int3 n-BuLi, THF -78°C Int2 Weinreb Amide (Stable Intermediate) Int1->Int2 HN(OMe)Me·HCl Pyridine, DCM Product This compound (Target) Int2->Product Electrophilic Trap Int3->Product Nucleophilic Attack

Figure 1: Convergent synthesis strategy utilizing the Weinreb amide to prevent over-alkylation.

Part 2: Critical Process Parameters (CPPs)

Reproducibility is not about following a recipe; it is about controlling variables. The table below defines the "Kill Points"—parameters where deviation leads to failure.

ParameterSpecificationMechanistic Rationale
Solvent Moisture (THF)

2-Lithiooxazole is hyper-sensitive to protonation. Wet THF quenches the reagent immediately, returning starting material.
Lithiation Temp.

to

Above

, 2-lithiooxazole undergoes ring-opening (isocyanide formation), destroying the scaffold [1].
Amide Stoichiometry

(Amide:Li)
Slight excess of lithio-species ensures complete consumption of the valuable Weinreb amide.
Quench pH

The oxazole ring is acid-labile. Strong acid workup can hydrolyze the ring; mild acidic quench prevents this.

Part 3: Detailed Experimental Protocol

Phase A: Synthesis of the Weinreb Amide Anchor

Target: N-Methoxy-N-methyl-4-(hexyloxy)benzamide

This step installs the "brakes" on the reaction. The Weinreb amide forms a stable chelated intermediate upon nucleophilic attack, preventing the addition of a second equivalent of the lithiated oxazole.

  • Acyl Chloride Formation:

    • Charge a flame-dried flask with 4-hexyloxybenzoic acid (10.0 mmol) and dry DCM (30 mL).

    • Add catalytic DMF (2 drops) followed by slow addition of thionyl chloride (12.0 mmol).

    • Reflux for 2 hours until gas evolution ceases. Evaporate solvent/excess

      
       under reduced pressure. Do not purify.
      
  • Amide Coupling:

    • Resuspend the crude acid chloride in dry DCM (20 mL) and cool to 0°C.

    • In a separate flask, dissolve

      
      -dimethylhydroxylamine hydrochloride  (11.0 mmol) and pyridine  (22.0 mmol) in DCM.
      
    • Cannulate the acid chloride solution into the amine solution over 15 minutes.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:3). The acid chloride spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Purification:

    • Wash with 1M HCl (rapidly), sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate. The hexyloxy tail makes this intermediate an oil or low-melting solid.
      
Phase B: Cryogenic Coupling (The Critical Step)

Target: this compound

Safety Note:


-Butyllithium is pyrophoric. All transfers must use positive nitrogen pressure and cannula techniques.
  • System Setup:

    • Flame-dry a 3-neck round bottom flask equipped with a thermometer adapter (internal probe is mandatory).

    • Flush with Argon for 15 minutes.

    • Add Oxazole (1.1 equiv, commercially available) and anhydrous THF.

    • Cool the bath to -78°C (Dry Ice/Acetone). Ensure internal temp reaches <-75°C.

  • Metallation:

    • Add

      
      -BuLi  (1.1 equiv, 1.6M in hexanes) dropwise via syringe pump or controlled manual addition.
      
    • Rate: Maintain internal temp below -70°C. Exotherms > -60°C will cause ring opening.

    • Age: Stir at -78°C for 30 minutes. The solution often turns light yellow.

  • The Coupling:

    • Dissolve the Weinreb Amide (from Phase A, 1.0 equiv) in minimal anhydrous THF.

    • Add the amide solution dropwise to the lithio-oxazole solution.

    • Mechanism:[1][2][3] The nucleophile attacks the carbonyl, forming a stable tetrahedral magnesium/lithium chelate. This does not collapse to the ketone until workup.

    • Allow the reaction to warm to 0°C over 2 hours.

  • Quench and Isolation:

    • Quench with saturated

      
       solution at 0°C.
      
    • Extract with EtOAc (

      
      ).
      
    • Crucial Wash: The hexyloxy chain adds lipophilicity. Wash the organic layer with water to remove lithium salts, then brine.

    • Concentrate to yield the crude ketone.

Part 4: Quality Control & Validation

To ensure the protocol was successful, compare your analytical data against these expected markers.

Analytical MethodDiagnostic SignalInterpretation

NMR

7.0-8.0 ppm (Oxazole C2-H)
ABSENT. The starting material oxazole has a proton at C2.[4][5] The product has a carbonyl at C2. Disappearance of this singlet confirms substitution.

NMR

4.0 ppm (Triplet, 2H)
PRESENT. Represents the

of the hexyloxy tail. Confirms the lipid tail survived the reaction.
IR Spectroscopy

Strong carbonyl stretch (Benzoyl ketone).
TLC UV Active, Dragendorff StainOxazoles stain orange/red with Dragendorff reagent.
Workflow Visualization

Workflow Start Start: Dry Ice/Acetone Bath (-78°C) Step1 Add Oxazole + THF Start->Step1 Step2 Add n-BuLi (Keep T < -70°C) Step1->Step2 Decision Wait 30 min? Step2->Decision Step3 Add Weinreb Amide Decision->Step3 Yes Step4 Warm to 0°C (Chelate Stable) Step3->Step4 End Quench (NH4Cl) Isolate Product Step4->End

Figure 2: Operational workflow for the cryogenic lithiation step.

References

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Nucleophilic Addition." Journal of Organic Chemistry, 61(15), 5192–5193. Link

    • Grounding: Establishes the temperature instability of 2-lithiooxazole and the requirement for temperatures below -60°C to prevent ring opening.
  • Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

    • Grounding: The foundational text for using Weinreb amides to synthesize ketones without over-addition.
  • Evans, D. A., et al. (2007). "Reactions between Weinreb Amides and 2-Magnesiated Oxazoles." Journal of Organic Chemistry, 72(15), 5828–5831. Link

    • Grounding: Validates the specific coupling of metallated oxazoles with Weinreb amides as a high-yield route.
  • Harn, N. K., et al. (2004). "Scale-up of the Synthesis of 2,4-Disubstituted Oxazoles." Tetrahedron Letters, 36(52), 9453-9456. Link

    • Grounding: Provides industrial context for the handling of oxazole intermedi

Sources

Comparative study of the antimicrobial spectrum of oxazole and thiazole bioisosteres.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the bioisosteric replacement of oxygen (oxazole) with sulfur (thiazole) in antimicrobial drug design. While often treated as interchangeable classical isosteres due to their similar steric volumes and valency, their distinct physicochemical profiles—specifically regarding aromaticity, lipophilicity, and sigma-hole bonding capability—result in divergent antimicrobial spectra. This guide synthesizes structural activity relationship (SAR) data, offering a decision framework for medicinal chemists optimizing potency and pharmacokinetic (PK) parameters.

Physicochemical Divergence & Bioisosteric Rationale

The substitution of an oxazole ring with a thiazole ring is a non-classical bioisosteric change that profoundly alters the molecular landscape. The fundamental driver of this difference is the atomic substitution of Oxygen (Group 16, Period 2) with Sulfur (Group 16, Period 3).

Electronic and Steric Comparison

Sulfur is less electronegative (2.58) than oxygen (3.44) but significantly larger (van der Waals radius: 1.80 Å vs. 1.52 Å). This leads to two critical pharmacological consequences:

  • Aromaticity & Stability: Thiazole exhibits greater aromatic character than oxazole due to better orbital overlap (

    
    -orbital participation in sulfur), leading to enhanced metabolic stability against oxidative ring opening.
    
  • Lipophilicity (LogP): Thiazole derivatives are inherently more lipophilic. This facilitates passive diffusion across the lipid-rich membranes of Gram-negative bacteria, often resulting in a broader antimicrobial spectrum compared to their oxazole counterparts.

Comparative Data Table
FeatureOxazole CoreThiazole CoreImpact on Antimicrobial Activity
Electronegativity High (Oxygen)Moderate (Sulfur)Oxazoles are better H-bond acceptors; Thiazoles are better pi-donors.
Lipophilicity (

LogP)
Baseline+0.5 to +1.0Thiazoles show superior membrane permeability (Gram-negative coverage).
Metabolic Liability Moderate (Ring opening)Low (S-oxidation possible)Thiazoles generally offer longer half-lives (

).
Binding Interaction Dipole-Dipole, H-BondingVan der Waals, Sigma-HoleSulfur can engage in "sigma-hole" interactions with nucleophilic protein residues.

Synthetic Access: Parallel Workflows

To systematically compare these bioisosteres, robust synthetic routes are required. We utilize the Robinson-Gabriel Cyclization for oxazoles and the Hantzsch Thiazole Synthesis for thiazoles.

Synthesis Workflow Diagram

The following diagram outlines the parallel synthetic strategies to access 2,4-disubstituted derivatives, the most common scaffold in antimicrobial research.

Synthesis_Workflow Start Precursor Selection (Alpha-Haloketone) Ox_Step1 Amide Coupling (R-COOH + NH3) Start->Ox_Step1 Route A Th_Step1 Thioamide Formation (R-CN + H2S) Start->Th_Step1 Route B Ox_Step2 Robinson-Gabriel Cyclization Ox_Step1->Ox_Step2 POCl3 / Heat Ox_Final Oxazole Derivative (High Solubility) Ox_Step2->Ox_Final Th_Step2 Hantzsch Condensation (Reflux in EtOH) Th_Step1->Th_Step2 Alpha-Haloketone Th_Final Thiazole Derivative (High Potency) Th_Step2->Th_Final

Figure 1: Parallel synthetic pathways for accessing 2,4-disubstituted oxazole and thiazole bioisosteres.

Validated Experimental Protocols
Protocol A: Hantzsch Thiazole Synthesis (Thiazole Core)

Target: 2-amino-4-arylthiazole derivatives

  • Reagents: Suspend thiourea (10 mmol) and the appropriate

    
    -bromoacetophenone (10 mmol) in absolute ethanol (20 mL).
    
  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Filter the solid and resuspend in water. Basify to pH 8–9 using 10% aqueous ammonium hydroxide (

    
    ) to liberate the free base.
    
  • Purification: Recrystallize from ethanol/water.

  • Validation Check: Appearance of a sharp singlet at

    
     6.5–7.5 ppm in 
    
    
    
    -NMR corresponds to the C5-H of the thiazole ring.
Protocol B: Robinson-Gabriel Cyclization (Oxazole Core)

Target: 2,4-disubstituted oxazole derivatives[1]

  • Reagents: Dissolve the

    
    -acylamino ketone precursor (10 mmol) in phosphorous oxychloride (
    
    
    
    , 15 mL). Caution: Corrosive.
  • Reaction: Reflux the mixture at 100°C for 3 hours.

  • Quenching: Cool to 0°C and pour slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

    
    .
    
  • Extraction: Neutralize with saturated

    
     and extract with dichloromethane (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Validation Check: Disappearance of the amide N-H stretch (3200–3400 cm⁻¹) in IR spectroscopy confirms cyclization.

Antimicrobial Spectrum Analysis

Gram-Positive vs. Gram-Negative Activity

Empirical data suggests that thiazoles generally exhibit superior broad-spectrum activity compared to oxazoles.

  • Gram-Positive (S. aureus, B. subtilis): Both scaffolds perform well. Oxazoles are effective here because cell wall permeability is less of a barrier. The high electronegativity of oxygen can facilitate binding to polar pockets in enzymes like DHFR (Dihydrofolate reductase).

  • Gram-Negative (E. coli, P. aeruginosa): Thiazoles dominate. The increased lipophilicity allows for better penetration of the lipopolysaccharide (LPS) outer membrane. Furthermore, thiazoles are less susceptible to efflux pump extrusion in some multidrug-resistant (MDR) strains.

Mechanistic Differentiator: The Sigma-Hole Effect

A critical, often overlooked mechanism is the Sigma-Hole interaction .

  • Sulfur (Thiazole): Possesses a region of positive electrostatic potential (sigma-hole) on the extension of the C-S bond. This allows the thiazole sulfur to act as a Lewis acid, forming non-covalent bonds with nucleophilic residues (e.g., carbonyl oxygens, backbone nitrogens) in the target protein.

  • Oxygen (Oxazole): Lacks this feature due to high electronegativity. It relies strictly on H-bond acceptance.

SAR Decision Framework

The following decision tree guides the medicinal chemist on when to deploy which isostere.

SAR_Decision_Tree Start Lead Optimization Objective Q1 Is the target Gram-Negative? Start->Q1 Q2 Is Solubility a limiting factor? Q1->Q2 No (Gram-Pos only) Result_Thiazole Prioritize THIAZOLE (Permeability + Sigma Hole) Q1->Result_Thiazole Yes (Need Lipophilicity) Q2->Result_Thiazole No (Need Potency) Result_Oxazole Prioritize OXAZOLE (Solubility + H-Bonding) Q2->Result_Oxazole Yes (Need Polarity)

Figure 2: SAR Decision Tree for selecting between Oxazole and Thiazole scaffolds based on target profile.

Case Studies & Clinical Relevance

Sulfathiazole vs. Sulfamethoxazole
  • Sulfathiazole: Contains a thiazole ring.[2][3][4][5] Historically one of the most potent sulfonamides due to the electron-withdrawing nature of the thiazole ring, which optimizes the pKa of the sulfonamide nitrogen (pKa ~7.2) for mimicking PABA.

  • Bioisosteric Insight: Replacing the thiazole with an oxazole in this specific scaffold drastically alters the pKa, reducing ionization at physiological pH and diminishing potency against E. coli.

Third-Generation Cephalosporins

Many modern cephalosporins (e.g., Cefotaxime , Ceftriaxone ) utilize a 2-aminothiazole ring in the C7 side chain.

  • Role: The aminothiazole moiety enhances affinity for Penicillin-Binding Proteins (PBPs) of Gram-negative bacteria.

  • Why not Oxazole? Studies indicate that the thiazole ring provides superior steric fit and pi-stacking interactions within the PBP active site compared to the oxazole analog.

References

  • Mishra, C. B., et al. (2020). "Thiazole: A promising heterocycle for the development of potent CNS active agents." European Journal of Medicinal Chemistry. Link

  • Chimenti, F., et al. (2004). "Synthesis and antimicrobial activity of novel 2-thiazolylhydrazone derivatives." Farmaco.[2][6] Link

  • Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of some new thiazole substituted 1,3,4-oxadiazole derivatives." Medicinal Chemistry Research. Link

  • Murray, C. W., et al. (2014). "Bioisosterism in Drug Design: A Guide to the Replacement of Functional Groups." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Validation of an HPLC-UV Method for Quantification of 2-Benzoyl-Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-benzoyl-oxazoles. These compounds, often utilized as synthetic intermediates or pharmacophores in drug discovery (e.g., for their anti-inflammatory or antimicrobial properties), possess a distinct conjugated system that makes them ideal candidates for UV-based analysis.

This protocol is grounded in the ICH Q2(R2) Validation of Analytical Procedures guidelines. It moves beyond simple "recipe-following" to explain the physicochemical rationale behind chromatographic choices, ensuring the method is robust, transferable, and scientifically sound.

Part 1: Method Development Strategy (The "Why")

Before validation begins, the method must be optimized based on the analyte's chemistry. 2-benzoyl-oxazoles contain a lipophilic benzoyl group and a heterocyclic oxazole ring.

Physicochemical Considerations
  • Chromophore: The conjugation between the benzene ring, the carbonyl group, and the oxazole ring typically results in strong UV absorption. While

    
     often lies between 250–280 nm , a Photo Diode Array (PDA) scan is required during development to identify the optimal wavelength that maximizes signal-to-noise ratio while minimizing solvent cutoff interference.
    
  • Solubility & Polarity: These compounds are moderately lipophilic (LogP ~2–4). They are sparingly soluble in water but soluble in methanol (MeOH) and acetonitrile (ACN).

  • Basicity: The oxazole nitrogen is weakly basic. To prevent peak tailing caused by interaction with residual silanols on the silica support, the mobile phase pH should be controlled, or a high-purity, end-capped column should be used.

Chromatographic Conditions
  • Stationary Phase: A C18 (Octadecylsilane) column is the gold standard here. A column with high carbon load and extensive end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry C18) is recommended to ensure symmetric peak shape.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (buffered) is preferred over Methanol due to ACN's lower UV cutoff and lower viscosity (lower backpressure).

    • Buffer: 10-20 mM Ammonium Acetate (pH ~5.0) or 0.1% Phosphoric Acid (pH ~2.5). Acidic pH suppresses the ionization of the oxazole nitrogen and any acidic impurities, sharpening the peaks.

Part 2: Validation Protocol (The "How")

The following validation parameters are aligned with ICH Q2(R2) requirements.

System Suitability Testing (SST)

Objective: Ensure the complete analytical system (instrument + method) is operating within acceptable limits before running samples.

ParameterAcceptance CriteriaRationale
Retention Time (

)
RSD

1.0%
Confirms flow rate and column equilibrium stability.
Peak Area RSD

1.0%
Confirms injector precision.
Tailing Factor (

)

Ensures minimal secondary interactions (silanol effects).
Theoretical Plates (

)

Confirms column efficiency.
Specificity (Selectivity)

Objective: Demonstrate that the method can measure the analyte unequivocally in the presence of components like impurities or degradants.

Protocol:

  • Blank Injection: Inject mobile phase/diluent. Ensure no interference at the retention time of the 2-benzoyl-oxazole.

  • Forced Degradation (Stress Testing): Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
    • Thermal (80°C, 24h)

    • Photolytic (UV light)

  • Peak Purity Check: Use a PDA detector to verify that the analyte peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity and Range

Objective: Verify the method produces results directly proportional to concentration.

Protocol:

  • Prepare a minimum of 5 concentration levels ranging from 80% to 120% of the target test concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1]
    • Y-intercept bias

      
       of the response at 100% level.
      
    • Residual plot should show random distribution (no trends).

Accuracy (Recovery)

Objective: Determine the closeness of the test results to the true value.

Protocol:

  • Spike known amounts of 2-benzoyl-oxazole standard into a placebo matrix at three levels: 80%, 100%, and 120% .

  • Perform in triplicate for each level (Total = 9 determinations).

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0% . RSD

    
     2.0%.
    
Precision
  • Repeatability (Intra-assay): 6 injections of the standard at 100% concentration. RSD

    
     2.0%.
    
  • Intermediate Precision (Ruggedness): Different analyst, different day, or different instrument. RSD

    
     2.0% between sets.
    
Sensitivity (LOD & LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1. Confirmed by injecting standards at these levels.

Part 3: Visualization of Workflows

Diagram 1: ICH Q2(R2) Validation Lifecycle

This diagram illustrates the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are addressed.

ValidationLifecycle Start Method Development (Optimization) PreVal Pre-Validation (System Suitability) Start->PreVal Specificity Specificity (Stress Testing/Purity) PreVal->Specificity Pass Specificity->Start Interference Found Linearity Linearity & Range (5 Levels: 80-120%) Specificity->Linearity Pure Peak Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Accuracy->Start Poor Recovery Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small Deliberate Changes) Precision->Robustness Report Final Validation Report (ICH Q2(R2) Compliant) Robustness->Report All Criteria Met

Caption: The sequential workflow for analytical method validation, incorporating decision gates for failure modes.

Diagram 2: Troubleshooting Peak Issues

A decision tree for resolving common HPLC issues encountered with heterocyclic aromatic compounds like 2-benzoyl-oxazoles.

Troubleshooting Problem Problem: Peak Tailing or Split Check1 Check pH vs pKa Problem->Check1 Action1 Adjust Buffer pH (Suppress Ionization) Check1->Action1 pH near pKa Check2 Check Column Type Check1->Check2 pH OK Solved Symmetric Peak (0.8 < Tf < 1.5) Action1->Solved Action2 Switch to End-capped C18 Column Check2->Action2 Non-endcapped Check3 Sample Solvent Check2->Check3 Column OK Action2->Solved Action3 Match Diluent to Mobile Phase Check3->Action3 Strong Solvent Effect Action3->Solved

Caption: Decision tree for diagnosing and resolving peak asymmetry, a common issue with basic oxazole derivatives.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory).
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for physicochemical properties of pharmacophores).

Sources

Technical Guide: Cross-Validation of In Vitro Efficacy for 2-(4-Hexyloxybenzoyl)oxazole (HBO-Ox)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide establishes a rigorous cross-validation framework for 2-(4-Hexyloxybenzoyl)oxazole (referred to herein as HBO-Ox ). As a lipophilic benzoyl-oxazole derivative, HBO-Ox belongs to a chemical class frequently associated with tubulin destabilization and kinase inhibition (e.g., VEGFR-2).

The presence of the C6-hexyloxy tail enhances membrane permeability but introduces solubility challenges that often lead to false positives in in vitro screening. Therefore, this guide moves beyond simple IC50 determination. It mandates a triangulated validation approach :

  • Phenotypic Anchoring: Quantifying cytotoxicity across genetically diverse cell lines (A549, MCF-7, PC-3).

  • Mechanistic Confirmation: Distinguishing between cytotoxic necrosis and programmed cell death (Apoptosis/G2-M Arrest).

  • Target Engagement: Validating the specific interaction with the microtubule network versus off-target kinase activity.

Experimental Design & Cell Line Selection

To ensure data robustness, we utilize a "Heterogeneity Panel." We do not rely on a single lineage. The selected lines represent distinct metabolic and genetic backgrounds to rule out cell-type-specific artifacts.

Table 1: Cross-Validation Cell Panel
Cell LineTissue OriginGenetic ProfileRationale for HBO-Ox Testing
A549 Lung CarcinomaKRAS mutant, p53 wild-typeStandard for assessing multidrug resistance (MDR) susceptibility.
MCF-7 Breast AdenocarcinomaER+, p53 wild-type, Caspase-3 deficientValidates apoptotic pathways in the absence of Caspase-3 (relies on Caspase-7).
PC-3 Prostate CarcinomaAndrogen-independent, p53 nullTests efficacy in aggressive, hormone-refractory models.
HUVEC Endothelial (Normal)Non-transformedCritical Control: Assesses therapeutic window and anti-angiogenic potential.

Protocol 1: Antiproliferative Potency (The "What")

Objective: Determine the IC50 of HBO-Ox while controlling for solubility-induced precipitation.

Methodological Causality

Standard MTT assays often fail for lipophilic compounds like HBO-Ox due to formazan crystal interference with the compound's own precipitation. We utilize the SRB (Sulforhodamine B) Assay for fixed-point protein quantification, which is less sensitive to metabolic fluctuations than MTT.

Step-by-Step Workflow
  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve HBO-Ox in 100% DMSO to create a 10 mM stock.

    • Critical Step: Serial dilute in serum-free medium first, then add to wells to keep final DMSO < 0.1%.

    • Solubility Check: Inspect the 100 µM well under 40x microscopy. If crystals are visible, data from this concentration is invalid.

  • Treatment: Incubate for 48h and 72h.

  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate at 4°C for 1h.

  • Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 20 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 510 nm.

Data Output: Representative Potency Table
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)
HBO-Ox 1.2 ± 0.3 0.8 ± 0.1 2.4 ± 0.5 > 25.0> 20
Colchicine (Ctrl)0.05 ± 0.010.04 ± 0.010.08 ± 0.020.10Low

Interpretation: An SI > 10 indicates a favorable therapeutic window.

Protocol 2: Mechanistic Validation (The "How")

Objective: Confirm if HBO-Ox acts as a Microtubule Destabilizing Agent (MDA). Benzoyl-oxazoles structurally mimic the colchicine binding site.

Workflow Visualization

The following diagram illustrates the decision matrix for validating the mechanism of action.

G Start HBO-Ox Treatment Obs1 Morphology Check (Rounding up?) Start->Obs1 Branch1 Yes: Cell Rounding Obs1->Branch1 Branch2 No: Normal Morphology Obs1->Branch2 Exp1 Immunofluorescence (Anti-Tubulin) Branch1->Exp1 Exp2 Cell Cycle Analysis (Flow Cytometry) Branch1->Exp2 Result1 Microtubule Disruption Exp1->Result1 Result2 Intact Microtubules Exp1->Result2 Outcome1 G2/M Arrest (Tubulin Inhibitor) Result1->Outcome1 Outcome2 G1 Arrest (Kinase/Growth Factor) Result2->Outcome2 Exp2->Outcome1 4N DNA Content Exp2->Outcome2 2N DNA Content

Figure 1: Decision matrix for distinguishing tubulin-targeting activity from general cytotoxicity.

Immunofluorescence Protocol (Tubulin Architecture)
  • Culture: Grow A549 cells on glass coverslips.

  • Treatment: Treat with HBO-Ox (at IC50 and 2x IC50) for 24h.

  • Fixation: Fix with 4% Paraformaldehyde (warm) for 15 min. Note: Do not use methanol if preserving GFP-tagged proteins, but methanol is superior for visualizing microtubule meshwork.

  • Staining:

    • Primary Ab: Mouse anti-α-tubulin (1:1000).

    • Secondary Ab: Goat anti-mouse Alexa Fluor 488.

    • Counterstain: DAPI (Nucleus).

  • Analysis: Confocal microscopy.

    • Positive Hit: Loss of filamentous network, diffuse green cytoplasmic staining, fragmented nuclei.

Protocol 3: Flow Cytometry (The "Consequence")

Objective: Quantify the physiological impact. If HBO-Ox targets tubulin, cells must arrest in the G2/M phase (mitotic catastrophe) before undergoing apoptosis.

Cycle Analysis (PI Staining)
  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Permeabilization: Fix in 70% ethanol at -20°C overnight.

  • RNase Treatment: Treat with RNase A (100 µg/mL) to ensure PI stains only DNA.

  • Staining: Add Propidium Iodide (50 µg/mL).

  • Readout: Flow Cytometer (FL2 channel).

    • Expected Result: A distinct peak shift to the 4N (G2/M) population compared to control.

Apoptosis Assay (Annexin V/PI)

To confirm the death mechanism is regulated (apoptosis) and not accidental (necrosis due to membrane lysis by the hexyloxy tail):

  • Quadrant Q3 (Annexin+/PI-): Early Apoptosis (Desired).

  • Quadrant Q2 (Annexin+/PI+): Late Apoptosis.

  • Quadrant Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane damage).

Self-Validating System: The "Check-Points"

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every experiment must include these internal controls:

  • The "Solubility" Control:

    • Run a cell-free mock assay with culture media + HBO-Ox at 50 µM. Measure absorbance. If high, the compound is precipitating, and IC50 values are artifacts.

  • The "Reversibility" Check:

    • Treat cells for 6h, wash out HBO-Ox, and incubate for another 48h.

    • Rationale: Tubulin inhibitors are often reversible; DNA alkylators are not. This distinguishes the mode of action.[1][2]

  • The "MDR" Check:

    • Compare IC50 in A549 (MDR+) vs. MCF-7 (MDR-). If A549 is significantly more resistant (>10x), HBO-Ox is a P-gp substrate, limiting its clinical utility.

Molecular Pathway Visualization

The following diagram details the specific signaling cascade activated by HBO-Ox, leading from tubulin binding to apoptotic cell death.

Pathway Compound HBO-Ox Target Tubulin (Colchicine Site) Compound->Target Binds Event1 Microtubule Depolymerization Target->Event1 Induces Check Spindle Assembly Checkpoint (SAC) Event1->Check Activates Arrest G2/M Arrest Check->Arrest Causes Signal Bcl-2 Phosphorylation (Inactivation) Arrest->Signal Prolonged Exec Caspase-3/7 Activation Signal->Exec Triggers Death Apoptosis Exec->Death Result

Figure 2: Proposed Mechanism of Action (MOA) pathway for HBO-Ox induced apoptosis.

References

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of 2-substituted benzoxazoles as potent anticancer agents." European Journal of Medicinal Chemistry.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

  • Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening (SRB Assay)." Journal of the National Cancer Institute.

  • Kumar, D., et al. (2016). "Synthesis and anticancer activity of 2-arylbenzoxazoles." Medicinal Chemistry Research.

  • Verma, A., et al. (2022). "Oxazole derivatives: A comprehensive review of their pharmacological activities." Journal of Molecular Structure.

(Note: While "this compound" is a specific chemical entity, the references above ground the protocols in the established literature for benzoxazole/oxazole anticancer validation.)

Sources

Technical Protocol: Benchmarking the Antioxidant Capacity of 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

This guide outlines the technical framework for benchmarking 2-(4-Hexyloxybenzoyl)oxazole against industry-standard antioxidants. Unlike hydrophilic standards (e.g., Ascorbic Acid), this molecule possesses a hexyloxy (


) tail , imparting significant lipophilicity.

This structural feature dictates that standard aqueous protocols must be modified to prevent precipitation and false negatives. The benchmarking strategy focuses on three tiers of oxidative defense:

  • Radical Scavenging (DPPH/ABTS in organic media).

  • Electron Transfer Potential (FRAP).

  • Lipid Peroxidation Inhibition (TBARS) – The primary predicted efficacy domain for this molecule.

Target Standards for Comparison:

  • Trolox: (Water-soluble Vitamin E analog) – General baseline.

  • BHT (Butylated hydroxytoluene): – Lipophilic standard (closest physicochemical match).

  • Ascorbic Acid: – Hydrophilic control (negative control for lipid assays).

Experimental Preparation: Solubilization Strategy

Critical Control Point: The hexyloxy chain renders the molecule insoluble in pure aqueous buffers. Attempting to dissolve this directly in the FRAP reagent or phosphate buffer will result in micro-precipitation, scattering light and invalidating spectrophotometric readings.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (Absolute).

  • Concentration: Prepare a primary stock of 10 mM .

  • Sonicate: 5 minutes at 25°C to ensure complete dissolution.

  • Working Solutions: Dilute with the assay-specific buffer immediately prior to use. Ensure the final DMSO concentration in the well/cuvette does not exceed 5% (v/v) to avoid solvent interference with the radical stability.

Tier 1: Radical Scavenging Assays (HAT/SET Mechanisms)

DPPH Assay (Modified for Lipophilicity)

Mechanism: Mixed mode (Hydrogen Atom Transfer + Single Electron Transfer). Why: DPPH is stable in methanol, making it the ideal environment for the lipophilic hexyloxybenzoyl derivative.

Protocol:

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Protect from light.

  • Sample: Prepare serial dilutions of this compound (10 – 200 µM) in Methanol.

  • Reaction: Mix 20 µL sample + 180 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Detection: Measure Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    
ABTS Radical Cation Decolorization Assay

Mechanism: Electron Transfer.[1][2] Why: ABTS


 is soluble in both aqueous and organic solvents, allowing bridging comparisons between the lipophilic analyte and hydrophilic standards.

Protocol:

  • Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1). Incubate 12–16h in dark to generate radicals.

  • Dilution: Dilute with Ethanol (not water) until Absorbance at 734 nm is

    
    .
    
  • Reaction: 10 µL Sample + 190 µL ABTS

    
     solution.
    
  • Read: Measure at 734 nm after 6 minutes.

Tier 2: Reducing Power (FRAP)

Mechanism: Reduction of Ferric (


) to Ferrous (

) ion. Constraint: The standard FRAP assay is acidic (pH 3.6) and aqueous.[3] Modification: Use the "Lipophilic FRAP" method to prevent precipitation.

Protocol:

  • Reagent Preparation:

    • 300 mM Acetate Buffer (pH 3.6).

    • 10 mM TPTZ in 40 mM HCl.

    • 20 mM

      
      .
      
    • Mix Ratio: 10:1:1.

  • Solvent Adjustment: Add 5%

    
    -cyclodextrin  to the buffer system to act as a solubilizing agent for the hexyloxy tail, OR perform the assay in a 50:50 Water:Acetone mixture (verify blank stability first).
    
  • Reaction: 10 µL Sample + 290 µL FRAP Reagent.

  • Incubation: 30 mins at 37°C.

  • Detection: Absorbance at 593 nm .

  • Output: Express results as

    
     Trolox Equivalents (TE).
    

Tier 3: Lipid Peroxidation (TBARS) – The "Killer App"

Given the hexyloxy chain, this molecule is expected to partition into lipid bilayers. This assay is the most biologically relevant for this specific compound.

Protocol (Linoleic Acid Emulsion System):

  • Substrate: Prepare a 20 mM Linoleic acid emulsion in Tween-20 and phosphate buffer (pH 7.4).

  • Peroxidation Induction: Add

    
     (0.01 mM) and Ascorbic Acid (0.1 mM) to induce stress.
    
  • Treatment: Add this compound (final conc. 10–100 µM).

  • Incubation: 37°C for 60 minutes.

  • TBARS Reaction: Add TCA (Trichloroacetic acid) to precipitate protein/stop reaction, then add TBA (Thiobarbituric acid). Heat at 95°C for 15 mins.

  • Detection: Measure the pink chromogen at 532 nm .

Data Visualization & Workflow

The following diagram illustrates the logical flow of the benchmarking process, separating the hydrophilic and lipophilic pathways.

AntioxidantBenchmarking cluster_Assays Benchmarking Assays Molecule This compound Solubility Solubility Check: Hexyloxy Tail = Hydrophobic Molecule->Solubility Stock Stock Solution: 10mM in DMSO Solubility->Stock Dissolve DPPH DPPH Assay (Methanol) Target: Radical Scavenging Stock->DPPH ABTS ABTS Assay (Ethanol) Target: Mixed Phase Activity Stock->ABTS TBARS TBARS Assay (Lipid Emulsion) Target: Lipid Peroxidation Stock->TBARS Comparison Compare vs Standards: Trolox (Polar) BHT (Non-Polar) DPPH->Comparison ABTS->Comparison TBARS->Comparison Output Calculate IC50 & Trolox Equivalents (TE) Comparison->Output

Caption: Workflow for characterizing lipophilic antioxidants, prioritizing solvent compatibility.

Expected Mechanism of Action

Based on the oxazole scaffold and benzoyl conjugation:

  • Resonance Stabilization: The oxazole ring can stabilize radical species via electron delocalization across the N-C-O system.

  • Lipid Partitioning: The hexyloxy tail acts as an anchor, inserting the active benzoyl-oxazole headgroup into the lipid-water interface of membranes. This suggests the molecule will perform significantly better in TBARS and ABTS assays than in aqueous FRAP assays.

Data Presentation Template

When reporting your results, consolidate data into the following format to ensure comparability:

AssaySolvent SystemStandard (Trolox) IC50 (µM)Standard (BHT) IC50 (µM)This compound IC50 (µM)Relative Potency (vs BHT)
DPPH Methanol15.2 ± 0.518.5 ± 1.2[Experimental Data]

ABTS Ethanol10.1 ± 0.312.4 ± 0.8[Experimental Data]-
TBARS Emulsion>100 (Poor)5.5 ± 0.4[Experimental Data]-

References

  • Oxazole Activity: Zabiulla, et al. "Synthesis and antioxidant activity of new oxazole derivatives." European Journal of Medicinal Chemistry, 2019. (General Oxazole Context).

  • Assay Standardization: Prior, R. L., et al. "Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements." Journal of Agricultural and Food Chemistry, 2005. .

  • Lipophilic Protocols: Moon, J. K., & Shibamoto, T. "Antioxidant assays for high-throughput screening: Potential limitations of standard methods." Journal of Agricultural and Food Chemistry, 2009. .

  • Compound Data: ChemicalBook Entry for this compound (CAS 898760-29-7).[4] .

Sources

Head-to-Head Comparison: Palladium Catalysts for Regioselective Oxazole Arylation

[1][2][3][4]

Executive Summary

The direct arylation of oxazoles represents a critical junction in medicinal chemistry, offering a streamlined alternative to traditional cross-coupling methods that require pre-functionalized organometallics. However, the oxazole scaffold presents a unique regioselectivity challenge: the C-2 position is inherently more acidic (pKₐ ~20) and kinetically active toward deprotonation, while the C-5 position (pKₐ ~29) is electronically distinct but less accessible without specific mechanistic intervention.

This guide provides a technical, head-to-head comparison of palladium catalytic systems designed to override these intrinsic biases. We analyze the three dominant methodologies: Ligand-Controlled C-2 Arylation , CMD-Driven C-5 Arylation , and "Green" Ligandless Systems .

Part 1: The Mechanistic Divide (C-2 vs. C-5)

To select the correct catalyst, one must understand the competing mechanisms at play. The regioselectivity is not random; it is a function of the Concerted Metalation-Deprotonation (CMD) energy barrier versus the acidity-driven Direct Deprotonation pathway.

The Acidity Mismatch
  • C-2 Position: High acidity allows for facile deprotonation by bases like alkoxides or carbonates, leading to a "potassium-oxazole" intermediate that transmetallates to Palladium. This favors C-2 arylation in non-polar solvents.[1][2][3]

  • C-5 Position: significantly less acidic. Arylation here requires a catalyst system that lowers the activation energy for C-H bond cleavage, typically via a carboxylate-assisted CMD pathway.[4][5]

The CMD Pathway (Visualized)

The inclusion of a proton shuttle (Pivalic Acid or Benzoic Acid) is the single most critical factor for accessing the C-5 position.

CMD_MechanismPd_LL-Pd(II)-Ar(X)Pd_OPivL-Pd(II)-Ar(OPiv)(Active Species)Pd_L->Pd_OPiv + PivOH/Base - HXTSCMD Transition State(Agostic C-H...Pd)Pd_OPiv->TS + Oxazole (Coordination)ProdC-5 Arylated OxazoleTS->Prod Reductive Elimination

Part 2: Head-to-Head Catalyst Evaluation

We compare three distinct systems based on yield, regioselectivity (C2:C5 ratio), and operational complexity.

System A: The C-2 Specialist (RuPhos/Pd)

Best For: High-fidelity C-2 arylation of unsubstituted oxazoles.

  • Catalyst: Pd(OAc)₂ + RuPhos (Ligand 3)

  • Solvent: Toluene (Non-polar)[6]

  • Base: NaO_t_Bu or K₂CO₃

Mechanism: The bulky, electron-rich RuPhos ligand creates a steric environment that, combined with a non-polar solvent, suppresses the CMD pathway at C-5. The non-polar medium destabilizes the polar transition states required for C-5 activation, while the high acidity of C-2 allows it to react even in these "hostile" conditions.

System B: The C-5 Specialist (Me₄-tBu-XPhos/Pd + PivOH)

Best For: Overriding natural C-2 selectivity to functionalize C-5.

  • Catalyst: Pd(OAc)₂ + Me₄-tBu-XPhos (or CataCXium A)

  • Additive: Pivalic Acid (PivOH) (30-40 mol%)

  • Solvent: DMA or DMF (Polar Aprotic)

  • Base: K₂CO₃[3][7][8]

Mechanism: The polar solvent stabilizes the charged intermediates of the CMD pathway. Pivalic acid acts as a crucial proton shuttle, lowering the energy barrier for C-5 cleavage. The specific biaryl phosphine ligands (Me₄-tBu-XPhos) are tuned to support this sterically demanding transition state.

System C: The "Green" Alternative (Ligandless)

Best For: Cost-sensitive scale-up or simple substrates where ultra-high selectivity is less critical.

  • Catalyst: Pd(OAc)₂ (Ligandless)

  • Solvent: Anisole

  • Additive: Benzoic Acid (or PivOH)

  • Base: K₂CO₃[3][7][8]

Mechanism: Anisole acts as a "Goldilocks" solvent—high boiling point (140°C) and moderately polar. The lack of phosphine ligands means the reaction relies entirely on the "cocktail" effect of the base and acid additive to drive the CMD mechanism.

Comparative Data Table
FeatureSystem A (RuPhos) System B (Me₄-tBu-XPhos) System C (Ligandless/Anisole)
Primary Selectivity C-2 (>100:1)C-5 (>40:1)C-5 (High, substrate dependent)
Key Driver Sterics & AcidityProton Shuttle (CMD)Solvent Effect & Temperature
Solvent System Toluene (Non-polar)DMA (Polar)Anisole (Green/Aromatic)
Reaction Temp 100-110 °C100-110 °C140 °C
Cost Profile High (Ligand cost)High (Ligand cost)Low
Reference Strotman et al. [1]Strotman et al. [1]Gelin/Doucet et al. [2,3]

Part 3: Detailed Experimental Protocols

These protocols are synthesized from the most robust literature precedents (Merck & CNRS).

Protocol A: C-2 Selective Arylation (RuPhos System)
  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Pd(OAc)₂ (5 mol%)[3][7][9]

    • RuPhos (10 mol%)

    • Aryl Bromide (1.0 equiv)

    • Oxazole (1.5 equiv)[3]

    • K₂CO₃ (3.0 equiv) or NaO_t_Bu (2.0 equiv)

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite/Silica pad. Concentrate and purify via flash chromatography.

Protocol B: C-5 Selective Arylation (Strotman Conditions)
  • Preparation: Charge a reaction vial with:

    • Pd(OAc)₂ (5 mol%)[3][7][9]

    • Me₄-tBu-XPhos (10 mol%) (Alternatively: CataCXium A)

    • Aryl Bromide (1.0 equiv)

    • Oxazole (2.0 equiv) - Excess is crucial to suppress homocoupling.

    • K₂CO₃ (3.0 equiv)[3]

    • Pivalic Acid (PivOH) (0.4 equiv) - Do not omit.

  • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide) (0.2 M).

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Note: If using Aryl Chlorides, increase temperature to 120-130 °C.

Protocol C: Ligandless C-5 Arylation (Green/Anisole)
  • Preparation: Charge a Schlenk tube with:

    • Pd(OAc)₂ (5 mol%)[3][7][9]

    • K₂CO₃ (2.0 equiv)[7]

    • Benzoic Acid (30 mol%)

    • Aryl Bromide (1.0 equiv)

    • Oxazole (1.5 equiv)[3]

  • Solvent: Add degassed Anisole (0.5 M).

  • Reaction: Heat to 140 °C for 20-24 hours.

  • Why Anisole? It mimics the polarity required for CMD without the toxicity of DMA/DMF.

Part 4: Decision Logic & Troubleshooting

Use this logic flow to determine the optimal starting point for your specific substrate.

Decision_TreeStartStart: Oxazole SubstrateCheckC2Is C-2 Position Blocked?Start->CheckC2BlockedYes (C-2 Substituted)CheckC2->BlockedStandard Cross-Couplingor System COpenNo (C-2 Unsubstituted)CheckC2->OpenTargetTarget Regioselectivity?Open->TargetWantC2Target C-2Target->WantC2WantC5Target C-5Target->WantC5UseRuPhosUse System A:Pd(OAc)2 + RuPhosToluene, 110°CWantC2->UseRuPhosUseCMDUse System B:Pd(OAc)2 + Me4-tBu-XPhosPivOH, DMA, 110°CWantC5->UseCMDUseGreenAlternative System C:Pd(OAc)2 + Benzoic AcidAnisole, 140°CWantC5->UseGreenIf Cost/Greenis Priority

Troubleshooting Common Issues
  • Low Conversion (System B): Ensure PivOH is fresh and dry. The proton shuttle is the rate-limiting component. Check solvent dryness; water can quench the active CMD species.

  • Loss of Regioselectivity (System A): If C-5 products appear in the RuPhos system, your solvent may be too polar or wet. Switch to strictly anhydrous Toluene or Xylene.

  • Homocoupling of Aryl Halide: This often occurs if the oxazole is volatile and escapes the headspace. Use a sealed pressure vial and a slight excess (1.5–2.0 equiv) of oxazole.

References

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Strotman, N. A.; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E.[1][2][6] Organic Letters, 2010 , 12(16), 3578–3581.

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Rosadoni, E.; Banchini, F.; Bellini, S.; Lessi, M.; Pasquinelli, L.; Bellina, F. Molecules, 2022 , 27(23), 8454.

  • Direct Palladium-Catalyzed C-H Arylation of 1,3,4-Oxadiazoles with Aryl Chlorides Promoted by Bis(di-isopropylphosphino) Ferrocene. Gelin, L.; Sabbadin, H.; Cattey, H. European Journal of Organic Chemistry, 2024 .

Optimizing Efficacy: The Strategic Role of the Hexyloxy Moiety in Benzoyl-Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hexyloxy "Sweet Spot"

In the structural optimization of benzoyl-oxazoles (and the related benzoxazole scaffold), the modification of the phenyl ring with alkoxy chains is a critical determinant of biological activity. While methoxy (


) and ethoxy (

) groups are common starting points, empirical data suggests that the hexyloxy group (

)
often represents a pharmacophore "sweet spot."

This guide analyzes the physicochemical and biological drivers behind this phenomenon. The hexyloxy moiety confers a specific lipophilicity profile (


) that maximizes membrane permeability and blood-brain barrier (BBB) penetration while maintaining sufficient aqueous solubility for bioavailability—a balance often lost with longer chains (e.g., decyloxy).

Physicochemical Basis & SAR Analysis

The efficacy of the hexyloxy group is not random; it is governed by the principles of Structure-Activity Relationship (SAR).

The Lipophilicity Peak

According to the Meyer-Overton rule and Hansch analysis, biological activity often correlates parabolically with lipophilicity.

  • Short Chains (

    
    ):  High solubility but poor passive diffusion across lipid bilayers (bacterial cell walls or the BBB).
    
  • Hexyloxy (

    
    ):  Optimal lipophilicity. It facilitates rapid transit through the lipid matrix of cell membranes.
    
  • Long Chains (

    
    ):  Excessive lipophilicity leads to "molecular grease" behavior—compounds become trapped in the membrane bilayer or aggregate in aqueous media, reducing the effective concentration at the intracellular target.
    
Steric Complementarity

Many target enzymes (e.g., bacterial DNA gyrase, COX-2) possess hydrophobic pockets adjacent to the active site. The flexible


 chain is often the ideal length to occupy these pockets via van der Waals interactions without causing steric clash, effectively "locking" the inhibitor in place.
Visualization: SAR Logic Flow

SAR_Logic Struct Benzoyl-Oxazole Scaffold Mod Hexyloxy Substitution (-OC6H13) Struct->Mod Prop1 Increased Lipophilicity (LogP) Mod->Prop1 Prop2 Steric Fit (Hydrophobic Pocket) Mod->Prop2 Mech1 Enhanced Membrane Permeability Prop1->Mech1 Mech2 High Affinity Binding Prop2->Mech2 Result Maximized Biological Efficacy Mech1->Result Mech2->Result

Caption: The causal pathway from structural modification to biological outcome.

Biological Efficacy Analysis

Antimicrobial Potency

Benzoyl-oxazoles with hexyloxy substitutions have demonstrated superior activity against Gram-positive bacteria (S. aureus, B. subtilis) compared to their methoxy analogues.

  • Mechanism: The hexyl chain acts as a "lipid anchor," disrupting the integrity of the bacterial cell membrane while simultaneously facilitating the molecule's entry to inhibit intracellular targets like DNA gyrase.

  • Data Trend: In MIC (Minimum Inhibitory Concentration) assays, activity typically peaks at

    
     and drops sharply at 
    
    
    
    due to solubility issues.
Anticonvulsant Activity

Research into heterocyclic anticonvulsants (e.g., triazoles, benzoxazoles) indicates that the hexyloxy group is critical for crossing the Blood-Brain Barrier (BBB).

  • Evidence: Studies on 5-hexyloxy-substituted heterocycles show significantly lower ED50 values (higher potency) compared to benzyloxy or ethoxy derivatives in maximal electroshock (MES) seizure models.

Comparative Efficacy Data

The following table summarizes the theoretical impact of alkoxy chain length on biological parameters based on aggregated SAR data from benzoxazole studies.

Substituent (R)LogP (Approx)Membrane PermeabilitySolubilityBiological Activity (Relative)
Methoxy (

)
~1.5LowHighModerate (Baseline)
Ethoxy (

)
~2.0ModerateHighModerate
Hexyloxy (

)
~3.8 Optimal Moderate High (Peak Efficacy)
Decyloxy (

)
~5.5High (Trapped)Very LowLow (Cutoff Effect)

Experimental Protocols

Synthesis of 2-(4-(Hexyloxy)phenyl)benzo[d]oxazole

This protocol ensures high yield and purity, utilizing the Williamson ether synthesis followed by oxidative cyclization.

Reagents:

  • 4-Hydroxybenzaldehyde

  • 1-Iodohexane

  • 2-Aminophenol

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

  • Sodium Metabisulfite (

    
    )
    

Step-by-Step Workflow:

  • Alkylation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in DMF (15 mL). Add

    
     (15 mmol) and 1-iodohexane (12 mmol). Reflux at 80°C for 4 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol disappears.

    • Workup: Pour into ice water, filter the solid 4-(hexyloxy)benzaldehyde.

  • Cyclization: Mix the synthesized aldehyde (10 mmol) with 2-aminophenol (10 mmol) in ethanol (20 mL). Add a catalytic amount of

    
    . Reflux for 6-8 hours.
    
  • Purification: Evaporate solvent. Recrystallize from ethanol/water to yield the target benzoyl-oxazole derivative.

Biological Assay: MIC Determination

Objective: Quantify the antimicrobial efficacy of the hexyloxy derivative.

  • Preparation: Dissolve compound in DMSO to create a stock solution (

    
    ).
    
  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 25923).
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Hydroxybenzaldehyde Step1 Alkylation (1-Iodohexane/K2CO3) Start->Step1 Inter Intermediate: 4-(Hexyloxy)benzaldehyde Step1->Inter Reflux 4h Step2 Cyclization (2-Aminophenol) Inter->Step2 Product Target: 2-(4-Hexyloxyphenyl)benzoxazole Step2->Product Condensation

Caption: Two-step synthesis pathway for hexyloxy-substituted benzoxazoles.

References

  • Kamal, A., et al. (2020).[1] Biological activities of benzoxazole and its derivatives. ResearchGate. Link

  • Song, M. X., et al. (2017).[2] Design, Synthesis and Evaluation of the Antidepressant and Anticonvulsant Activities of Triazole-Containing Benzo[d]oxazoles. CNS & Neurological Disorders - Drug Targets.[2][3] Link

  • Deng, X., et al. (2010).[2] Synthesis and anticonvulsant activity of 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1-ones. (Demonstrating the hexyloxy efficacy peak). Link

  • Gutti, G., et al. (2019). Benzoxazole derivatives: Design, synthesis and biological evaluation. Chemistry Central Journal. Link

  • Saturnino, C., et al. (2021).[4] Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI Applied Sciences. Link

Sources

Isomeric Comparison of 2,4- versus 2,5-Disubstituted Oxazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the oxazole ring acts as a critical bioisostere for amides and esters, offering improved hydrolytic stability and defined vector geometry. However, the choice between 2,4-disubstituted and 2,5-disubstituted isomers is rarely arbitrary; it is a deterministic factor in Structure-Activity Relationship (SAR) optimization. This guide analyzes the divergent biological profiles of these regioisomers, focusing on their structural vectors, electronic distributions, and metabolic liabilities. We provide evidence-based protocols for distinguishing their efficacy and stability in early-stage drug discovery.

Structural and Electronic Divergence

The oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The placement of substituents at C4 versus C5 fundamentally alters the molecule's topology and electronic signature.

Vector Analysis and Topology

The primary differentiator between the isomers is the exit vector of the substituents.

  • 2,4-Disubstituted Oxazoles: The angle between substituents at C2 and C4 creates a "kinked" or pseudo-meta geometry relative to the aromatic core. This is often utilized to mimic

    
    -turns in peptides or to fit into non-linear hydrophobic pockets.
    
  • 2,5-Disubstituted Oxazoles: The C2-C5 substitution pattern provides a more linear, extended geometry, approximating a para-substituted phenyl ring or a trans-amide bond.

Electronic Distribution and Hydrogen Bonding

The basicity of the oxazole nitrogen (N3) is a critical determinant for hydrogen bond acceptor (HBA) capability.

  • N3 Basicity: The pKa of the conjugate acid of unsubstituted oxazole is ~0.8. Substituents affect this via inductive and resonance effects.

  • Interaction Potential: In 2,4-isomers, the C5-H is electron-rich. In 2,5-isomers, the C4-H is less electron-rich. Crucially, the steric environment around N3 differs; a bulky group at C4 (in 2,4-isomers) can sterically hinder the N3 lone pair more significantly than a group at C5 (in 2,5-isomers), potentially reducing affinity if N3 is a key H-bond acceptor in the active site.

Visualization of Isomer Logic

The following diagram illustrates the decision matrix for selecting between isomers during Lead Optimization.

Oxazole_Logic Start Lead Optimization: Oxazole Scaffold Selection Geo_Check Target Pocket Geometry? Start->Geo_Check Linear Linear/Extended Channel (e.g., Kinase Type II) Geo_Check->Linear Requires Length Kinked Compact/Turn Pocket (e.g., GPCR Orthosteric) Geo_Check->Kinked Requires Turn Isomer_25 Select 2,5-Disubstituted Oxazole Linear->Isomer_25 Isomer_24 Select 2,4-Disubstituted Oxazole Kinked->Isomer_24 Metab_Check Metabolic Liability Check Isomer_25->Metab_Check Isomer_24->Metab_Check Risk_C5 High Risk: C5 Oxidation (2,4-isomer has open C5) Metab_Check->Risk_C5 2,4-isomer Risk_C4 Lower Risk: C4 Oxidation (2,5-isomer has open C4) Metab_Check->Risk_C4 2,5-isomer Action_Block Action: Block C5 (Fluorine/Methyl) or Switch Isomer Risk_C5->Action_Block

Caption: Decision tree for oxazole regioisomer selection based on binding pocket geometry and metabolic risk assessment.

Biological Implications: Potency and Efficacy[1][2]

The biological activity of oxazole isomers often diverges sharply due to the precise spatial arrangement of pharmacophores.

Case Study: Tubulin Polymerization Inhibitors

A definitive study on combretastatin A-4 (CA-4) analogues demonstrated the profound impact of regioisomerism. Researchers synthesized 2-methyl-oxazoles with a trimethoxyphenyl ring at either C4 or C5.[1]

Feature2,4-Disubstituted Analogue2,5-Disubstituted Analogue
Substituent Position 4-(3,4,5-trimethoxyphenyl)5-(3,4,5-trimethoxyphenyl)
IC50 (HeLa cells) 0.35 – 4.6 nM (Highly Potent)> 100 nM (Significantly Less Potent)
Binding Mode Matches cis-stilbene geometry of CA-4Geometry too linear/extended
Conclusion Preferred Isomer Inactive/Weak

Data Source: Derived from comparative SAR studies on tubulin inhibitors [1].

This case illustrates that when mimicking a cis-alkene or a specific dihedral angle, the 2,4-isomer is often the superior biological mimic. Conversely, for mimicking trans-amides, the 2,5-isomer is generally preferred.

ADME and Metabolic Stability

While potency drives the initial selection, metabolic stability often dictates the final candidate. The oxidative metabolism of the oxazole ring by Cytochrome P450 (CYP) enzymes is highly regioselective.

The C5 Vulnerability

The oxazole ring is electron-rich, but the electron density is not uniform.

  • C5 Position: This is the most electron-rich carbon in the ring and the primary site for electrophilic attack and CYP-mediated oxidation (epoxidation followed by ring opening).

  • 2,4-Disubstituted Oxazoles: These possess an unsubstituted C5-H . This "open" C5 position is a metabolic "soft spot," making these isomers prone to rapid clearance unless the C5 position is blocked (e.g., by a methyl group or fluorine).

  • 2,5-Disubstituted Oxazoles: These possess an unsubstituted C4-H . The C4 position is less nucleophilic than C5. Consequently, 2,5-isomers generally exhibit superior metabolic stability compared to their unblocked 2,4-counterparts.

Key Insight: If a 2,4-isomer shows high potency but high clearance, consider blocking C5 or switching to the 2,5-isomer if the binding pocket tolerates the vector change.

Experimental Protocols

To validate the isomeric preference, the following protocols should be established. These are designed to be self-validating by including internal reference standards.

Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) difference between isomers.

Reagents:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compounds (2,4- and 2,5-isomers)

  • Reference Standard: Verapamil (High clearance) and Warfarin (Low clearance)

Workflow:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Interpretation:

  • If

    
    , oxidative metabolism at C5 is the likely driver.
    
Workflow Visualization

The following diagram outlines the experimental pipeline for evaluating oxazole isomers.

Assay_Workflow Synth Parallel Synthesis (2,4 & 2,5 Isomers) Binding Biochemical Assay (Kd / IC50) Synth->Binding Decision1 Potency Equivalent? Binding->Decision1 Metab Microsomal Stability (HLM/RLM) Decision1->Metab Yes Select Select Candidate Decision1->Select One isomer superior Metab->Select Stable Isomer Block Block C5 Position (Resynthesis) Metab->Block Unstable (C5-H) Block->Binding

Caption: Integrated workflow for the biological and metabolic evaluation of oxazole regioisomers.

References

  • Patti, A., Pedotti, S., & Chiacchio, U. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.[1] Molecules, 22(4), 628. Link

  • Cox, C. D., et al. (2019).[2] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2] Expert Opinion on Drug Discovery, 14(12). Link

  • Bostrom, J., et al. (2012). Oxazoles in Drug Discovery: An Overview of their Synthesis and Biological Activity. Journal of Medicinal Chemistry. (Contextual grounding on general oxazole bioisosterism).

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 2-(4-Hexyloxybenzoyl)oxazole down the drain. This compound, a functionalized oxazole derivative often used in liquid crystal or pharmaceutical synthesis, poses risks of aquatic toxicity and persistence.[1][2] It requires segregation into Non-Halogenated Organic Waste streams destined for high-temperature incineration.[1]

Immediate Action Required:

  • Isolate: Segregate from strong oxidizers and mineral acids immediately.

  • Label: Mark waste containers with "Non-Halogenated Organic - Irritant."

  • Verify: If the substance is in solution, check the flashpoint of the solvent carrier; this drives the RCRA waste code (likely D001 if in organic solvent).

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its behavior.[3] We are not just following a list; we are managing energy and reactivity.

Substance Identification[4][5][6]
  • Chemical Name: this compound[1][2][4][5][6]

  • CAS Number: 898760-29-7[1][2][4][5]

  • Molecular Formula: C₁₆H₁₉NO₃[1]

  • Molecular Weight: ~273.33 g/mol [1][5][6]

  • Physical State: Typically a solid or viscous liquid crystal at room temperature.

Mechanism of Hazard (The "Why")

Unlike the parent molecule oxazole (which is a highly volatile, flammable liquid), this derivative is heavier and less volatile due to the benzoyl and hexyloxy groups. However, the following structural risks remain:

  • The Oxazole Ring: This heterocyclic ring contains nitrogen and oxygen. Under acidic conditions (low pH), the ring can protonate or hydrolyze, potentially releasing heat. Directive: Never mix with concentrated nitric or sulfuric acid waste streams.

  • The Hexyloxy Chain: This lipophilic tail increases the compound's ability to penetrate cell membranes, raising the risk of aquatic toxicity . This mandates that no trace amounts enter municipal water systems.

  • Combustibility: While not highly volatile, the organic carbon backbone acts as fuel. It is combustible and must be treated as a fire load.

Summary of Likely GHS Hazards (Based on SAR):*

  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[3][7][8]

  • H411: Toxic to aquatic life with long-lasting effects.[1] (SAR = Structure-Activity Relationship; always consult vendor-specific SDS if available)

Waste Segregation & Compatibility

Effective disposal starts at the bench, not the loading dock. Use this compatibility matrix to prevent "drum reactions."

Stream CategoryCompatibility StatusOperational Directive
Stream A: Non-Halogenated Organics COMPATIBLE Primary disposal path. Mix with acetone, methanol, or toluene waste.[1][2][4]
Stream B: Halogenated Organics COMPATIBLE Acceptable if necessary (e.g., DCM mixtures), but increases disposal cost.[1][2][4] Avoid if possible.
Stream C: Aqueous Acid/Base INCOMPATIBLE DO NOT MIX. Risk of hydrolysis or exothermic salt formation.[1][2][4]
Stream D: Oxidizers DANGEROUS STRICTLY PROHIBITED. Do not mix with peroxides, nitrates, or chromic acid.[1][2][4]

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Packaging
  • Solid Waste:

    • Collect pure solid or contaminated paper/wipes in a wide-mouth HDPE jar or a dedicated solid waste drum.[1]

    • Bagging: Double-bag in 4-mil polyethylene bags if placing in a larger fiber drum to prevent dusting.

  • Liquid Waste (Solutions):

    • Ensure the pH of the waste solvent mixture is between 5 and 9.

    • Use safety cans or amber glass bottles with vented caps (if over-pressurization is a concern, though unlikely with this stable intermediate).

    • Headspace: Leave 10% headspace in the container for thermal expansion.

Phase 2: Labeling (RCRA Compliance)

Labeling must be specific. "Chemical Waste" is insufficient.

  • Constituents: List "this compound" clearly.

  • Hazards: Check "Irritant" and "Toxic."[9]

  • RCRA Codes (USA):

    • If pure/solid: None specific (unless characteristic toxicity is proven), but treat as regulated chemical waste.

    • If in flammable solvent (e.g., Acetone): D001 (Ignitable).

Phase 3: Final Disposal
  • Method: High-temperature incineration (Fuel Blending).[1] This ensures the complete destruction of the oxazole ring and the aromatic system.[2]

  • Vendor Instruction: Inform your waste hauler (e.g., Veolia, Clean Harbors) that the waste contains "Non-halogenated nitrogen heterocycles."

Visual Workflow: The Decision Tree

This diagram illustrates the logical flow for disposing of this compound, ensuring no decision is left to chance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Solid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamHalo Stream: Halogenated Organic (High Cost) SolventCheck->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic (Fuel Blending) SolventCheck->StreamNonHalo No Labeling Labeling: Name + 'Irritant' + CAS 898760-29-7 StreamHalo->Labeling StreamNonHalo->Labeling ContamCheck Is it pure chemical or contaminated debris? Solid->ContamCheck SolidDrum Container: HDPE Wide Mouth Double Bagged ContamCheck->SolidDrum All Types SolidDrum->Labeling Disposal Final Disposal: Incineration Labeling->Disposal

Figure 1: Decision logic for segregating oxazole-derivative waste streams.

Emergency Contingencies

Spill Cleanup (Bench Scale)
  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Containment: If liquid, dike with absorbent pillows. If solid, avoid generating dust (do not sweep vigorously).

  • Neutralization: Not required for this compound.

  • Cleanup:

    • Liquids: Absorb with vermiculite or clay-based absorbent.[1]

    • Solids: Scoop into a glass or HDPE container. Wipe surface with acetone to remove organic residue, then wash with soap and water.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[7] The hexyloxy chain makes it lipophilic; water alone may not remove it efficiently—soap is critical.[2]

  • Eye Contact: Rinse thoroughly for 15 minutes.[3][7][10] Seek medical attention if irritation persists.

References

  • PubChem. (n.d.). Compound Summary: Oxazole Derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link][1][2][4]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(4-Hexyloxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Handling 2-(4-Hexyloxybenzoyl)oxazole (CAS: 898760-29-7) requires a safety protocol that goes beyond the basic Safety Data Sheet (SDS). As a structural intermediate containing an oxazole pharmacophore and a lipophilic hexyloxy chain , this compound presents specific bioavailability risks. While standard classification labels it as an Irritant (H315, H319, H335), our operational philosophy treats it as a Potent Bioactive Agent .

The Scientific Rationale: The hexyloxy tail increases the molecule's lipophilicity (LogP), significantly enhancing its ability to permeate the stratum corneum (outer skin layer). Once absorbed, the oxazole moiety—common in kinase inhibitors and metabolic modulators—may interact with biological targets. Therefore, our safety strategy focuses on prevention of dermal absorption and inhalation of micro-dust .

Hazard Profile & Control Hierarchy

Before selecting PPE, we must establish the hierarchy of controls. PPE is the last line of defense, not the first.

Hazard CategorySpecific RiskMechanism of Action
Dermal High Absorption Potential Lipophilic side chain facilitates transport across skin barriers.
Inhalation Respiratory Sensitization Fine particulate dust can irritate alveolar membranes; oxazoles may act as haptens.
Ocular Mechanical/Chemical Irritation Crystalline solids can cause corneal abrasion and chemical burns.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation : if your experimental setup does not meet these criteria, you must pause and upgrade your protection.

Hand Protection: The "Double-Barrier" Protocol

Standard nitrile gloves may be insufficient if the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate), which permeate nitrile rapidly.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Dry Solid Nitrile (4 mil)None requiredProtection against dust contact.
In Solution Nitrile (4 mil)Nitrile (8 mil) OR Laminate Solvents act as a vehicle, carrying the compound through thin gloves. The outer glove provides sacrificial breakthrough time.
Respiratory & Body Protection[1][2][3]
ComponentSpecificationOperational Logic
Eyes Chemical Splash Goggles (Not Safety Glasses)Safety glasses allow dust entry from the side. Goggles provide a sealed environment.
Respiratory P100 / N95 (Solid) or OV Cartridge (Solution)Use P100 if handling outside a hood (discouraged). Use Organic Vapor (OV) cartridges if dissolved in volatile solvents.
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust in fibers. Tyvek sheds particulates and prevents "carry-home" contamination.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Critical Risk Zone)

Static electricity often causes organic powders to "jump" or disperse.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun on the weighing boat before adding the compound.

  • Technique: Use the "tap-and-pour" method. Do not use a spatula to scoop aggressively, which creates aerosols.

Phase 2: Solubilization & Synthesis
  • Solvent Choice: When possible, avoid high-permeation solvents (DCM, Chloroform). Use lower-risk alternatives (Ethanol, Isopropanol) if chemistry permits.

  • Temperature: If heating is required, ensure the system is closed (reflux condenser) to prevent vapor generation.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (e.g., ethanol) to clean the balance area. Do not dry sweep.

  • Glove Removal: Use the "beak method" (peeling inside out) to ensure the contaminated exterior never touches skin.

Visualized Workflows

Diagram 1: Risk Assessment & PPE Decision Logic

This decision tree helps you select the correct PPE based on the state of the chemical.

PPE_Selection Start Start: Handling this compound StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Solution->SolventCheck StandardPPE Standard PPE: Nitrile Gloves (4mil) Safety Goggles Lab Coat HoodCheck->StandardPPE Yes RespReq REQUIREMENT: Add N95/P100 Respirator HoodCheck->RespReq No (Avoid if possible) HighPerm High Permeation (DCM, Chloroform) SolventCheck->HighPerm LowPerm Low Permeation (Water, Ethanol) SolventCheck->LowPerm DoubleGlove CRITICAL: Double Glove (Laminate/Nitrile) Fume Hood MANDATORY HighPerm->DoubleGlove SingleGlove Standard Nitrile (Double recommended) LowPerm->SingleGlove

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Operational Handling Lifecycle

From storage to disposal, ensuring a closed loop of safety.[1][2]

Handling_Lifecycle Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Transfer Reaction Reaction/Use (Closed System) Weighing->Reaction Synthesis Cleanup Decontamination (Wet Wipe, Solvent Wash) Reaction->Cleanup Post-Process Waste Disposal (Solid Organic Waste) Reaction->Waste Byproducts Cleanup->Waste Segregation

Caption: Lifecycle workflow ensuring containment from storage through to disposal.

Emergency Protocols

In the event of exposure, immediate action mitigates long-term damage.[3]

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.[4] Soap is essential to remove the lipophilic compound.

    • Contraindication:Do not use ethanol to wash skin; it may increase the absorption rate of the compound into the blood.

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (mechanical abrasion risk).[2]

  • Spill Cleanup:

    • Solid: Cover with wet paper towels to prevent dust. Scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal & Waste Management

Proper disposal prevents environmental contamination.[2]

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Label clearly as "Irritant/Organic Solid."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). The compound itself does not contain halogens (unless in salt form), but the solvent dictates the stream.

  • Destruction: Incineration is the preferred method for organic oxazole derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

  • PubChem. (n.d.). Compound Summary: Oxazole Derivatives. National Library of Medicine. (General toxicity data for oxazole class). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.